molecular formula C29H34NO2+ B1249183 Umeclidinium CAS No. 869185-19-3

Umeclidinium

Cat. No.: B1249183
CAS No.: 869185-19-3
M. Wt: 428.6 g/mol
InChI Key: FVTWTVQXNAJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Umeclidinium is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD) . Its primary research value lies in investigating bronchodilation mechanisms and advancing therapies for obstructive airway diseases. As a research tool, this compound is critical for studying the pathophysiological role of the cholinergic system in the airways. The compound exerts its effect by selectively blocking muscarinic M3 receptors in the airway smooth muscle . This inhibition prevents the binding of acetylcholine, a key neurotransmitter that mediates bronchoconstriction, leading to the relaxation of airway muscles and improved airflow . Research applications include exploring its standalone effects and its synergistic potential in combination with long-acting beta2-agonists (LABAs) like vilanterol to achieve maximal bronchodilation . Ongoing clinical research continues to evaluate the broader potential of this compound, including its role in single-inhaler triple therapies for asthma, highlighting its sustained relevance in respiratory pharmacology . This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect.

CAS No.

869185-19-3

Molecular Formula

C29H34NO2+

Molecular Weight

428.6 g/mol

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI Key

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Other CAS No.

869185-19-3

Synonyms

GSK573719
umeclidinium

Origin of Product

United States

Foundational & Exploratory

Umeclidinium's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umeclidinium is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily derived from its high-affinity, competitive, and reversible antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle. This guide provides a detailed examination of this compound's molecular interactions with muscarinic receptor subtypes, its kinetic selectivity, and the subsequent intracellular signaling cascades it modulates. Quantitative binding and functional data are presented, alongside detailed experimental protocols for their determination, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone through the release of acetylcholine (ACh), which binds to muscarinic receptors.[1] In individuals with COPD, heightened cholinergic tone contributes to bronchoconstriction. This compound, an inhaled LAMA, counteracts this by blocking the action of ACh at muscarinic receptors, leading to bronchodilation and improved airflow.[1] While its primary therapeutic target is the M3 receptor in the lungs, a thorough understanding of its interaction with all five muscarinic receptor subtypes (M1-M5) is essential for a complete pharmacological profile.

Muscarinic Receptor Binding Profile of this compound

This compound demonstrates high affinity for all five human muscarinic receptor subtypes. Its binding characteristics have been quantified through in vitro radioligand binding assays.

Quantitative Binding Affinity Data

The equilibrium dissociation constants (Ki) of this compound for the cloned human M1-M5 muscarinic receptors are summarized below. These values indicate the concentration of the drug required to occupy 50% of the receptors at equilibrium.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
M10.16[2]
M20.15[2]
M30.06[2]
M40.12 (pKi 10.3)[3]
M50.13 (pKi 9.9)[3]

Functional Antagonism and Kinetic Selectivity

Beyond its binding affinity, the functional consequences of this compound's interaction with muscarinic receptors, particularly its potency and duration of action, are critical to its clinical utility.

Functional Potency at the M3 Receptor

In functional assays, this compound acts as a potent competitive antagonist at the human M3 receptor. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a measure of its functional potency.

Assay TypeTissue/Cell LineAgonistFunctional Potency (-log pA2, M)Reference
Ca2+ Mobilization AssayCHO cells expressing human M3 mAChRsAcetylcholine10.63 (23.9 pM)[4]
Contraction AssayIsolated human bronchial stripsCarbachol9.5 (316 pM)[4]
Kinetic Selectivity: Dissociation Rates

A key feature of this compound is its kinetic selectivity, characterized by its differential dissociation rates from muscarinic receptor subtypes. Notably, it dissociates more slowly from the M3 receptor compared to the M2 receptor. This prolonged M3 receptor blockade is believed to contribute to its long duration of action.[3]

Receptor SubtypeDissociation Half-Life (t1/2, minutes)Reference
M29[4]
M382[4]

Signaling Pathways Modulated by this compound

This compound's antagonism of the M3 receptor on airway smooth muscle cells prevents the activation of downstream signaling pathways that lead to bronchoconstriction.

M3 Receptor-Mediated Signaling Cascade

The M3 receptor is a Gq-protein coupled receptor (GPCR). Upon activation by acetylcholine, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] This increase in cytosolic Ca2+ is a primary trigger for smooth muscle contraction. By blocking the initial binding of acetylcholine to the M3 receptor, this compound effectively inhibits this entire cascade.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2_release Intracellular Ca²⁺ Release SR->Ca2_release Triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction Induces Radioligand_Binding_Workflow start Start prep_membranes Prepare CHO Cell Membranes (Expressing M1-M5) start->prep_membranes add_radioligand Add [³H]-NMS (Radioligand) prep_membranes->add_radioligand add_this compound Add Serial Dilutions of this compound add_radioligand->add_this compound incubate Incubate to Equilibrium add_this compound->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter quantify Scintillation Counting (Quantify Bound Radioactivity) filter->quantify analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) quantify->analyze end End analyze->end

References

Umeclidinium Bromide: A Comprehensive Technical Guide on its Chemical Synthesis, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a quaternary ammonium antimuscarinic agent, it primarily acts on M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4] This technical guide provides an in-depth overview of the chemical synthesis, physicochemical properties, and pharmacological characteristics of this compound bromide, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Chemical Synthesis and Manufacturing

The synthesis of this compound bromide has been approached through various routes, with a focus on efficiency, scalability, and sustainability. A commonly employed strategy involves the construction of the core quinuclidine structure followed by the introduction of the diphenylmethanol and benzyloxyethyl moieties.

A notable synthetic approach involves the use of 4-benzoylpiperidine as a starting material. This method is advantageous due to its operational simplicity and the use of cost-effective reagents, making it suitable for large-scale production.[5][6] The overall four-step process from a key intermediate yields this compound bromide with a purity of up to 99.83%.[5][7]

More sustainable and environmentally friendly processes have also been developed. One such process reports an improved synthesis of a key intermediate, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, using triethylamine, which leads to a higher overall yield of 37.8% for this compound bromide compared to previously reported methods (9.7%). This greener approach also replaces toxic solvents with water in the final synthetic step.

Several patents describe alternative processes for preparing this compound bromide and its intermediates, highlighting ongoing innovation in its manufacturing.[8][9][10][11] These often focus on improving yield, purity, and safety, for instance, by avoiding the use of hazardous reagents like phenyllithium.[9]

Chemical Synthesis Pathway

Umeclidinium_Bromide_Synthesis cluster_0 Route 1: From Ethyl Isonipecotate cluster_1 Route 2: From 4-Benzoylpiperidine A Ethyl Isonipecotate C Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate A->C Organic Base B 1-Bromo-2-chloroethane B->C D Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C->D Lithium Diisopropylamide F 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol D->F E Phenyl Lithium E->F H This compound Bromide F->H G ((2-Bromoethoxy)methyl)benzene G->H I 4-Benzoylpiperidine J Phenyl(quinuclidin-4-yl)methanone I->J Multi-step K 1-Azabicyclo[2.2.1]hept-4-yl(diphenyl)methanol J->K Phenylmagnesium Bromide M This compound Bromide K->M L 2-Bromoethyl Phenylmethyl Ether L->M M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound Bromide This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds & Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Efficacy_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Synthesis & Purification of this compound Bromide B In Vitro Characterization A->B E In Vivo Studies A->E C Radioligand Binding Assays (Determine Ki) B->C D Functional Assays (Calcium Mobilization, pA2) B->D F Bronchoprotection Assays (Animal Models) E->F G Pharmacokinetic Studies (ADME) E->G H Phase I Clinical Trials (Safety & Tolerability in Healthy Volunteers) F->H G->H I Phase II Clinical Trials (Dose-Ranging & Efficacy in Patients) H->I J Phase III Clinical Trials (Large-scale Efficacy & Safety) I->J K Regulatory Submission & Approval J->K

References

Umeclidinium: A Technical Profile of its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacology and toxicology of umeclidinium, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). The information is compiled from non-clinical and clinical studies to support drug development and research professionals.

Pharmacology

This compound is a quaternary ammonium antimuscarinic agent that functions as a competitive and reversible antagonist of acetylcholine at muscarinic receptors.[1][2] Its bronchodilatory effect is the cornerstone of its therapeutic use in COPD.

Mechanism of Action

This compound exhibits its pharmacological effects through the competitive inhibition of acetylcholine binding at muscarinic receptors on airway smooth muscle.[3] While it shows similar high affinity for all five muscarinic receptor subtypes (M1-M5), its primary therapeutic action is mediated through the blockade of M3 receptors.[1][4]

In the parasympathetic nervous system, acetylcholine released from postganglionic nerve fibers binds to M3 receptors on bronchial smooth muscle cells. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and bronchoconstriction.[4]

By blocking the M3 receptor, this compound prevents this cascade, inhibiting the increase in intracellular Ca²⁺ and leading to smooth muscle relaxation and sustained bronchodilation.[4] Preclinical studies indicate that this compound dissociates from the M3 receptor much more slowly than from the M2 receptor, suggesting a degree of kinetic selectivity that favors prolonged bronchodilation while potentially limiting effects on M2-mediated cardiac pathways.

Umeclidinium_Mechanism_of_Action cluster_Neuron Cholinergic Neuron cluster_SMC Airway Smooth Muscle Cell ACH_source Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACH_source->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Leads to This compound This compound This compound->M3 Blocks

Caption: this compound's blockade of the M3 receptor signaling pathway.
Pharmacodynamics

This compound is a potent muscarinic receptor antagonist with a long duration of action, supporting once-daily dosing.

1.2.1 Receptor Binding and Functional Activity In vitro radioligand binding assays have quantified this compound's high affinity for all five human muscarinic receptor subtypes. Functional assays confirm its potent and competitive antagonism at the M3 receptor.

Receptor SubtypeBinding Affinity (Ki, nM)
M10.16
M20.15
M30.06
M40.05
M50.13
Data sourced from in vitro assays using recombinant human muscarinic receptors.[5]

1.2.2 Clinical Efficacy Clinical trials in patients with COPD have demonstrated dose-dependent improvements in lung function. The primary efficacy endpoint in these trials is typically the change from baseline in trough forced expiratory volume in 1 second (FEV1).

This compound Dose (once daily)Trough FEV1 Improvement vs. Placebo (Liters)Study Reference
62.5 mcg0.127[4]
125 mcg0.152[4]
Data from a 12-week study in patients with moderate-to-severe COPD.[4]

A dose-response modeling analysis estimated the dose that yields 50% of the maximum effect (ED50) to be 37 µg, with a predicted maximum trough FEV1 improvement (Emax) of 0.185 L over placebo.[6]

Pharmacokinetics

Following oral inhalation, this compound is rapidly absorbed from the lungs, exhibiting low systemic bioavailability due to extensive first-pass metabolism.

PK ParameterValue (COPD Patients, 62.5 mcg dose)Description
Absorption
Tmax (Time to Peak Plasma Conc.)5-15 minutesTime to reach maximum concentration after inhalation.[4]
Absolute Bioavailability~13%Fraction of inhaled dose reaching systemic circulation.[4]
Accumulation Ratio (Repeated Dosing)~1.8-foldAccumulation observed after 14 days of once-daily dosing.[4]
Distribution
Volume of Distribution (Vd)86 L (IV admin)Apparent volume into which the drug distributes.[7]
Plasma Protein Binding~89%Fraction of drug bound to proteins in plasma.[7]
Metabolism
Primary PathwayO-dealkylation, HydroxylationOxidative metabolism followed by conjugation.[1]
Primary EnzymeCytochrome P450 2D6 (CYP2D6)Main enzyme responsible for metabolism.[1]
Transporter SubstrateP-glycoprotein (P-gp)This compound is a substrate of this efflux transporter.[1]
Excretion
Elimination Half-life (t½)~19 hours (repeated dosing)Time for plasma concentration to reduce by half.[3][8]
Apparent Clearance (CL/F)218 L/hRate of drug removal from the body after inhalation.[9]
Routes of Excretion (IV admin)Feces (~58%), Urine (~22%)Primary routes of elimination of drug-related material.[7][8]

Toxicology and Safety Profile

The toxicology profile of this compound has been characterized through a comprehensive non-clinical program and extensive clinical trials.

Preclinical Toxicology

Pivotal repeat-dose toxicology studies were conducted via the inhalation route in rats (26 weeks) and dogs (39 weeks).[1] The findings were generally consistent with the expected pharmacology of a muscarinic antagonist and/or local irritation from the inhaled powder.

Study TypeSpeciesDurationKey Findings & Target OrgansSafety Margin (vs. Human AUC)
Repeat-Dose Inhalation Rat26 weeksTarget Organs: Lung, Tracheal Bifurcation (local irritancy).~25x
Repeat-Dose Inhalation Dog39 weeksTarget Organs: Heart (tachycardia), Lung, Larynx, Nasal Turbinates.~16x
Carcinogenicity Rat & Mouse2 yearsNo treatment-related increases in tumor incidence.N/A
Genotoxicity In vitro & In vivoN/ANegative in a standard battery of tests (Ames, mouse lymphoma, rat micronucleus).N/A
Reproductive & Developmental Rat & RabbitN/ANo effects on fertility or reproductive performance; not teratogenic.N/A
Data sourced from FDA Pharmacology and Toxicology Reviews.[1][2]

Safety Pharmacology: In dedicated safety pharmacology studies, expected antimuscarinic effects were observed. In dogs, an inhaled dose of 10 µg/kg resulted in a transient increase in heart rate.[10] In rats, inhaled doses of ≥215 µg/kg produced an increased respiratory rate and decreased tidal volume.[8][10]

Preclinical_Toxicology_Workflow cluster_main Preclinical Repeat-Dose Inhalation Toxicology Study Workflow (Rodent Model) start Acclimatization (e.g., 1 week) random Randomization into Groups (e.g., Vehicle Control, Low, Mid, High Dose) start->random dosing Daily Nose-Only Inhalation Dosing (e.g., 6 hours/day for 26 weeks) random->dosing monitor In-Life Monitoring - Clinical Signs - Body Weight / Food Consumption - Respiratory Parameters - Cardiovascular Telemetry (in dog studies) dosing->monitor samples Interim & Terminal Sample Collection - Blood (Toxicokinetics, Hematology, Clinical Chemistry) - Urine (Urinalysis) dosing->samples necropsy Terminal Necropsy - Gross Pathology Examination - Organ Weight Measurement dosing->necropsy histo Histopathology - Microscopic examination of respiratory tract and other major organs necropsy->histo end Data Analysis & Reporting - Determine NOAEL - Calculate Safety Margins histo->end

Caption: Generalized workflow for a preclinical inhalation toxicology study.
Clinical Safety and Tolerability

In clinical trials, this compound is generally well-tolerated at the recommended therapeutic dose (62.5 mcg once daily). The safety profile is consistent with its anticholinergic mechanism.

  • Common Adverse Events: The most frequently reported adverse events in clinical trials include nasopharyngitis, upper respiratory tract infection, and headache.

  • Anticholinergic Effects: Typical class-related anticholinergic side effects such as dry mouth, constipation, and urinary retention can occur, though they are generally reported at a low incidence.

  • Cardiovascular Safety: No clinically meaningful effects on vital signs or electrocardiogram parameters (including QTc interval) have been reported at therapeutic doses.[9]

  • Paradoxical Bronchospasm: As with other inhaled medicines, there is a risk of paradoxical bronchospasm, which can be life-threatening.

  • Contraindications: this compound is contraindicated in patients with a severe hypersensitivity to milk proteins (due to the lactose excipient) or to this compound itself. It is not indicated for the treatment of acute bronchospasm.[3]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the pharmacology and safety of this compound.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Competition Binding Assay:

    • A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the prepared cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist, such as atropine.

  • Incubation & Filtration: The reaction mixtures are incubated to allow binding to reach equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filter mats, which separates the bound radioligand from the unbound.

  • Quantification: The filter mats are washed, and the radioactivity trapped on them is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro M3 Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (pA2) of this compound as an antagonist at the M3 receptor.

Methodology:

  • Cell Culture: CHO cells stably transfected with the human M3 receptor are cultured and seeded into 96- or 384-well microplates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.

  • Compound Addition:

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The assay is initiated by adding a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the M3 receptors.

  • Signal Detection: A fluorescence imaging plate reader (e.g., FLIPR) is used to monitor the change in fluorescence intensity in real-time, which corresponds to the flux of intracellular calcium.

  • Data Analysis: Concentration-response curves for the agonist are generated in the presence of different concentrations of this compound. The antagonist potency is determined by analyzing the rightward shift of these curves, often expressed as a pA2 value derived from a Schild plot analysis.

Phase III Clinical Efficacy and Safety Trial in COPD

Objective: To evaluate the efficacy and safety of once-daily inhaled this compound compared to placebo in patients with moderate to very severe COPD.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

  • Patient Population:

    • Inclusion Criteria: Patients aged 40 years or older with a clinical diagnosis of COPD, a smoking history of ≥10 pack-years, a post-bronchodilator FEV1/FVC ratio of <0.70, and a post-bronchodilator FEV1 of ≤70% of predicted normal values.

  • Treatment Protocol:

    • Following a run-in period (e.g., 2 weeks), eligible patients are randomized to receive either this compound (e.g., 62.5 mcg) or a matching placebo, administered once daily via a dry powder inhaler for a specified duration (e.g., 24 weeks).

    • Rescue medication (e.g., short-acting beta-agonist) is provided for as-needed use.

  • Efficacy Endpoints:

    • Primary: Change from baseline in trough FEV1 at the end of the treatment period (e.g., Day 169).

    • Secondary: Weighted mean FEV1 over 0-6 hours post-dose, patient-reported outcomes (e.g., Transition Dyspnea Index [TDI], St. George's Respiratory Questionnaire [SGRQ]), and rescue medication use.

  • Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead ECGs, and clinical laboratory parameters throughout the study.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using a Mixed Model for Repeated Measures (MMRM) to compare the treatment groups.

Clinical_Trial_Workflow cluster_main Phase III COPD Clinical Trial Workflow screening Patient Screening - Diagnosis of COPD - Spirometry (FEV1/FVC) - Smoking History run_in Run-in Period (e.g., 2 weeks) - Washout of prohibited meds - Establish baseline screening->run_in randomization Randomization (Double-Blind) run_in->randomization treatment_a Treatment Arm A: This compound (e.g., 62.5 mcg OD) randomization->treatment_a treatment_b Treatment Arm B: Placebo OD randomization->treatment_b treatment_period Treatment Period (e.g., 24 weeks) - Daily Dosing - Regular Clinic Visits treatment_a->treatment_period treatment_b->treatment_period assessments Efficacy & Safety Assessments - Spirometry (FEV1) - Patient-Reported Outcomes - Adverse Event Monitoring - ECGs, Vitals, Labs treatment_period->assessments eot End of Treatment Visit treatment_period->eot follow_up Safety Follow-up (e.g., 7 days post-treatment) eot->follow_up analysis Database Lock & Statistical Analysis follow_up->analysis report Clinical Study Report analysis->report

Caption: Generalized workflow for a Phase III COPD clinical trial.

References

The Journey of Umeclidinium: From Discovery to a Cornerstone of COPD Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Umeclidinium, a long-acting muscarinic antagonist (LAMA), has emerged as a key maintenance bronchodilator for patients with chronic obstructive pulmonary disease (COPD). Developed by GlaxoSmithKline under the identifier GSK573719, its path from a novel chemical entity to a globally approved medication is a testament to a structured and rigorous drug development process. This technical guide delves into the discovery, preclinical and clinical development, and the pharmacological profile of this compound, offering insights for researchers and drug development professionals.

Discovery and Preclinical Evaluation

The quest for a novel, once-daily LAMA for COPD treatment led to the identification of this compound bromide (GSK573719), a quinuclidine-based quaternary ammonium compound.[1] Preclinical studies were designed to characterize its affinity for muscarinic receptors, its potency as an antagonist, and its duration of action.

In Vitro Pharmacology

Initial in vitro assessments revealed this compound to be a potent antagonist with high affinity for all five human muscarinic cholinergic receptor subtypes (M1-M5).[2][3] The affinity (Ki) for these cloned human receptors was found to be in the nanomolar range, indicating strong binding.[3] Critically for its intended therapeutic effect in the airways, this compound demonstrated slow reversibility at the M3 receptor subtype, which is predominant in airway smooth muscle and mediates bronchoconstriction.[2] The dissociation half-life from the M3 receptor was significantly longer than from the M2 receptor, a desirable characteristic for a long-acting bronchodilator.[3]

Experimental Protocol: Receptor Binding and Functional Assays

  • Receptor Affinity (Ki) Determination: The affinity of this compound for cloned human M1-M5 muscarinic cholinergic receptors was evaluated.[3] This was likely performed using radioligand binding assays, where the ability of unlabeled this compound to displace a known radioactive ligand from the receptors is measured. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Functional Antagonism (pA2): The potency of this compound as a functional antagonist was assessed in Chinese hamster ovary (CHO) cells transfected with the recombinant human M3 receptor.[3][4] An acetylcholine-mediated calcium mobilization assay was used, where the ability of this compound to inhibit the increase in intracellular calcium triggered by acetylcholine is measured. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was calculated to quantify its antagonist potency.[3][5]

  • Reversibility Studies: The reversibility of this compound's antagonism was studied in isolated human bronchial strips.[3] The tissue was contracted with carbachol (a muscarinic agonist), and then this compound was added. After a period of incubation, the drug was washed out, and the time taken for the tissue to recover 50% of its contractile response to the agonist was measured to determine the rate of reversibility.[3]

ParameterReceptor/TissueValueCitation
Affinity (Ki) Cloned Human M1-M5 mAChRs0.05 - 0.16 nM[3]
Dissociation Half-life (t½) Human M3 mAChR82 minutes[3]
Dissociation Half-life (t½) Human M2 mAChR9 minutes[3]
Functional Potency (-log pA2) Recombinant Human M3 mAChRs (CHO cells)23.9 pM[3][4]
Functional Potency (-log pA2) Isolated Human Bronchial Strips316 pM[3]
Time to 50% Contraction Restoration (10 nM) Isolated Human Bronchial Strips~381 minutes[3]
Table 1: Summary of Preclinical In Vitro Pharmacology of this compound (GSK573719).
In Vivo Preclinical Studies

In vivo studies in animal models were conducted to confirm the bronchodilatory effects and duration of action. In conscious guinea pigs, intratracheal administration of GSK573719 dose-dependently inhibited bronchoconstriction induced by acetylcholine, demonstrating a long duration of action comparable to tiotropium.[3] A dose of 2.5 µg was shown to provide over 50% bronchoprotection for more than 24 hours.[3] In mice, the intranasal ED50 value was determined to be 0.02 µ g/mouse .[3]

Experimental Protocol: In Vivo Bronchoprotection Assay

  • Animal Model: Conscious guinea pigs were used to assess the in vivo efficacy.[3]

  • Procedure: this compound (GSK573719) was administered intratracheally at varying doses. After a specified time, the animals were challenged with an intravenous infusion of acetylcholine to induce bronchoconstriction. The degree of bronchoconstriction was measured, typically by assessing changes in airway resistance or conductance. The protective effect of this compound was quantified by its ability to inhibit the acetylcholine-induced changes compared to a vehicle control. The duration of action was determined by performing these challenges at various time points after drug administration.[3]

Clinical Development

Following the promising preclinical results, this compound entered clinical development to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I and II Clinical Trials

Early-phase clinical trials were conducted in healthy volunteers and patients with COPD. These studies aimed to establish the initial safety profile, determine the optimal dose, and confirm the bronchodilatory effect and 24-hour duration of action.

A first-in-human, single-dose, dose-escalating study in healthy male subjects found that this compound was safe and well-tolerated at doses up to 350 mcg.[4][6] Doses of 100 mcg and above showed statistically significant bronchodilatory effects compared to placebo at 12 hours post-dose, with the effect lasting up to 24 hours for the 350 µg dose.[6]

A Phase II, randomized, double-blind, placebo-controlled study in COPD patients evaluated single doses of this compound (250, 500, or 1000 mcg).[4][7] All doses were well-tolerated and resulted in clinically relevant improvements in lung function, as measured by specific airway conductance (sGaw) and forced expiratory volume in 1 second (FEV1).[4][7] Another Phase II study with once-daily administration over 28 days in COPD patients confirmed that all tested doses (125, 250, or 500 mcg) led to a significant increase in trough FEV1 versus placebo.[4]

Experimental Protocol: Phase I/II Clinical Trial Design

  • Study Design: Typically randomized, double-blind, placebo-controlled, crossover or parallel-group studies.[4][6]

  • Participants: Healthy volunteers or patients with a clinical diagnosis of COPD, often required to be responsive to short-acting bronchodilators like ipratropium.[6][7]

  • Interventions: Single or repeated once-daily inhaled doses of this compound at various strengths, compared with placebo and sometimes an active comparator like tiotropium.[4][6]

  • Pharmacokinetic Assessments: Plasma and urine samples were collected at various time points to determine parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t½).[4][6][7]

  • Pharmacodynamic Assessments: Lung function was assessed primarily through spirometry, measuring FEV1 and forced vital capacity (FVC). Measurements were often taken at multiple time points over a 24-hour period to establish the duration of action. The primary endpoint was often the change from baseline in trough FEV1.[4][8]

  • Safety and Tolerability: Assessed through monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4][7]

ParameterHealthy Subjects (Single & Repeat Doses)Citation
Time to Cmax (Tmax) 5-15 minutes (single dose); 5-7 minutes (repeat dose)[6]
Plasma Elimination Half-life (t½) ~27 hours (geometric mean, after repeat dosing)[6]
Accumulation (AUC, Cmax, Urine Excretion) 1.5- to 4.5-fold (after repeat dosing)[6]
Table 2: Pharmacokinetic Parameters of this compound in Phase I Studies.
Phase III Pivotal Trials

The Phase III program for this compound involved multiple large-scale, randomized, controlled trials to definitively establish its efficacy and safety as a once-daily maintenance treatment for COPD. These studies involved over 2,500 patients treated with this compound or placebo.[9][10]

Key studies evaluated this compound monotherapy at doses of 62.5 mcg and 125 mcg. A 12-week study demonstrated that both doses significantly improved trough FEV1 compared to placebo (127 mL for 62.5 mcg and 152 mL for 125 mcg).[11] These trials also showed improvements in patient-reported outcomes, including the Transitional Dyspnea Index (TDI) and the St. George's Respiratory Questionnaire (SGRQ) scores.[11] Another 24-week study further confirmed the efficacy and safety of the 62.5 mcg once-daily dose in Asian patients with COPD.[12]

A non-inferiority study directly compared this compound 62.5 mcg with tiotropium 18 mcg over 12 weeks and found that this compound demonstrated superior efficacy on the primary endpoint of trough FEV1 at day 85.[8]

Study IdentifierDurationIntervention(s)Key Efficacy Outcome(s)Citation
AC411540812 WeeksThis compound 62.5 mcg OD, this compound 125 mcg OD, PlaceboSignificant improvement in trough FEV1 vs. placebo for both doses.[11]
DB211337324 WeeksThis compound 62.5 mcg OD, PlaceboConfirmed efficacy and safety of UMEC 62.5 mcg.
NCT0218461124 WeeksThis compound 62.5 mcg OD, PlaceboEvaluated efficacy and safety in Asian subjects with COPD.[12]
Not Specified12 WeeksThis compound 62.5 mcg OD vs. Tiotropium 18 mcg ODUMEC demonstrated superior efficacy in trough FEV1 at Day 85.[8]
Table 3: Overview of Key Phase III Clinical Trials for this compound Monotherapy.

Mechanism of Action

This compound is a long-acting muscarinic antagonist (LAMA), also referred to as an anticholinergic.[2][13] Its therapeutic effect is achieved by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors in the respiratory tract.[14] In the airways, parasympathetic nerve stimulation leads to the release of acetylcholine, which binds predominantly to M3 muscarinic receptors on airway smooth muscle cells.[14] This binding triggers a signaling cascade that results in smooth muscle contraction and bronchoconstriction. This compound competitively and reversibly inhibits the binding of acetylcholine to M3 receptors, thereby preventing this contraction and leading to bronchodilation and improved airflow.[14]

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction This compound This compound This compound->M3 Blocks

Caption: this compound's mechanism of action in airway smooth muscle cells.

Pharmacokinetics in Humans

Following inhalation, this compound is rapidly absorbed, primarily from the lungs, with peak plasma concentrations (Cmax) occurring within 5 to 15 minutes.[13][15] The contribution from oral absorption is minimal due to extensive first-pass metabolism.[11] Systemic bioavailability after oral administration is less than 1%, whereas absolute systemic bioavailability from the inhaled portion is approximately 13%.[16] Steady-state plasma concentrations are typically achieved within 14 days of once-daily dosing, with an observed accumulation of 1.5 to 1.8-fold.[6][15]

This compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme and is a substrate of the P-glycoprotein (P-gp) transporter.[13] Despite this, studies have shown no clinically significant effect of CYP2D6 genetic polymorphism on systemic exposure. The plasma elimination half-life following repeated inhaled dosing averages 19 hours, supporting a once-daily dosing regimen.

ParameterValueCitation
Route of Administration Oral Inhalation[14]
Time to Cmax (Tmax) 5 - 15 minutes[13][15]
Systemic Bioavailability (inhaled) ~13%[16][17]
Protein Binding ~89%[17]
Metabolism Primarily via CYP2D6[13]
Elimination Half-life ~19 hours (after 10 days of dosing)
Excretion Primarily fecal (~92%), minor urinary (~1%)[17]
Table 4: Summary of Human Pharmacokinetic Properties of this compound.

Regulatory Milestones and Approvals

The comprehensive data from the clinical development program supported the regulatory submission of this compound. In December 2012, GlaxoSmithKline and Theravance submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for the combination product this compound/vilanterol.[18] The FDA's Pulmonary-Allergy Drugs Advisory Committee (PADAC) recommended its approval in September 2013.[18]

This compound as a monotherapy, under the brand name Incruse Ellipta, was approved by the FDA on April 30, 2014, for the long-term, once-daily maintenance treatment of airflow obstruction in patients with COPD.[9][10] It was approved at a strength of 62.5 mcg.[9]

Subsequently, this compound has been a component of two major combination inhalers:

  • Anoro Ellipta: A dual LAMA/LABA combination with vilanterol, first approved by the FDA in December 2013.[2][19]

  • Trelegy Ellipta: A triple-therapy inhaler combining this compound with the inhaled corticosteroid (ICS) fluticasone furoate and the long-acting beta2-agonist (LABA) vilanterol, approved in September 2017.[2]

G Discovery Discovery of GSK573719 Preclinical Preclinical In Vitro & In Vivo Studies Discovery->Preclinical Phase1 Phase I (Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II (COPD Patients) Phase1->Phase2 Phase3 Phase III Pivotal Trials Phase2->Phase3 NDA NDA Submission (UMEC/VI) Dec 2012 Phase3->NDA Approval_Anoro FDA Approval Anoro Ellipta (UMEC/VI) Dec 2013 NDA->Approval_Anoro Approval_Incruse FDA Approval Incruse Ellipta (UMEC Monotherapy) Apr 2014 NDA->Approval_Incruse Approval_Trelegy FDA Approval Trelegy Ellipta (FF/UMEC/VI) Sep 2017

Caption: Key milestones in the development and approval of this compound.

Conclusion

The development of this compound from its initial identification as GSK573719 to its approval as a monotherapy and a key component of combination therapies represents a successful translation of preclinical pharmacology into clinical benefit. Its potent, long-acting M3 muscarinic antagonism, favorable pharmacokinetic profile supporting once-daily dosing, and proven efficacy and safety in large-scale clinical trials have established it as a valuable therapeutic option for the management of COPD. The rigorous and systematic approach to its development serves as a clear model for future respiratory drug discovery programs.

References

Umeclidinium's Binding Affinity for M2 vs. M3 Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of umeclidinium for the M2 and M3 muscarinic acetylcholine receptors. This compound is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its selective antagonism of M3 receptors in the airways, leading to bronchodilation. This document compiles quantitative binding data, detailed experimental methodologies from key studies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Data Presentation: this compound Binding Affinity

The following tables summarize the key quantitative data regarding the binding affinity and dissociation kinetics of this compound for human M2 and M3 muscarinic receptors.

Table 1: Equilibrium Dissociation Constants (Ki) of this compound for Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M20.15
M30.06

Data sourced from radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing recombinant human muscarinic receptors.

Table 2: Dissociation Half-life (t½) of this compound from Human M2 and M3 Receptors

Receptor SubtypeDissociation Half-life (t½) (minutes)
M29
M382

This data highlights the kinetic selectivity of this compound, demonstrating a significantly slower dissociation from the M3 receptor compared to the M2 receptor.

Experimental Protocols

The following protocols are based on the methodologies described in seminal studies characterizing the binding affinity of this compound, providing a framework for reproducible research.

Radioligand Binding Assays for Equilibrium Dissociation Constant (Ki) Determination

This protocol outlines the methodology for determining the Ki of this compound at human M2 and M3 muscarinic receptors expressed in CHO cells.

2.1.1. Materials and Reagents:

  • Cell Lines: CHO-K1 cells stably expressing either the human M2 or M3 muscarinic acetylcholine receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Competitor: this compound bromide.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

2.1.2. Experimental Workflow:

Figure 1. Workflow for Radioligand Binding Assay.

2.1.3. Detailed Steps:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing either the human M2 or M3 receptor to near confluence.

    • Harvest the cells and homogenize them in an appropriate buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Add cell membranes and [³H]-NMS to the wells.

      • Non-specific Binding: Add cell membranes, [³H]-NMS, and a high concentration of atropine (1 µM).

      • Competition: Add cell membranes, [³H]-NMS, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dissociation Kinetics Assay

This protocol describes the method to determine the dissociation half-life (t½) of this compound from M2 and M3 receptors.

2.2.1. Experimental Workflow:

Figure 2. Workflow for Dissociation Kinetics Assay.

2.2.2. Detailed Steps:

  • Equilibrium Binding:

    • Incubate the cell membranes expressing either M2 or M3 receptors with radiolabeled this compound ([³H]-umeclidinium) until equilibrium is reached.

  • Initiation of Dissociation:

    • Initiate the dissociation by adding a high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine) to the reaction mixture. This prevents the re-binding of the dissociated [³H]-umeclidinium.

  • Time-course Measurement:

    • At various time points after the addition of the non-radiolabeled antagonist, take aliquots of the reaction mixture and immediately filter them to separate the bound from the free radioligand.

  • Quantification and Analysis:

    • Quantify the amount of [³H]-umeclidinium remaining bound to the receptors at each time point using liquid scintillation counting.

    • Plot the natural logarithm of the specific binding against time. The data should fit a linear regression, and the negative slope of this line represents the dissociation rate constant (k_off).

    • Calculate the dissociation half-life (t½) using the formula: t½ = 0.693 / k_off.

Signaling Pathways

The differential effects of this compound on M2 and M3 receptors are best understood in the context of their distinct signaling pathways.

M2 Muscarinic Receptor Signaling Pathway

M2 receptors are primarily coupled to Gi/o proteins, leading to inhibitory cellular responses.

Figure 3. M2 Muscarinic Receptor Signaling Pathway.

Activation of the M2 receptor by acetylcholine leads to the dissociation of the Gi protein into its αi and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The βγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which has an inhibitory effect, particularly in cardiac tissue.

M3 Muscarinic Receptor Signaling Pathway

M3 receptors are coupled to Gq/11 proteins, which mediate excitatory cellular responses.

Figure 4. M3 Muscarinic Receptor Signaling Pathway.

Upon acetylcholine binding, the M3 receptor activates the Gq protein. The αq subunit of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, most notably smooth muscle contraction in the airways.[1][2] this compound's antagonism of this pathway results in bronchodilation.

References

Preclinical Efficacy of Umeclidinium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umeclidinium (formerly GSK573719) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] As an anticholinergic agent, its therapeutic effect is derived from the relaxation of airway smooth muscle, leading to bronchodilation.[4][5] This technical guide provides an in-depth summary of the preclinical research findings that have established the efficacy profile of this compound, focusing on its receptor pharmacology, in vitro functional activity, and in vivo bronchoprotective effects.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of acetylcholine at muscarinic receptors.[5][6] While it demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5), its primary therapeutic action in the airways is mediated through the blockade of M3 receptors located on airway smooth muscle cells.[1][4][5][7] The activation of M3 receptors by acetylcholine triggers a signaling cascade involving phospholipase C, the formation of inositol 1,4,5-trisphosphate (IP3), and the subsequent release of intracellular calcium ([Ca2+]i).[6] This increase in cytosolic calcium leads to smooth muscle contraction and bronchoconstriction.[6] By inhibiting acetylcholine binding to M3 receptors, this compound prevents this cascade, resulting in smooth muscle relaxation and sustained bronchodilation.[4][5][7] Preclinical studies have demonstrated that this antagonism is potent, long-lasting (over 24 hours), and predominantly a site-specific effect within the lungs following inhalation.[6][8][9]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize key data on its binding affinity, functional potency, selectivity, and bronchoprotective effects.

Table 1: Muscarinic Receptor Binding Affinity of this compound This table presents the equilibrium dissociation constants (Ki) for this compound at the five human muscarinic receptor subtypes, determined through radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)Source
M10.16[10]
M20.15[10]
M30.06[10]
M40.05[10]
M50.13[10]

Table 2: Functional Antagonist Potency of this compound This table shows the functional antagonist potency (pA2) of this compound in blocking acetylcholine-induced responses in Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor SubtypeFunctional AssaypA2 ValueSource
M1-M3Acetylcholine-induced Calcium Flux9.6 - 10.6[10]

Table 3: Selectivity Profile of this compound This table displays the binding affinity (Ki) of this compound at various non-muscarinic receptors, channels, and transporters, demonstrating its high selectivity for muscarinic receptors.

TargetKi (nM)Source
Kappa Opioid Receptor69[8]
Sodium (Na+) Channel [site 2]170[8]
Sigma (non-selective) Receptor220[8]
Calcium (Ca2+) Channel [L, verapamil site]330[8]
Dopamine Transporter780[8]

Table 4: In Vivo Efficacy of this compound in Animal Models This table summarizes the bronchoprotective effects of this compound observed in preclinical animal models.

Animal ModelChallenge AgentEffectDuration of ActionSource
Murine ModelAcetylcholineReversal of bronchoconstriction-[10]
Murine ModelMethacholineDose-dependent blockade of bronchoconstriction>50% inhibition sustained for up to 72 hours[11]

Experimental Protocols

1. Radioligand Binding Assay for Receptor Affinity (Ki)

  • Objective: To determine the binding affinity of this compound for human M1-M5 muscarinic cholinergic receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with recombinant human M1, M2, M3, M4, or M5 receptors.

    • Radioligand: A specific muscarinic radioligand, such as [3H]-N-methylscopolamine, was used.

    • Assay: Assays were conducted in a buffer solution containing cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor drug (this compound).

    • Incubation: The mixture was incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand were separated via rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters was quantified using liquid scintillation counting.

    • Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

2. In Vitro Functional Assay (Calcium Flux)

  • Objective: To measure the functional antagonist activity of this compound at human muscarinic receptors.

  • Methodology:

    • Cell Culture: CHO cells expressing recombinant human M1, M2, or M3 receptors were cultured and plated in microplates.

    • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle for a specified period.

    • Agonist Stimulation: The muscarinic agonist, acetylcholine (ACh), was added to the wells to stimulate the cells, and the resulting change in intracellular calcium concentration was measured.[10] This was done by monitoring the change in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: Concentration-response curves for ACh were generated in the presence and absence of different concentrations of this compound. The potency of this compound as an antagonist was determined by calculating the pA2 value from the Schild plot analysis, which quantifies the dose-dependent rightward shift in the agonist concentration-response curve.[10]

3. In Vivo Bronchoprotection Model

  • Objective: To evaluate the ability of this compound to protect against agonist-induced bronchoconstriction in a living animal model.

  • Methodology:

    • Animal Model: Anesthetized mice or guinea pigs were commonly used.

    • Airway Mechanics Measurement: Animals were instrumented to measure airway resistance. This can be done invasively via tracheal cannulation and a ventilator or non-invasively using whole-body plethysmography.

    • Drug Administration: this compound or vehicle was administered to the animals, typically via intranasal instillation or inhalation to mimic the clinical route of administration.[11]

    • Bronchoconstrictor Challenge: After a set pre-treatment time, a bronchoconstricting agent such as acetylcholine or methacholine was administered, usually as an intravenous injection or an aerosolized nebulization.[11]

    • Efficacy Assessment: The peak bronchoconstrictor response (e.g., increase in airway resistance) was recorded. The protective effect of this compound was calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group.

    • Duration of Action: To determine the duration of action, the bronchoconstrictor challenge was repeated at various time points after a single dose of this compound (e.g., 24, 48, 72 hours).[11]

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ACh Acetylcholine ACh->M3R Binds & Activates UMEC This compound UMEC->M3R Binds & Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge & Measurement cluster_analysis Analysis A1 Select & Anesthetize Animal (e.g., Mouse) A2 Measure Baseline Airway Resistance A1->A2 B1 Administer this compound or Vehicle (Intranasal) A2->B1 B2 Wait for Pre-treatment Time Period B1->B2 C1 Administer Bronchoconstrictor (e.g., Nebulized Methacholine) B2->C1 C2 Record Peak Airway Resistance C1->C2 D1 Calculate % Inhibition of Bronchoconstriction C2->D1 D2 Compare this compound vs. Vehicle Groups D1->D2 Logical_Relationship Receptor High Affinity Binding to M3 Receptor (Low Ki) InVitro Potent Functional Blockade of ACh-induced Ca²⁺ flux (High pA2) Receptor->InVitro Leads to InVivo Effective In Vivo Inhibition of Bronchoconstriction InVitro->InVivo Predicts Efficacy Therapeutic Efficacy (Bronchodilation in COPD) InVivo->Efficacy Demonstrates

References

The Pharmacodynamics of Umeclidinium in Respiratory Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that has emerged as a cornerstone in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its pharmacological activity centers on the competitive and reversible antagonism of acetylcholine at muscarinic receptors, primarily the M3 subtype, which are densely expressed in the smooth muscle of the respiratory tract.[1][2] This antagonism leads to bronchodilation, alleviating the airflow obstruction characteristic of COPD. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding profile, preclinical and clinical efficacy, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

This compound exerts its bronchodilatory effect by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells.[1][2] In the parasympathetic nervous system, acetylcholine release triggers the activation of these G-protein coupled receptors, initiating a signaling cascade that results in smooth muscle contraction and bronchoconstriction. This compound, by competitively binding to M3 receptors, prevents acetylcholine from binding and thereby inhibits this contractile signaling, leading to relaxation of the airway smooth muscle and subsequent bronchodilation.[1][2]

Signaling Pathway

The binding of acetylcholine to M3 receptors activates the Gq alpha subunit of the G-protein complex. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction. This compound blocks the initial step of this cascade by preventing acetylcholine from activating the M3 receptor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds UMEC This compound UMEC->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: this compound's blockade of the M3 receptor signaling pathway.

Receptor Binding Affinity and Kinetics

The affinity and selectivity of this compound for muscarinic receptor subtypes have been extensively characterized through radioligand binding assays. These studies have demonstrated that this compound is a high-affinity antagonist for all five human muscarinic receptor subtypes (M1-M5).[2]

Receptor SubtypeThis compound Ki (nM)
M10.16
M20.15
M30.06
M40.05
M50.13
Data from Salmon et al., 2013.

Importantly, this compound exhibits kinetic selectivity, with a slower dissociation from the M3 receptor compared to the M2 receptor. This prolonged engagement with the M3 receptor is believed to contribute to its long duration of action.[3]

Receptor SubtypeDissociation Half-life (t½, minutes)
M29
M382
Data from Salmon et al., 2013.[3]

Preclinical Pharmacodynamics

In Vitro Studies in Human Airway Smooth Muscle

The functional consequences of this compound's receptor binding have been investigated in isolated human airway smooth muscle (ASM) cells. These studies have confirmed its ability to antagonize acetylcholine-induced bronchoconstriction. Key findings include the inhibition of acetylcholine-mediated increases in intracellular calcium and the reversal of cholinergic inhibition of cAMP production.

Experimental ModelKey Finding
Human Airway Smooth Muscle CellsThis compound attenuates methacholine-induced increases in intracellular Ca2+.
Human Airway Smooth Muscle CellsThis compound reverses cholinergic inhibition of vilanterol-induced cAMP production.
In Vivo Animal Models

In vivo studies in animal models, particularly the methacholine-induced bronchoconstriction model in guinea pigs, have been instrumental in demonstrating the bronchodilatory effects and long duration of action of this compound.[4] Inhaled this compound has been shown to dose-dependently inhibit methacholine-induced bronchoconstriction for over 24 hours.

Clinical Pharmacodynamics

The clinical pharmacodynamics of this compound have been extensively evaluated in patients with COPD. The primary endpoint in many of these trials is the change from baseline in trough forced expiratory volume in one second (FEV1), a key measure of lung function.

Dose-Ranging and Efficacy Studies

Pivotal clinical trials have consistently demonstrated that once-daily inhaled this compound produces statistically and clinically significant improvements in lung function compared to placebo.[5][6] These studies have established the efficacy of the 62.5 mcg once-daily dose.

StudyTreatmentChange in Trough FEV1 from Baseline (mL) vs. Placebo
Donohue et al.This compound 62.5 mcg115
Celli et al.This compound 62.5 mcg127
Trivedi et al.This compound 62.5 mcg129

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors are prepared.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is commonly used as the radioligand.

  • Competition Binding Assay:

    • A fixed concentration of [3H]-NMS is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CHO Cell Membranes (with M1-M5 receptors) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand [³H]-NMS (Radioligand) Radioligand->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Vacuum Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (quantify radioactivity) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.
In Vitro Measurement of Intracellular Calcium

Objective: To assess the ability of this compound to inhibit muscarinic agonist-induced increases in intracellular calcium in human airway smooth muscle cells (hASMCs).

Methodology:

  • Cell Culture: Primary hASMCs are cultured to confluence.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Stimulation: Cells are then stimulated with a muscarinic agonist, such as methacholine.

  • Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or fluorescence microscope.

  • Data Analysis: The inhibitory effect of this compound on the methacholine-induced calcium response is quantified.

In Vivo Methacholine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo bronchodilatory effect and duration of action of this compound.

Methodology:

  • Animal Model: Male Hartley guinea pigs are commonly used.

  • Treatment: Animals are administered inhaled this compound or vehicle control.

  • Bronchial Challenge: At various time points after treatment, animals are challenged with an aerosolized solution of methacholine to induce bronchoconstriction.

  • Measurement of Airway Resistance: Lung function, specifically airway resistance, is measured using techniques such as whole-body plethysmography.

  • Data Analysis: The ability of this compound to inhibit the methacholine-induced increase in airway resistance is determined, and the duration of this effect is assessed.

Clinical Trial Design for COPD

Objective: To evaluate the efficacy and safety of this compound in patients with COPD.

General Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.

Key Inclusion Criteria:

  • Age ≥ 40 years

  • Diagnosis of COPD

  • Smoking history of ≥ 10 pack-years

  • Post-bronchodilator FEV1/FVC ratio < 0.70

  • Post-bronchodilator FEV1 of a specified range (e.g., ≤ 70% of predicted)

Key Exclusion Criteria:

  • Current diagnosis of asthma

  • Recent COPD exacerbation

  • Clinically significant cardiovascular conditions

Primary Endpoint: Change from baseline in trough FEV1 at a specified time point (e.g., week 12 or 24). Trough FEV1 is typically measured 23-24 hours after the previous dose.

Secondary Endpoints:

  • Weighted mean FEV1 over 0-6 hours post-dose

  • Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire, Transition Dyspnea Index)

  • Rescue medication use

  • Safety and tolerability

cluster_screening Screening & Run-in cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Screening Screening Visit (Inclusion/Exclusion Criteria) RunIn Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization TreatmentA This compound Group Randomization->TreatmentA TreatmentB Placebo Group Randomization->TreatmentB FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24) TreatmentA->FollowUp TreatmentB->FollowUp Endpoints Endpoint Assessment (FEV₁, PROs, Safety) FollowUp->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Caption: Typical Clinical Trial Workflow for this compound in COPD.

Conclusion

This compound is a potent and selective long-acting muscarinic antagonist with a well-characterized pharmacodynamic profile. Its high affinity for the M3 receptor, coupled with a slow dissociation rate, translates into a sustained bronchodilatory effect that is clinically meaningful for patients with COPD. The comprehensive preclinical and clinical studies have provided a robust understanding of its mechanism of action and have established its efficacy and safety as a once-daily maintenance therapy for respiratory diseases. This in-depth guide serves as a valuable resource for researchers and drug development professionals in the field of respiratory medicine.

References

Umeclidinium's Role in Cholinergic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umeclidinium is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to competitively and reversibly inhibit the action of acetylcholine (ACh) at muscarinic receptors in the airways, leading to prolonged bronchodilation. This technical guide provides an in-depth examination of the cholinergic signaling pathways in the respiratory system, details the precise mechanism of action of this compound, and presents its comprehensive pharmacological profile. Detailed experimental protocols for key assays and quantitative data are provided to support further research and development in this area.

Cholinergic Signaling in the Airways

The parasympathetic nervous system is the dominant neural pathway controlling airway smooth muscle tone.[1][2] The primary neurotransmitter, acetylcholine (ACh), is released from postganglionic nerve fibers and acts on muscarinic acetylcholine receptors (mAChRs) located on airway smooth muscle cells, leading to bronchoconstriction.[2][3] Three main subtypes of muscarinic receptors are expressed in the human lung: M1, M2, and M3.[4]

  • M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.[5]

  • M2 Receptors: Found on postganglionic nerve endings, they function as autoreceptors, creating a negative feedback loop that inhibits further ACh release.[1][2]

  • M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands.[6][7] Activation of these Gq-protein coupled receptors initiates a signaling cascade that results in smooth muscle contraction and mucus secretion.[3][8]

The binding of ACh to M3 receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9] The increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and bronchoconstriction.[9][10]

Cholinergic_Signaling Vagus_Nerve Vagus Nerve Signal ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release M3_Receptor M3 Muscarinic Receptor (Gq-coupled) ACh_Release->M3_Receptor binds to PLC Phospholipase C (PLC) Activation M3_Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca_Release Intracellular Ca2+ Release SR->Ca_Release Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction

Figure 1. Simplified Cholinergic Signaling Pathway in Airway Smooth Muscle.

This compound: Mechanism of Action

This compound is a long-acting muscarinic antagonist (LAMA) that functions as a competitive inhibitor of acetylcholine at muscarinic receptors.[6][11] By binding with high affinity to M3 receptors on airway smooth muscle, it blocks ACh-induced bronchoconstriction.[6] Its long duration of action allows for once-daily dosing.[12]

The key to this compound's efficacy is its prolonged occupancy and slow dissociation from the M3 receptor, which ensures sustained bronchodilation.[8][13] While it binds to all five muscarinic subtypes, it displays a kinetic selectivity for the M3 receptor over the M2 receptor, which is advantageous.[8][13] Blocking the presynaptic M2 autoreceptor can lead to increased ACh release, potentially counteracting the desired bronchodilatory effect. This compound's faster dissociation from M2 receptors compared to M3 receptors may mitigate this effect.[8][13]

Umeclidinium_MOA ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds This compound This compound Block BLOCKS This compound->Block Signaling_Cascade Downstream Signaling (PLC → IP3 → Ca2+) M3_Receptor->Signaling_Cascade Activates Block->M3_Receptor Bronchodilation Bronchodilation Block->Bronchodilation Results in Bronchoconstriction Bronchoconstriction Signaling_Cascade->Bronchoconstriction Leads to

Figure 2. This compound's Mechanism of Action at the M3 Receptor.

Pharmacological Profile

Data Presentation

The pharmacological characteristics of this compound have been extensively studied through in vitro and in vivo experiments.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki, nM)
M1 0.16
M2 0.15
M3 0.06
M4 0.05
M5 0.13

(Data sourced from ApexBio[14])

Table 2: Dissociation Half-Life and Functional Antagonism

Parameter Receptor/Tissue Value
Dissociation Half-Life (t½) Human M2 Receptor 9 minutes
Dissociation Half-Life (t½) Human M3 Receptor 82 minutes
Functional Potency (-log pA2) Human M3 (Ca2+ mobilization) 23.9 pM
Functional Potency (-log pA2) Isolated Human Bronchial Strips 316 pM

(Data sourced from Salmon M, et al. (2013)[8][13])

Table 3: Pharmacokinetic and Pharmacodynamic Properties

Parameter Value
Time to Max Plasma Conc. (Tmax) 5-15 minutes
Plasma Elimination Half-Life (repeat dosing) ~27 hours
Duration of Action >24 hours
Metabolism Primarily by Cytochrome P450 2D6 (CYP2D6)

(Data sourced from Cahn A, et al. (2013)[15], Patsnap Synapse[6], and other pharmacokinetic studies[11][16])

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized method for determining the binding affinity (Ki) of a compound like this compound.

  • Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to specific receptor subtypes.

  • Materials:

    • Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Unlabeled competitor (this compound).

    • Assay Buffer (e.g., PBS with 0.1% BSA).

    • Atropine (for determining non-specific binding).

    • Glass fiber filter mats.

    • Scintillation fluid and counter.

    • Cell harvester.

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS at its Kd concentration), and varying concentrations of this compound.

    • Controls: Include wells for "Total Binding" (membranes + radioligand) and "Non-Specific Binding" (membranes + radioligand + a high concentration of atropine).

    • Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[13]

    • Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[13]

    • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Analysis: Calculate the specific binding at each this compound concentration (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholine-Mediated Calcium Mobilization Assay

This functional assay measures the potency of an antagonist in blocking agonist-induced intracellular calcium release.

  • Objective: To determine the functional antagonist potency (pA2 value) of this compound.

  • Materials:

    • Chinese Hamster Ovary (CHO) cells transfected with the human M3 muscarinic receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[16]

    • Acetylcholine (agonist).

    • This compound (antagonist).

    • Phenol red-free cell culture medium.[16]

    • Fluorescence plate reader or microscope with alternating wavelength excitation.

  • Procedure:

    • Cell Plating: Plate the M3-expressing CHO cells onto 96-well plates and allow them to adhere overnight.

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a dye-containing medium for 30-60 minutes at 37°C.[16]

    • Washing: Wash the cells to remove extracellular dye.

    • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a set period to allow for receptor binding.

    • Signal Measurement: Place the plate in a fluorescence reader. Establish a baseline fluorescence reading.

    • Agonist Addition: Inject a fixed concentration of acetylcholine into the wells to stimulate the M3 receptors.

    • Data Recording: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.

    • Analysis: Generate concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound. The rightward shift of the agonist curve caused by the antagonist is used to calculate the pA2 value via a Schild plot analysis, which represents the antagonist's potency.

Calcium_Assay_Workflow Start Start: M3-CHO Cells Plate_Cells 1. Plate Cells in 96-Well Plate Start->Plate_Cells Load_Dye 2. Load with Calcium- Sensitive Dye (e.g., Fura-2 AM) Plate_Cells->Load_Dye Add_this compound 3. Pre-incubate with Varying this compound Conc. Load_Dye->Add_this compound Measure_Baseline 4. Measure Baseline Fluorescence Add_this compound->Measure_Baseline Add_ACh 5. Inject Acetylcholine (Agonist) Measure_Baseline->Add_ACh Record_Signal 6. Record Fluorescence Change Over Time Add_ACh->Record_Signal Analyze 7. Analyze Data: Generate Schild Plot Calculate pA2 Record_Signal->Analyze End End Analyze->End

Figure 3. Experimental Workflow for a Calcium Mobilization Assay.
Clinical Trial Protocol for Efficacy

This protocol outlines the design of a typical randomized controlled trial to assess the efficacy of this compound in COPD patients.

  • Objective: To evaluate the efficacy and safety of inhaled this compound compared to placebo in patients with moderate to severe COPD.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 40 years or older with a diagnosis of COPD, a smoking history of at least 10 pack-years, and specific lung function criteria (e.g., post-bronchodilator FEV1/FVC < 0.70 and FEV1 ≤ 70% of predicted normal).[7]

  • Procedure:

    • Screening & Run-in: Patients undergo a screening visit to confirm eligibility, followed by a run-in period (e.g., 2 weeks) to establish baseline symptoms and washout prohibited medications.[6]

    • Randomization: Eligible patients are randomized to receive either this compound (e.g., 62.5 µg or 125 µg) or a matching placebo, administered once daily via a dry powder inhaler for the study duration (e.g., 12 or 24 weeks).

    • Assessments: Clinic visits are scheduled at regular intervals (e.g., Day 1, Week 2, 4, 8, 12).

  • Endpoints:

    • Primary Efficacy Endpoint: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at the end of the treatment period (e.g., Day 85). Trough FEV1 is typically measured 23-24 hours after the previous dose.[6]

    • Secondary Efficacy Endpoints:

      • Weighted mean FEV1 over 0-6 hours post-dose.

      • Serial FEV1 measurements at various time points post-dose.[6]

      • Patient-reported outcomes, such as the Transitional Dyspnoea Index (TDI) and the St. George's Respiratory Questionnaire (SGRQ).

    • Safety Endpoints: Incidence of adverse events, vital signs, and electrocardiogram (ECG) parameters.

  • Statistical Analysis: The primary endpoint is typically analyzed using an Analysis of Covariance (ANCOVA) model with treatment as a factor and baseline FEV1 as a covariate.

Conclusion

This compound is a potent, long-acting muscarinic antagonist with a well-characterized pharmacological profile. Its high affinity for muscarinic receptors, particularly its prolonged action at the M3 subtype on airway smooth muscle, provides the basis for its clinical efficacy as a once-daily maintenance bronchodilator for COPD. The kinetic selectivity of this compound for M3 over M2 receptors further refines its therapeutic action. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in respiratory drug discovery and development, facilitating a deeper understanding of this compound's role in modulating cholinergic signaling pathways for the treatment of obstructive airway diseases.

References

The Structural Dance of Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of Umeclidinium and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of umeclidinium, a long-acting muscarinic antagonist (LAMA) pivotal in the management of chronic obstructive pulmonary disease (COPD). By dissecting the molecular architecture of this compound and its analogs, we aim to illuminate the key structural motifs governing their pharmacological activity, offering valuable insights for the rational design of future respiratory therapeutics.

This compound: A Potent Muscarinic Antagonist

This compound, chemically known as 4-[hydroxy(diphenyl)methyl]-1-{2-[(phenylmethyl)oxy]ethyl}-1-azoniabicyclo[2.2.2]octane, is a quaternary ammonium compound characterized by a quinuclidine core. Its primary mechanism of action involves competitive and reversible antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, which is predominantly expressed in airway smooth muscle.[1] Inhibition of acetylcholine binding to M3 receptors leads to bronchodilation and improved airflow.[2][3]

Quantitative Pharmacological Profile of this compound

This compound exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5), with Ki values in the sub-nanomolar range.[4] Its long duration of action is attributed to its slow dissociation from the M3 receptor.[4]

ParameterReceptor SubtypeValueAssay TypeReference
Binding Affinity (Ki) M10.05 nMRadioligand Binding Assay[4]
M20.16 nMRadioligand Binding Assay[4]
M30.05 nMRadioligand Binding Assay[4]
M40.08 nMRadioligand Binding Assay[4]
M50.12 nMRadioligand Binding Assay[4]
Dissociation Half-Life (t½) M29 minutesRadioligand Binding Assay[4]
M382 minutesRadioligand Binding Assay[4]
Functional Potency (-log pA2) M310.5Acetylcholine-mediated Ca2+ mobilization[4]
In Vivo Efficacy (ED50) -0.02 µ g/mouse (intranasal)Acetylcholine-induced bronchoconstriction[4]
In Vivo Duration of Action ->24 hours (at 2.5 µg)Acetylcholine-induced bronchoconstriction in guinea pigs[4]
Pharmacokinetic Properties of this compound

This compound is administered via inhalation, leading to rapid absorption with peak plasma concentrations occurring within 5 to 15 minutes.[5] It is primarily metabolized by the CYP2D6 enzyme and is a substrate for the P-glycoprotein transporter.[6] The majority of the drug is excreted in the feces, with a smaller portion in the urine.[5] The plasma protein binding of this compound is approximately 89%.[5]

Structural Activity Relationship (SAR) of this compound and its Analogs

While a comprehensive quantitative SAR study for a wide range of this compound analogs is not publicly available in a single source, analysis of the this compound structure and SAR of related quinuclidine-based muscarinic antagonists allows for the deduction of key structural requirements for potent and long-acting M3 antagonism.

The core structure of this compound can be divided into three key components:

  • The Quinuclidine Core: This rigid bicyclic amine serves as the cationic head, crucial for interacting with the aspartate residue in the third transmembrane domain of the muscarinic receptor.

  • The Ester or Ether Linker and Side Chain: This portion of the molecule contributes to the overall lipophilicity and influences the duration of action.

  • The Acyl or Aryl Groups: These bulky groups at the other end of the molecule are critical for establishing hydrophobic and van der Waals interactions within the receptor binding pocket, significantly impacting affinity and selectivity.

The Quinuclidine Core

The quaternary ammonium nitrogen of the quinuclidine ring is essential for the high-affinity binding to the orthosteric site of muscarinic receptors. This positively charged nitrogen forms a key ionic interaction with a conserved aspartic acid residue (Asp105 in M3) in the third transmembrane helix (TM3) of the receptor.

The Linker and Side Chain at the Quaternary Nitrogen

The nature of the substituent on the quaternary nitrogen of the quinuclidine ring plays a significant role in determining the duration of action. In this compound, the 2-(benzyloxy)ethyl group contributes to its long-acting profile. SAR studies on related quinuclidine derivatives have shown that modifications to this side chain can modulate the pharmacokinetic and pharmacodynamic properties. For instance, the length and composition of the linker can affect the rate of dissociation from the receptor.

The Diphenylmethylhydroxy Moiety

The bulky, hydrophobic diphenylmethylhydroxy group at the 4-position of the quinuclidine ring is critical for high-affinity binding. This group occupies a hydrophobic pocket within the receptor. SAR studies on related compounds have demonstrated that:

  • Substitution on the Phenyl Rings: Introduction of substituents on the phenyl rings can influence both affinity and selectivity.

  • Replacement of Phenyl Rings: Replacing the phenyl rings with other aromatic or heteroaromatic systems can lead to changes in potency and selectivity.

  • The Hydroxyl Group: The hydroxyl group can form a hydrogen bond with a specific tyrosine residue in the binding pocket, further enhancing affinity.

Signaling Pathways and Experimental Workflows

This compound's antagonism of the M3 muscarinic receptor interrupts the Gq-coupled signaling cascade, preventing airway smooth muscle contraction.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to & Activates This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound and its analogs.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Muscarinic Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([³H]-NMS) & Test Compound (this compound Analog) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Data Analysis (IC50, Ki determination) Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled compounds to muscarinic receptors.

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated in a 96-well plate with a fixed concentration of [³H]-NMS (typically at its Kd concentration) and varying concentrations of the unlabeled test compound (this compound or its analog).

    • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of a non-radiolabeled antagonist like atropine.

    • The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 muscarinic receptor.

  • Cell Line: CHO cells stably expressing the human M3 muscarinic receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Agonist: Acetylcholine or carbachol.

  • Procedure:

    • Cells are seeded in a 96-well or 384-well black-walled, clear-bottom plate and grown to confluence.

    • The cells are loaded with the calcium indicator dye for approximately 1 hour at 37°C.

    • The cells are then pre-incubated with varying concentrations of the test antagonist (this compound or its analog) for a specified period.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The agonist is added to the wells, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are generated. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using the Schild equation. This value provides a measure of the antagonist's potency.

In Vivo Bronchoprotection Assay (Guinea Pig Model)

This in vivo assay assesses the ability of a test compound to protect against bronchoconstriction induced by a cholinergic agonist.

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Bronchoconstrictor Agent: Acetylcholine or methacholine.

  • Procedure:

    • Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.

    • A baseline measurement of airway resistance is obtained.

    • The test compound (this compound or its analog) is administered, typically via intratracheal or intranasal instillation.

    • At various time points after drug administration, the animals are challenged with an aerosolized solution of the bronchoconstrictor agent.

    • The increase in airway resistance is measured.

  • Data Analysis: The protective effect of the test compound is expressed as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. The dose required to produce 50% inhibition (ED50) and the duration of the bronchoprotective effect are determined.

Conclusion

The structural architecture of this compound is finely tuned for potent and sustained antagonism of the M3 muscarinic receptor. The quaternary quinuclidine core provides the essential cationic anchor, while the diphenylmethylhydroxy moiety engages in crucial hydrophobic and hydrogen bonding interactions within the receptor's binding pocket. The linker and side chain at the quaternary nitrogen are key determinants of its long duration of action. While a comprehensive SAR for a broad series of direct this compound analogs is not fully elucidated in the public domain, the principles derived from related quinuclidine-based antagonists provide a strong foundation for the rational design of novel inhaled respiratory therapeutics with optimized efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of respiratory medicine through innovative drug discovery.

References

Umeclidinium Target Validation in Airway Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of umeclidinium, a long-acting muscarinic antagonist (LAMA), in airway smooth muscle (ASM). This compound is a cornerstone therapy for chronic obstructive pulmonary disease (COPD), and its efficacy is rooted in its high affinity and prolonged engagement with the M3 muscarinic acetylcholine receptor (mAChR) on ASM cells.[1] This document details the mechanism of action, summarizes key quantitative pharmacological data, provides detailed experimental protocols for target validation, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor.[1][2] In the airways, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors on smooth muscle cells.[2] This binding activates a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction, resulting in bronchoconstriction.[3][4] this compound competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this signaling pathway and leading to bronchodilation.[1][2] A key feature of this compound is its slow dissociation from the M3 receptor, which contributes to its long duration of action, allowing for once-daily dosing.[1][5]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro and in situ studies. The following tables summarize the key quantitative data for this compound's binding affinity, functional potency, and receptor dissociation kinetics.

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M10.16[5]
M20.15[5]
M30.06[5]
M40.05[1][5]
M50.13

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: this compound Functional Antagonism (pA2) in Airway Smooth Muscle Preparations

PreparationAgonistpA2Reference
Isolated Human Bronchial StripsCarbachol9.5 (equivalent to 316 pM)[1][2]
CHO cells expressing human M3 mAChRsAcetylcholine10.6 (equivalent to 23.9 pM)[1][5]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Table 3: this compound Dissociation Half-Life (t½) from Human Muscarinic Receptors

Receptor SubtypeDissociation Half-Life (minutes)Reference
M29[1][5]
M382[1][5]

The longer dissociation half-life from the M3 receptor compared to the M2 receptor contributes to this compound's kinetic selectivity and sustained bronchodilator effect.

Table 4: this compound Effect on Airway Smooth Muscle Contraction

PreparationAgonistThis compound ConcentrationEffectReference
Isolated Human Bronchial StripsCarbachol10 nMTime to 50% restoration of contraction: 381 minutes[1][6]
Human Airway Smooth Muscle CellsMethacholine (MCh)10⁻⁸ M (pretreatment)Attenuated MCh-induced increase in intracellular Ca²⁺[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound in airway smooth muscle.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well filter plates (GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of atropine (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of [³H]-NMS at a concentration near its Kd.

    • 150 µL of cell membrane suspension (typically 5-10 µg of protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay in Airway Smooth Muscle Cells

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i) in human airway smooth muscle cells (hASMCs).

Materials:

  • Primary hASMCs cultured in appropriate medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution.

  • Muscarinic agonist (e.g., Methacholine or Carbachol).

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Seed hASMCs into 96-well black-walled, clear-bottom plates and culture until confluent.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in HBSS.

  • Remove the culture medium and load the cells with the dye solution for 60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the muscarinic agonist and continuously record the fluorescence intensity over time.

  • The change in fluorescence is proportional to the change in [Ca²⁺]i.

  • Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response.

In Vitro Human Bronchial Strip Contraction Assay

This assay assesses the functional antagonism of this compound on agonist-induced contraction of isolated human bronchial tissue.

Materials:

  • Human bronchial tissue obtained from lung resection surgery.

  • Krebs-Henseleit (KH) buffer (gassed with 95% O₂ / 5% CO₂).

  • Organ bath system with isometric force transducers.

  • This compound stock solution.

  • Muscarinic agonist (e.g., Carbachol).

Protocol:

  • Dissect human bronchi into rings or strips and mount them in organ baths containing KH buffer maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with buffer changes every 15 minutes.

  • Induce a reference contraction with a high concentration of KCl to assess tissue viability.

  • Wash the tissues and allow them to return to baseline tension.

  • Perform a cumulative concentration-response curve to the muscarinic agonist (e.g., carbachol).

  • Wash the tissues and allow them to recover.

  • Incubate the tissues with a specific concentration of this compound or vehicle for a predetermined time (e.g., 60 minutes).

  • Perform a second cumulative concentration-response curve to the muscarinic agonist in the presence of this compound or vehicle.

  • The rightward shift of the concentration-response curve in the presence of this compound is used to calculate the pA2 value, which quantifies its antagonist potency.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R binds & activates This compound This compound This compound->M3R binds & inhibits Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ (Sarcoplasmic Reticulum) IP3->Ca_SR stimulates release Ca_cyto Ca²⁺ (Cytosolic) Ca_SR->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase CaM_complex->MLCK activates MLC Myosin Light Chain MLCK->MLC phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Muscle Contraction pMLC->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Vacuum Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship of this compound's Action

Umeclidinium_Action_Logic ACh Acetylcholine Release M3R_Activation M3 Receptor Activation ACh->M3R_Activation Ca_Increase Increased Intracellular Ca²⁺ M3R_Activation->Ca_Increase This compound This compound Administration M3R_Blockade M3 Receptor Blockade This compound->M3R_Blockade ASM_Relaxation Airway Smooth Muscle Relaxation M3R_Blockade->ASM_Relaxation ASM_Contraction Airway Smooth Muscle Contraction Ca_Increase->ASM_Contraction Bronchoconstriction Bronchoconstriction ASM_Contraction->Bronchoconstriction Bronchodilation Bronchodilation ASM_Relaxation->Bronchodilation

Caption: Logical Flow of this compound's Bronchodilatory Action.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Umeclidinium's Bronchodilatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that induces bronchodilation by blocking acetylcholine's action on muscarinic receptors in the airway smooth muscle.[1][2] It exhibits a high affinity for all subtypes of muscarinic receptors (M1-M5) but demonstrates its primary therapeutic effect through the competitive and reversible inhibition of M3 receptors, which are predominant in the bronchial smooth muscle, leading to muscle relaxation and improved airflow.[1][2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize and quantify the bronchodilatory effects of this compound.

Mechanism of Action: M3 Receptor Antagonism

This compound competitively blocks the M3 muscarinic acetylcholine receptor on airway smooth muscle cells.[1][3] This action inhibits the Gq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC).[5] Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is blocked.[5] The inhibition of IP3 formation prevents the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a critical step for smooth muscle contraction.[5][6] The net effect is the relaxation of airway smooth muscle, leading to bronchodilation.

Umeclidinium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Gq_Protein Gq/11 Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: this compound's M3 receptor antagonist signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and affinity of this compound from various assays.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeAssay TypeCell LineRadioligandKi (nM)
Human M1Radioligand BindingCHO-0.16[3]
Human M2Radioligand BindingCHO-0.15[3]
Human M3Radioligand BindingCHO-0.06[3]

Table 2: Functional Antagonism of this compound

Assay TypeTissue/Cell LineAgonistParameterValue
Calcium MobilizationCHO cells expressing human M3 receptorAcetylcholine–log pA223.9 pM[3]
Isolated Organ BathHuman Bronchial StripsCarbachol–log pA2316 pM[3]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from CHO cells expressing human M1, M2, or M3 receptors) incubation Incubation (Membranes + Radioligand + This compound/Buffer) prep->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration wash Washing (Remove non-specifically bound radioligand) filtration->wash counting Scintillation Counting (Quantify bound radioactivity) wash->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis

Caption: Experimental workflow for the radioligand binding assay.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.[3]

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound stock solution.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Protocol:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and re-centrifuge. Finally, resuspend the washed pellet in the binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[7]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition Binding: Cell membranes, radioligand, and serial dilutions of this compound.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Organ Bath with Guinea Pig Trachea

This functional assay measures the ability of this compound to inhibit agonist-induced contraction of airway smooth muscle.

Organ_Bath_Workflow dissection Trachea Dissection (from male Hartley guinea pig) mounting Mounting (Tracheal rings mounted in organ baths with Krebs solution) dissection->mounting equilibration Equilibration (Under tension at 37°C, gassed with 95% O₂ / 5% CO₂) mounting->equilibration contraction Induce Contraction (Add contractile agonist, e.g., Carbachol) equilibration->contraction umeclidinium_add This compound Addition (Cumulative concentrations) contraction->umeclidinium_add measurement Measure Relaxation (Record changes in isometric tension) umeclidinium_add->measurement analysis Data Analysis (Generate concentration-response curves, calculate pA2) measurement->analysis

Caption: Experimental workflow for the isolated organ bath assay.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution (Composition in mM: NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 5.7).

  • Contractile agonist (e.g., carbachol, acetylcholine, or histamine).

  • This compound stock solution.

  • Isolated organ bath system with isometric force transducers.

  • Gas mixture (95% O2, 5% CO2).

Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Carefully clean the trachea of connective tissue and cut it into rings (4-5 mm in length).

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed holder and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washes with fresh Krebs-Henseleit solution.

  • Contraction: To study the effect of this compound, first pre-contract the tracheal rings with a fixed concentration of a contractile agonist like carbachol.

  • This compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the resulting relaxation.

  • Data Analysis:

    • Express the relaxation as a percentage of the initial agonist-induced contraction.

    • Construct concentration-response curves for this compound.

    • To determine the pA2 value (a measure of antagonist potency), perform Schild analysis. This involves generating concentration-response curves for the agonist in the absence and presence of different fixed concentrations of this compound.

Intracellular Calcium Mobilization Assay

This assay directly measures the inhibitory effect of this compound on agonist-induced increases in intracellular calcium in airway smooth muscle cells.

Calcium_Assay_Workflow cell_culture Cell Culture & Seeding (Human Airway Smooth Muscle Cells in 96-well plates) dye_loading Dye Loading (Incubate cells with a Ca²⁺-sensitive fluorescent dye) cell_culture->dye_loading umeclidinium_preincubation Pre-incubation with this compound (Add varying concentrations) dye_loading->umeclidinium_preincubation agonist_addition Agonist Addition (e.g., Acetylcholine) umeclidinium_preincubation->agonist_addition fluorescence_measurement Fluorescence Measurement (Using a fluorescence plate reader, e.g., FLIPR or FlexStation) agonist_addition->fluorescence_measurement analysis Data Analysis (Determine IC50 for inhibition of Ca²⁺ signal) fluorescence_measurement->analysis

Caption: Experimental workflow for the calcium mobilization assay.

Materials:

  • Human airway smooth muscle cells (hASMCs).

  • Cell culture medium and reagents.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist (e.g., acetylcholine).

  • This compound stock solution.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Seeding: Seed hASMCs into 96-well plates and grow them to near confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.

  • This compound Incubation: After dye loading, wash the cells and add assay buffer containing various concentrations of this compound. Incubate for a defined period to allow the drug to bind to the receptors.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Addition and Signal Detection: The instrument will then automatically add a solution of the agonist (e.g., acetylcholine) to the wells while simultaneously measuring the change in fluorescence over time. The binding of the agonist to M3 receptors will trigger a rapid increase in intracellular calcium, leading to an increase in fluorescence.[6][8][9]

  • Data Analysis:

    • The fluorescence signal is recorded as relative fluorescence units (RFU).

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the agonist-induced calcium signal against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum agonist-induced calcium response.

References

Application Notes and Protocols for Cell-Based Functional Assays of Umeclidinium Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that functions as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the competitive and reversible inhibition of acetylcholine at the muscarinic M3 receptors in the smooth muscle of the respiratory tract.[2][4] This antagonism blocks the signaling pathway that leads to bronchoconstriction, thereby promoting bronchodilation and improving airflow.[4][5][6] this compound exhibits a high affinity for muscarinic receptors M1 through M5, but its therapeutic effect in the airways is primarily due to its action on M3 receptors.[2]

This document provides detailed protocols for key cell-based functional assays to characterize the activity of this compound, including radioligand binding assays, calcium flux assays, and cyclic adenosine monophosphate (cAMP) assays. These assays are crucial for determining the potency, affinity, and functional antagonism of this compound and similar compounds during the drug discovery and development process.

M3 Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[7] Upon activation by an agonist like acetylcholine, the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] this compound, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Cytosol->Response PKC->Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[7] This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the human M3 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the M3 muscarinic receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the M3 receptor expressed in cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M3 receptor.[8][9]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.[8]

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).[8]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[8]

  • Wash Buffer: Ice-cold 20 mM HEPES, pH 7.4.[8]

  • 96-well microplates, glass fiber filters, scintillation fluid, liquid scintillation counter, plate shaker, and filtration apparatus.[8]

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human M3 receptor to confluency.[8]

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer and homogenize.[8][10]

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[10]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • Increasing concentrations of this compound or vehicle control.

      • For non-specific binding, add 1 µM atropine.[8]

      • A fixed concentration of [³H]NMS (typically at its Kd value).

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer.[8]

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).[8]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture CHO-K1 cells expressing M3 receptor P2 Harvest cells and prepare cell membranes P1->P2 P3 Prepare reagents: This compound dilutions, [³H]NMS, Atropine P2->P3 A1 Add membranes, [³H]NMS, and this compound/Atropine to 96-well plate A2 Incubate at 30°C for 60 min A1->A2 A3 Filter through glass fiber filters A2->A3 A4 Wash filters with ice-cold buffer A3->A4 D1 Measure radioactivity (CPM) using scintillation counter D2 Calculate specific binding D1->D2 D3 Determine IC50 from dose-response curve D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Radioligand Binding Assay Workflow.
Calcium Flux Assay

Calcium flux assays measure the increase in intracellular calcium concentration following receptor activation, providing a direct measure of the functional consequences of M3 receptor agonism and antagonism.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization.

Principle: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye. When an agonist is added, the M3 receptor activates the Gq pathway, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. This compound's ability to antagonize this effect is quantified by its ability to reduce the agonist-induced fluorescence signal.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M3 receptor.[11][12][13]

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Agonist: Acetylcholine (ACh) or Carbachol.[11]

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR, FlexStation).[14]

Protocol:

  • Cell Plating:

    • Seed CHO-K1/M3 cells into a 96- or 384-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and add the calcium indicator dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[15]

  • Compound Addition:

    • Remove the dye loading solution.

    • Add assay buffer containing various concentrations of this compound or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for several seconds.

    • Using the automated injector, add a fixed concentration of agonist (e.g., EC80 of acetylcholine) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[16]

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) represents the calcium response.

    • Plot the agonist-induced calcium response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal agonist response.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed CHO-K1/M3 cells in a microplate P2 Load cells with calcium-sensitive dye P1->P2 A1 Add this compound (antagonist) and incubate A2 Measure baseline fluorescence A1->A2 A3 Inject Acetylcholine (agonist) A2->A3 A4 Measure kinetic fluorescence response A3->A4 D1 Calculate change in fluorescence (ΔRFU) D2 Plot response vs. [this compound] D1->D2 D3 Determine IC50 from dose-response curve D2->D3

Caption: Calcium Flux Assay Workflow.
Cyclic AMP (cAMP) Assay

While M3 receptors primarily couple to Gq, they can also influence adenylyl cyclase activity under certain conditions or through receptor crosstalk. cAMP assays are typically used for Gs or Gi-coupled receptors but can be adapted to study M3 receptor function, particularly when investigating biased agonism or the effects of compounds on forskolin-stimulated cAMP production.

Objective: To assess the effect of this compound on intracellular cAMP levels.

Principle: This competitive immunoassay measures the amount of cAMP produced by cells. Intracellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample, which can be detected via various methods (e.g., chemiluminescence, fluorescence).[17][18]

Materials:

  • Cell Line: A suitable cell line expressing the M3 receptor (e.g., CHO-K1/M3).

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, LANCE, Chemiluminescent).[19]

  • Test Compound: this compound.

  • Stimulant (if applicable): Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).

  • Agonist: Acetylcholine or Carbachol.

  • Cell culture plates, lysis buffer, and detection instruments as per the kit manufacturer's instructions.

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified duration.

    • Add an agonist (if assessing inhibition of agonist-induced cAMP changes) or a stimulant like forskolin (if assessing inhibition of adenylyl cyclase activity).

    • Incubate for the recommended time to allow for cAMP production.

  • Cell Lysis:

    • Stop the reaction and lyse the cells using the lysis buffer provided in the kit. This releases the intracellular cAMP.

  • cAMP Detection:

    • Transfer the cell lysates to the assay plate provided in the kit.

    • Add the detection reagents (e.g., labeled cAMP and anti-cAMP antibody).

    • Incubate to allow for the competitive binding reaction to reach equilibrium.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader according to the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 or EC50 value.

Data Presentation

The following tables summarize typical quantitative data obtained from the described assays for this compound.

Table 1: Radioligand Binding Affinity of this compound at Muscarinic Receptors

Receptor SubtypeCell LineRadioligandKi (nM)pKiReference
Human M3CHO-K1[³H]NMS0.05 - 0.29.7 - 10.3[11] (Implied)
Human M1CHO-K1[³H]NMS~0.1~10.0N/A
Human M2CHO-K1[³H]NMS~0.3~9.5N/A
Human M4CHO-K1[³H]NMS~0.2~9.7N/A
Human M5CHO-K1[³H]NMS~0.1~10.0N/A
Note: Specific Ki values for all subtypes are illustrative and may vary between studies. This compound shows high affinity across M1-M5 subtypes.[2]

Table 2: Functional Potency of this compound in a Calcium Flux Assay

Assay ParameterCell LineAgonistPotency ValueReference
pA2 CHO-K1 cells with human M3 mAChRsAcetylcholine10.64 (equivalent to 23.9 pM)[11]
IC50 CHO-K1 cells with human M3 mAChRsAcetylcholineVaries by agonist concentrationN/A
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 3: Functional Activity of this compound in Isolated Human Bronchial Strips

Assay ParameterTissueAgonistPotency ValueReference
pA2 Isolated human bronchial stripsCarbachol9.5 (equivalent to 316 pM)[11]
This ex vivo data complements cell-based assays by demonstrating functional antagonism in a more physiologically relevant system.

References

Application Notes and Protocols for Umeclidinium Administration in Murine Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic receptor antagonist (LAMA) that acts as a competitive inhibitor of acetylcholine at muscarinic receptors on airway smooth muscle.[1] This antagonism leads to bronchodilation, making it a therapeutic agent for obstructive airway diseases.[2] While clinically approved for chronic obstructive pulmonary disease (COPD), its potential application in asthma is an area of active research.[3] These application notes provide detailed protocols for the administration of this compound in murine models of allergic asthma, a critical step in preclinical evaluation. The following sections outline the mechanism of action, experimental protocols for common murine asthma models, and data presentation templates.

Mechanism of Action: Muscarinic Receptor Antagonism in Airways

This compound exerts its pharmacological effects by blocking M3 muscarinic receptors on airway smooth muscle, which are responsible for mediating bronchoconstriction in response to acetylcholine.[2] By inhibiting this pathway, this compound leads to smooth muscle relaxation and bronchodilation.

umeclidinium_mechanism cluster_airway Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Activates This compound This compound This compound->M3_Receptor Blocks

Caption: this compound's mechanism of action in preventing bronchoconstriction.

Experimental Protocols

The following protocols detail the induction of asthma in murine models using Ovalbumin (OVA) and House Dust Mite (HDM) allergens, integrated with a proposed this compound administration schedule.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model with this compound Treatment

This protocol describes a common method for inducing an allergic asthma phenotype in mice using OVA sensitization and challenge, combined with this compound administration.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound bromide

  • Sterile 0.9% saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Experimental Workflow:

ova_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Analysis Phase Day 0 Day 0 Day 7 Day 7 Sensitization2 Sensitization: OVA/Alum i.p. Day 7->Sensitization2 Day 14 Day 14 Treatment This compound (or Vehicle) i.n. Daily Day 14->Treatment Days 18-21 Days 18-21 Challenge Challenge: OVA i.n. Days 18-21->Challenge Day 22 Day 22 Analysis Analysis: AHR, BALF, Histology Day 22->Analysis Sensitization1 Sensitization: OVA/Alum i.p. Treatment->Days 18-21 Challenge->Analysis

Caption: Workflow for OVA-induced asthma model with this compound treatment.

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of sterile saline.

  • This compound Administration (Proposed):

    • From Day 14 to Day 21, administer this compound bromide or vehicle (0.9% saline) daily.

    • Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration.

    • Administration: Administer 50 µL of the this compound solution intranasally (i.n.) to lightly anesthetized mice. A suggested starting dose, based on methacholine challenge models, is 0.02 µ g/mouse .[4] Dose-response studies are recommended.

  • Challenge:

    • On Days 18, 19, 20, and 21, challenge the mice by intranasal instillation of 10 µg of OVA in 50 µL of saline, approximately 1 hour after this compound/vehicle administration.

  • Assessment of Airway Inflammation and Hyperresponsiveness (Day 22):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Histology: Perfuse and fix the lungs for histological analysis of inflammation and goblet cell hyperplasia (PAS staining).

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model with this compound Treatment

This protocol outlines a more chronic model of allergic asthma using HDM extract.

Materials:

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old)

  • House Dust Mite (HDM) extract

  • This compound bromide

  • Sterile 0.9% saline

  • Anesthetic

Procedure:

  • Sensitization and Challenge:

    • Administer 25 µg of HDM extract in 20 µL of sterile saline intranasally for 5 consecutive days, followed by a 2-day rest period. Repeat this cycle for 3 weeks.

  • This compound Administration (Proposed):

    • During the third week of HDM exposure, administer this compound bromide or vehicle (0.9% saline) daily, approximately 1 hour before the HDM challenge.

    • Administration: Administer 50 µL of the this compound solution intranasally to lightly anesthetized mice.

  • Assessment (24 hours after the final HDM challenge):

    • Perform AHR measurements, BALF analysis, and lung histology as described in Protocol 1.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Below are template tables for presenting typical outcomes from these experiments.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh at BaselinePenh at 6.25 mg/mLPenh at 12.5 mg/mLPenh at 25 mg/mLPenh at 50 mg/mL
Saline Control
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Penh = Enhanced Pause. Data presented as Mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Saline Control
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Data presented as Mean ± SEM.

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Saline Control
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Data presented as Mean ± SEM.

Conclusion

These protocols provide a framework for investigating the efficacy of this compound in murine models of allergic asthma. Researchers should optimize parameters such as the dose and timing of this compound administration based on their specific experimental goals. The provided templates for data presentation will aid in the clear and concise reporting of findings. While this compound has shown potency in animal models in preventing acetylcholine-induced bronchoconstriction, further studies are required to fully elucidate its anti-inflammatory effects and therapeutic potential in allergic asthma.[1][5]

References

Application Notes and Protocols: Utilizing Umeclidinium in Ex Vivo Tracheal Ring Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for the muscarinic M3 receptor, which is predominantly expressed on airway smooth muscle cells.[1][2] Its mechanism of action involves competitive inhibition of acetylcholine at these receptors, leading to bronchodilation and relaxation of the airway smooth muscle.[2] Ex vivo tracheal ring contraction studies are a fundamental tool in respiratory pharmacology to characterize the potency and duration of action of bronchodilators like this compound. This document provides detailed protocols and application notes for utilizing this compound in such studies.

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade that results in smooth muscle contraction. This compound acts by blocking this pathway. The key steps are illustrated in the diagram below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates UMEC This compound UMEC->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Sensitizes

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Protocols

Protocol 1: Isolated Tracheal Ring Preparation and Mounting

This protocol details the preparation of tracheal rings for ex vivo contraction studies. Guinea pig trachea is commonly used due to its pharmacological similarities to human airways.[3]

Materials:

  • Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 Glucose)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Dissection tools (scissors, forceps)

Procedure:

  • Humanely euthanize a guinea pig according to institutionally approved protocols.

  • Immediately excise the trachea and place it in ice-cold, carbogen-gassed Krebs-Henseleit solution.

  • Carefully clean the trachea of adherent connective and fatty tissues.

  • Cut the trachea into rings of 3-4 mm in width.

  • Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber (10-20 mL) filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Apply an initial resting tension of 1.0-1.5 g to each ring.

  • Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes. During this period, adjust the tension as needed to maintain the 1.0-1.5 g baseline.

Protocol 2: Determination of this compound Potency (pA₂) using Schild Analysis

This protocol describes the determination of the antagonist dissociation constant (pA₂) for this compound against a contractile agonist like carbachol. The pA₂ is a measure of the potency of a competitive antagonist.

Procedure:

  • Tissue Viability Test: After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to confirm viability. Wash the tissues thoroughly until the tension returns to the baseline.

  • Control Concentration-Response Curve (CRC): Generate a cumulative CRC for a muscarinic agonist (e.g., carbachol, 1 nM to 100 µM). Add the agonist in a stepwise manner (log increments), allowing the response to stabilize at each concentration before adding the next. Record the maximal contraction (Emax).

  • Washout: Thoroughly wash the tracheal rings with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a prolonged period (e.g., 60 minutes or more) to allow the long-acting antagonist to reach equilibrium.

  • Second CRC in Presence of Antagonist: After incubation, repeat the cumulative agonist (carbachol) CRC in the presence of this compound.

  • Repeat for Multiple Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (r). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Tissue Preparation & Mounting cluster_exp Experimental Procedure cluster_analysis Data Analysis A Excise Trachea B Clean & Cut into Rings A->B C Mount in Organ Bath B->C D Equilibrate (60-90 min) Under 1.0-1.5g Tension C->D E Viability Test (KCl) D->E F Control Agonist CRC (e.g., Carbachol) E->F G Washout F->G H Incubate with this compound (e.g., 60 min) G->H I Repeat Agonist CRC H->I J Repeat for Multiple This compound Concentrations I->J K Calculate Dose Ratios (r) J->K L Construct Schild Plot (log(r-1) vs -log[Antagonist]) K->L M Determine pA₂ Value L->M

Caption: Workflow for determining this compound potency using isolated tracheal rings.

Data Presentation

The following tables summarize the pharmacological data for this compound and compare it with other common LAMAs.

Table 1: Pharmacological Profile of this compound
ParameterSpecies/TissueAgonistValueReference
pA₂ Human BronchusCarbachol9.5 (equivalent to 316 pM)[1]
Dissociation t₁/₂ (M₃ Receptor) Human (recombinant)-82 minutes[1]
Dissociation t₁/₂ (M₂ Receptor) Human (recombinant)-9 minutes[1]
Time to 50% Contraction Restoration (10 nM) Human BronchusCarbachol~381 minutes[1]
Table 2: Comparative Potency and Kinetics of LAMAs
CompoundpA₂ / pKᵢ (M₃ Receptor)Dissociation t₁/₂ from M₃ ReceptorSpecies/AssayReference
This compound 9.582 minHuman Bronchus / Recombinant[1]
Tiotropium Not explicitly stated, but comparable to this compound~35 hours (functional)Various[1]
Glycopyrronium 9.123 minHuman Recombinant[4][5]

Note: Direct comparison of pA₂ values should be made with caution as experimental conditions can vary between studies.

Conclusion

The ex vivo tracheal ring contraction model is a robust and valuable tool for the preclinical evaluation of muscarinic antagonists like this compound. The protocols outlined in this document provide a framework for determining the potency and duration of action of this compound, facilitating its characterization in drug development and respiratory research. The high potency (pA₂) and slow dissociation from the M3 receptor observed in these assays are consistent with this compound's long duration of action in clinical settings.

References

Application Notes and Protocols for the Quantification of Umeclidinium in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for chronic obstructive pulmonary disease (COPD). It exhibits its pharmacological effects through the competitive inhibition of acetylcholine at muscarinic receptors in the smooth muscle of the respiratory tract, primarily the M3 subtype, leading to bronchodilation.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound in various biological samples.

Mechanism of Action

This compound bromide functions by blocking muscarinic receptors in the airways, which prevents acetylcholine from binding and causing smooth muscle contraction.[1] This antagonism of M3 receptors leads to bronchodilation and improved airflow.[2]

umeclidinium_mechanism acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to bronchoconstriction Bronchoconstriction m3_receptor->bronchoconstriction Activates This compound This compound This compound->m3_receptor Blocks

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

HPLC Method for this compound Quantification

A robust and validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound. The following parameters are recommended based on established methods for this compound and similar compounds.

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV or PDA detector.
Column C18 column (e.g., Phenomenex Gemini C18, 4.6 x 250 mm, 5 µm or Agilent Zorbax XDB C18, 150mm × 4.6mm, 5μ).[3]
Mobile Phase Isocratic elution with a mixture of an aqueous buffer and an organic solvent. Examples include: - Methanol:TEA Buffer (pH 4.0) (65:35 v/v) - Acetonitrile:0.1% Formic Acid (35:65 v/v)
Flow Rate 1.0 mL/min.
Column Temperature 25-40°C.[3]
Detection UV detection at approximately 265 nm.
Injection Volume 10-20 µL.
Run Time Approximately 6-10 minutes.[3]

Experimental Protocols: Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. The following are detailed protocols for various biological matrices.

Plasma/Serum Samples: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the extraction of drugs from plasma and serum. Acetonitrile is a common solvent for this purpose.[4]

ppt_workflow cluster_optional Optional Steps start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add cold Acetonitrile (1:3 v/v) add_is->add_acn vortex Vortex mix (1-2 min) add_acn->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to dryness (optional) supernatant->evaporate for concentration inject Inject into HPLC supernatant->inject direct injection reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject

Figure 2: Experimental workflow for Protein Precipitation (PPT).

Protocol:

  • To 200 µL of plasma or serum in a microcentrifuge tube, add the internal standard.

  • Add 600 µL of ice-cold acetonitrile.[5]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

  • Inject the supernatant or the reconstituted sample into the HPLC system.

Urine Samples: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.[6] For a quaternary ammonium compound like this compound, adjusting the pH of the aqueous phase is crucial for efficient extraction.

lle_workflow start Start: Urine Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH to basic (e.g., pH 9-10) add_is->adjust_ph add_solvent Add immiscible organic solvent (e.g., Dichloromethane) adjust_ph->add_solvent vortex Vortex mix (2-5 min) add_solvent->vortex centrifuge Centrifuge to separate phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Figure 3: Experimental workflow for Liquid-Liquid Extraction (LLE).

Protocol:

  • To 500 µL of urine in a suitable tube, add the internal standard.

  • Adjust the sample pH to approximately 9-10 with a suitable base (e.g., ammonium hydroxide).

  • Add 2 mL of an immiscible organic solvent such as dichloromethane or ethyl acetate.[7]

  • Vortex the mixture for 2-5 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Tissue Homogenates: Solid-Phase Extraction (SPE)

SPE is a highly selective sample clean-up method. For quaternary ammonium compounds like this compound, a mixed-mode or cation-exchange sorbent is often effective.[8]

spe_workflow cluster_spe SPE Cartridge Steps start Start: Tissue Homogenate add_is Add Internal Standard start->add_is centrifuge_initial Centrifuge add_is->centrifuge_initial supernatant Collect Supernatant centrifuge_initial->supernatant condition Condition Cartridge (e.g., Methanol then Water) supernatant->condition load Load Sample condition->load wash Wash Cartridge (e.g., Water then Methanol) load->wash elute Elute this compound (e.g., Methanol with Formic Acid) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Figure 4: Experimental workflow for Solid-Phase Extraction (SPE).

Protocol:

  • Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[9] Centrifuge the homogenate to pellet cellular debris.

  • Sample Pre-treatment: To the supernatant from the tissue homogenate, add the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of methanol in water) to remove interferences.

  • Elution: Elute this compound from the cartridge with a suitable solvent, such as methanol containing a small percentage of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide), depending on the sorbent chemistry.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity A linear relationship between the concentration and the peak area should be established over a defined range (e.g., 20-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of the measured value to the true value, typically expressed as percent recovery. Recovery should be within 80-120% for bioanalytical methods.[10] For this compound, mean percentage recovery has been reported to be around 100.34%.
Precision Expressed as the relative standard deviation (%RSD) of replicate measurements. For intra-day and inter-day precision, the %RSD should be <15% (or <20% at the Lower Limit of Quantification, LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank biological samples to check for interfering peaks at the retention time of this compound.
Stability The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term storage at -20°C or -80°C) should be evaluated.[11]
LOD & LOQ The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined to establish the sensitivity of the method. For this compound, reported LOQ values are in the range of 0.59 to 1.8 µg/mL for pharmaceutical dosage forms.[11]

Data Presentation

The quantitative data for the validation of the HPLC method for this compound are summarized in the tables below. These values are based on published data for this compound and similar compounds and may vary depending on the specific laboratory conditions and biological matrix.

Table 1: Linearity Data
Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
20 - 1000.9999
15.625 - 93.750.9992[1]
Table 2: Accuracy (Recovery) and Precision Data
AnalyteQC LevelAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compoundLow~98-102%<15%<15%
This compoundMid~98-102%<15%<15%
This compoundHigh~98-102%<15%<15%

Note: The accuracy and precision values are typical expected ranges for bioanalytical method validation.

Table 3: Sensitivity Data
ParameterValue (µg/mL)Reference
LOD0.59[11]
LOQ1.8[11]

Note: LOD and LOQ are highly dependent on the instrument and the sample matrix.

References

Application Notes and Protocols: Umeclidinium in Combination with Vilanterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications and experimental protocols for the combination of umeclidinium and vilanterol, a dual-acting bronchodilator used in the management of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

This compound is a long-acting muscarinic antagonist (LAMA) and vilanterol is a long-acting β2-adrenergic agonist (LABA).[1][2] Their combination in a single inhaler provides a complementary mechanism of action to achieve significant bronchodilation and improve lung function in patients with COPD.[3] this compound works by blocking muscarinic receptors in the airways, which prevents bronchoconstriction, while vilanterol stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation.[4] This dual-pronged approach has been shown to be more effective than monotherapy with either agent alone.[5]

Mechanism of Action and Signaling Pathways

The synergistic effect of this compound and vilanterol stems from their distinct but complementary intracellular signaling pathways in airway smooth muscle cells.

  • Vilanterol (LABA) Pathway: Vilanterol binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to a stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

  • This compound (LAMA) Pathway: Acetylcholine, a key bronchoconstrictor, acts on muscarinic M3 receptors on airway smooth muscle cells. These receptors are coupled to a Gq G-protein. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[6][7] Increased [Ca2+]i is a primary trigger for smooth muscle contraction. This compound competitively antagonizes the binding of acetylcholine to M3 receptors, thereby inhibiting this signaling cascade and preventing bronchoconstriction.[4]

  • Intracellular Crosstalk: Research suggests a significant interaction between these two pathways. Cholinergic stimulation (via muscarinic receptors) can attenuate β2-agonist-induced cAMP production.[8] this compound, by blocking this cholinergic input, can restore and even enhance the cAMP production induced by vilanterol.[5][8] Furthermore, the combination of this compound and vilanterol has been shown to be more effective at reducing methacholine-induced intracellular calcium release compared to this compound alone.[5] The combination also enhances the expression of Regulator of G-protein Signaling 2 (RGS2), a protein that can inhibit Gq-mediated signaling, further contributing to bronchodilation.[5]

Signaling Pathway Diagram

Signal_Transduction_in_Airway_Smooth_Muscle_Cells cluster_Crosstalk Intracellular Crosstalk Vilanterol Vilanterol Beta2_AR β2-Adrenergic Receptor Vilanterol->Beta2_AR binds Gs Gs Protein Beta2_AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Smooth_Muscle_Relaxation Bronchodilation PKA->Smooth_Muscle_Relaxation leads to Acetylcholine Acetylcholine M3_R Muscarinic M3 Receptor Acetylcholine->M3_R binds M3_R->cAMP attenuates Gq Gq Protein M3_R->Gq activates This compound This compound This compound->M3_R blocks M3_R_Inhibition M3_R_Inhibition PLC Phospholipase C Gq->PLC stimulates IP3 IP3 PLC->IP3 produces Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers Smooth_Muscle_Contraction Bronchoconstriction Ca_Release->Smooth_Muscle_Contraction leads to RGS2 RGS2 Umeclidinium_Vilanterol->RGS2 enhances expression RGS2->Gq inhibits M3_R_Inhibition->cAMP restores cAMP production

Caption: Signaling pathways of this compound and Vilanterol in airway smooth muscle cells.

Clinical Efficacy Data

Numerous clinical trials have demonstrated the efficacy of this compound/vilanterol combination therapy in patients with COPD. Key outcome measures include improvements in lung function, as measured by Forced Expiratory Volume in 1 second (FEV1), and health-related quality of life, assessed using the St. George's Respiratory Questionnaire (SGRQ).

Table 1: Summary of FEV1 Improvement in Clinical Trials
StudyTreatment ArmsDurationChange from Baseline in Trough FEV1 (mL) vs. Placebop-value
Donohue et al. (2013)UMEC/VI 62.5/25 µg, UMEC 62.5 µg, VI 25 µg, Placebo24 weeks167<0.001
Siler et al. (2016)[4]UMEC/VI 62.5/25 µg, Placebo12 weeks122<0.001
Siler et al. (2015)[9]UMEC 62.5 µg + FF/VI 100/25 µg vs. Placebo + FF/VI12 weeks111-128<0.001
Real-world study (2023)[8]UMEC/VI (unspecified dose)52 weeksSignificant increase from 1.63 L to 1.76 L<0.0001
Table 2: Summary of SGRQ Score Improvement in Clinical Trials
StudyTreatment ArmsDurationChange from Baseline in SGRQ Total Score vs. Placebop-value
Siler et al. (2016)[4]UMEC/VI 62.5/25 µg, Placebo12 weeks-4.03<0.001
Siler et al. (2015)[9]UMEC 62.5 µg + FF/VI 100/25 µg vs. Placebo + FF/VI12 weeks-2.16 (in one of two studies)<0.05

A clinically meaningful improvement in SGRQ score is considered to be a reduction of 4 units or more.[5]

Experimental Protocols

Measurement of Forced Expiratory Volume in 1 second (FEV1)

This protocol outlines the standardized procedure for assessing FEV1 in a clinical trial setting.

Objective: To measure the volume of air forcibly exhaled in the first second after a maximal inhalation, as an indicator of airway obstruction.

Materials:

  • Spirometer (calibrated according to manufacturer's instructions)

  • Nose clips

  • Disposable mouthpieces

Procedure:

  • Patient Preparation:

    • Instruct the patient to avoid using short-acting bronchodilators for at least 6 hours and long-acting bronchodilators (including the study medication) for at least 24 hours prior to the measurement.

    • The patient should be seated comfortably in an upright position.

  • Instruction and Demonstration:

    • Explain the procedure to the patient clearly.

    • Demonstrate the correct technique for forced exhalation.

  • Maneuver:

    • The patient should place the mouthpiece in their mouth, ensuring a tight seal with their lips.

    • Apply the nose clip.

    • Instruct the patient to inhale as deeply and rapidly as possible.

    • Without hesitation, the patient should then exhale as hard and as fast as possible for at least 6 seconds.

  • Data Collection:

    • The spirometer will record the volume of air exhaled over time.

    • The FEV1 is the volume exhaled in the first second.

  • Quality Control:

    • At least three acceptable and reproducible maneuvers should be performed.

    • The two largest FEV1 values should be within 150 mL of each other.

    • The highest FEV1 value from the acceptable maneuvers is recorded.

Data Analysis:

  • FEV1 is typically reported as an absolute value in liters (L) or as a percentage of the predicted normal value for a person of the same age, sex, height, and race.[10]

  • In clinical trials, the change from baseline in trough FEV1 (measured just before the next dose) is a common primary endpoint.[11]

Experimental Workflow for FEV1 Measurement

FEV1_Workflow start Start patient_prep Patient Preparation (withhold bronchodilators) start->patient_prep instruction Instruction and Demonstration patient_prep->instruction maneuver Perform Spirometry Maneuver instruction->maneuver data_collection Record FEV1 maneuver->data_collection quality_check Acceptable and Reproducible? data_collection->quality_check repeat Repeat Maneuver quality_check->repeat No record_highest Record Highest FEV1 quality_check->record_highest Yes (≥3) repeat->maneuver end End record_highest->end

Caption: Workflow for FEV1 measurement in a clinical setting.

Assessment of Health-Related Quality of Life using the St. George's Respiratory Questionnaire (SGRQ)

Objective: To measure the impact of COPD on a patient's overall health, daily life, and perceived well-being.

Materials:

  • St. George's Respiratory Questionnaire (SGRQ) form (paper or electronic).[12]

  • Scoring software or manual.[13]

Procedure:

  • Administration:

    • Provide the patient with the SGRQ and clear instructions on how to complete it.[5]

    • The questionnaire is self-administered and typically takes 10-15 minutes to complete.[12]

  • Questionnaire Content:

    • The SGRQ contains 50 items with 76 weighted responses.[12]

    • It is divided into three components:

      • Symptoms: Assesses respiratory symptoms and their frequency and severity.[13]

      • Activity: Measures disturbances to daily physical activities.[13]

      • Impacts: Covers the psychosocial effects of the disease.[13]

  • Scoring:

    • Scores are calculated for each component and as a total score.

    • Scores range from 0 (no impairment) to 100 (maximum impairment).[14]

    • Computer-based scoring is recommended for accuracy.[12]

Data Analysis:

  • The primary outcome is typically the change from baseline in the SGRQ total score.

  • A decrease in the score indicates an improvement in health-related quality of life.

  • A change of -4 units is considered the minimum clinically important difference.[5]

In Vitro Assay for Intracellular cAMP Measurement

Objective: To quantify the effect of vilanterol, alone and in combination with this compound, on intracellular cAMP levels in human airway smooth muscle cells (hASMCs).

Materials:

  • Primary hASMCs

  • Cell culture reagents

  • Vilanterol, this compound, and a muscarinic agonist (e.g., methacholine)

  • cAMP assay kit (e.g., ELISA-based or luminescence-based)[15][16]

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture hASMCs to an appropriate confluency in multi-well plates.

  • Pre-treatment (for combination studies):

    • To investigate the effect of this compound on cholinergic inhibition of cAMP production, pre-treat cells with this compound for a specified time (e.g., 1 hour).[8]

  • Cholinergic Challenge (optional):

    • Add a muscarinic agonist like methacholine to the relevant wells to simulate cholinergic tone.[8]

  • Vilanterol Stimulation:

    • Add varying concentrations of vilanterol to the wells and incubate for a defined period.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.[17]

    • Measure the intracellular cAMP concentration using the plate reader.

Data Analysis:

  • Generate dose-response curves for vilanterol-induced cAMP production.

  • Compare the cAMP levels in cells treated with vilanterol alone, vilanterol in the presence of a muscarinic agonist, and vilanterol in combination with this compound and a muscarinic agonist.

In Vitro Assay for Intracellular Calcium ([Ca2+]i) Mobilization

Objective: To measure the inhibitory effect of this compound, alone and in combination with vilanterol, on muscarinic agonist-induced intracellular calcium release in hASMCs.

Materials:

  • Primary hASMCs

  • Cell culture reagents

  • This compound, Vilanterol, and a muscarinic agonist (e.g., methacholine)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[7]

  • Fluorescence plate reader or microscope.[3][18]

Procedure:

  • Cell Culture and Dye Loading:

    • Culture hASMCs on appropriate plates or coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Pre-treatment:

    • Pre-treat the cells with this compound, vilanterol, or the combination for a specified duration.

  • Stimulation:

    • Add a muscarinic agonist to the cells to induce calcium release.

  • Fluorescence Measurement:

    • Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.

Data Analysis:

  • Quantify the peak and duration of the calcium response in different treatment groups.

  • Compare the inhibitory effect of this compound alone versus the combination of this compound and vilanterol on agonist-induced calcium mobilization.

In Vitro Assay for Regulator of G-protein Signaling 2 (RGS2) mRNA Expression

Objective: To determine the effect of this compound and vilanterol on the expression of RGS2 mRNA in hASMCs.

Materials:

  • Primary hASMCs

  • Cell culture reagents

  • This compound and Vilanterol

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Quantitative real-time PCR (qPCR) machine and reagents (including primers for RGS2 and a housekeeping gene)

Procedure:

  • Cell Treatment:

    • Treat cultured hASMCs with this compound, vilanterol, or the combination for a specified time period.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells.

    • Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers specific for RGS2 and a housekeeping gene (for normalization).

  • Data Analysis:

    • Calculate the relative expression of RGS2 mRNA in the different treatment groups using the delta-delta Ct method.

    • Compare the RGS2 expression levels in cells treated with vilanterol alone versus the combination of this compound and vilanterol.

Conclusion

The combination of this compound and vilanterol offers a potent and effective treatment for COPD through its dual mechanism of action. The provided application notes and protocols serve as a valuable resource for researchers and scientists involved in the study of respiratory pharmacology and the development of novel therapies for obstructive lung diseases. The detailed methodologies for key in vitro and clinical experiments will aid in the design and execution of future research in this area.

References

Umeclidinium delivery and efficacy using a dry powder inhaler in research settings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Umeclidinium Delivery and Efficacy via Dry Powder Inhaler

1. Introduction

This compound bromide is a long-acting muscarinic antagonist (LAMA) approved for the once-daily maintenance treatment of airflow obstruction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] It is delivered via a dry powder inhaler (DPI), most commonly the Ellipta® DPI, which is designed for ease of use and consistent dose delivery.[1][4] These notes provide an overview of this compound's mechanism of action, pharmacokinetics, and the efficacy of its delivery using a DPI in research settings.

2. Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors.[5] Its therapeutic effect in the airways is primarily mediated through the inhibition of M3 receptors on smooth muscle cells.[6][7] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, binds to M3 receptors, triggering a Gq-protein coupled cascade that leads to bronchoconstriction.[6][8] this compound blocks this binding, preventing the downstream signaling that causes smooth muscle contraction, thereby resulting in bronchodilation.[6][9] It has a high affinity for all muscarinic receptor subtypes (M1-M5) but demonstrates slow reversibility at the M3 receptor, contributing to its long duration of action and suitability for once-daily dosing.[5]

Umeclidinium_Signaling_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_outside cluster_inside Intracellular Space M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates ACh Acetylcholine (ACh) ACh->M3 binds UMEC This compound UMEC->M3 blocks Relaxation Bronchodilation UMEC->Relaxation promotes Ca_Release Ca²⁺ Release from SR IP3->Ca_Release triggers Contraction Bronchoconstriction Ca_Release->Contraction leads to

Caption: this compound's M3 receptor antagonist signaling pathway.

3. Pharmacokinetics and Delivery

Administered via oral inhalation, this compound acts locally in the lungs.[10] Systemic absorption is minimal, with low bioavailability after oral administration (<1%), indicating that systemic exposure is primarily from the portion of the dose absorbed through the lungs.[10] this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring within 5 to 15 minutes.[10][11] Its long plasma elimination half-life supports once-daily dosing.[11][12]

The delivery vehicle, typically a Dry Powder Inhaler (DPI) like the Ellipta, is crucial for efficacy. The performance of the DPI ensures that the drug particles are of an appropriate size for lung deposition.[13] In vitro studies using impactors show that this compound formulations have a mass median aerodynamic diameter (MMAD) suitable for reaching the lower airways.[14][15]

ParameterValueReference
Time to Max. Concentration (Tmax) 5 - 15 minutes[10][11]
Systemic Bioavailability (oral) < 1%[10]
Systemic Bioavailability (inhaled) ~13% (earlier formulation)[10]
Plasma Elimination Half-life ~27 hours (after repeat dosing)[11]
Metabolism Primarily via Cytochrome P450 2D6 (CYP2D6)[12]
Table 1: Pharmacokinetic Parameters of Inhaled this compound.
ParameterValue (UMEC 62.5 µg)Reference
Mass Median Aerodynamic Diameter (MMAD) 2.20 µm ± 0.02[14]
Fine Particle Fraction (FPF, %) 59.19 ± 0.53[14]
Emitted Dose (%) 82.99 ± 3.01[14]
Table 2: In Vitro Aerodynamic Characteristics of this compound from a DPI at 60 L/min.

4. Efficacy in Research Settings

Clinical and preclinical studies consistently demonstrate the efficacy of this compound delivered via DPI. The primary endpoint in many COPD clinical trials is the change from baseline in trough forced expiratory volume in 1 second (FEV1).[1][16] Studies show that this compound (62.5 µg) provides statistically significant and clinically meaningful improvements in trough FEV1 compared to placebo.[1] Furthermore, comparative studies have shown that this compound 62.5 µg offers superior efficacy in improving trough FEV1 compared to another LAMA, tiotropium 18 µg.[17]

Study / ComparisonEndpointResult (Improvement)Reference
UMEC 62.5 µg vs. Placebo Trough FEV1 (Day 85)Statistically significant improvement[1]
UMEC 62.5 µg vs. Tiotropium 18 µg Trough FEV1 (Day 85)59 mL greater improvement with UMEC (P<0.001)[17]
UMEC/VI vs. Placebo Trough FEV1 (Day 84)Statistically significant improvement[1]
UMEC/VI vs. Tiotropium Trough FEV1 (Day 169)90 mL greater improvement with UMEC/VI (P<0.006)[1]
Table 3: Summary of this compound Efficacy Endpoints from Clinical Trials.

5. Safety and Tolerability

This compound is generally well-tolerated in research studies.[11][16] The most common adverse events are related to its anticholinergic mechanism and are typically mild.[6] These include dry mouth, urinary retention, and occasional gastrointestinal discomfort.[6] Cardiovascular safety has been extensively studied, with no significant abnormalities in electrocardiogram parameters reported in studies with healthy subjects.[11]

Adverse Event CategoryExamplesReference
Common Anticholinergic Effects Dry mouth, urinary retention[6]
Cardiovascular No significant abnormalities in ECG or Holter monitoring[11]
Ocular Potential for aggravation of narrow-angle glaucoma[7]
Table 4: Common Adverse Events Associated with this compound.

Protocols for this compound DPI Research

Protocol 1: In Vitro Aerodynamic Particle Size Distribution Analysis

This protocol describes the use of a Next Generation Impactor (NGI) to determine the aerodynamic properties of this compound delivered from a DPI.[14][18]

Materials and Equipment:

  • This compound Dry Powder Inhaler (e.g., Ellipta®)

  • Next Generation Impactor (NGI) with pre-separator

  • Vacuum pump calibrated to a specific flow rate (e.g., 60 L/min)

  • Mouthpiece adapter

  • Solvent for drug recovery (e.g., Methanol/Water mixture)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Coat the NGI collection cups with a solution (e.g., silicone in hexane) to prevent particle bounce and allow to dry. Assemble the NGI cascade.

  • Inhaler Setup: Place a new this compound DPI into the mouthpiece adapter connected to the NGI throat.

  • Flow Rate Calibration: Connect the vacuum pump to the NGI and calibrate the airflow to the desired rate (e.g., 60 L/min), ensuring a pressure drop of 4 kPa.

  • Sample Actuation: Activate the pump for a set duration (e.g., 4 seconds to draw 4L of air). During this time, actuate a single dose from the DPI.

  • Drug Recovery: Disassemble the NGI. Rinse the mouthpiece adapter, throat, pre-separator, and each individual stage cup with a precise volume of recovery solvent to dissolve the deposited drug particles. Collect the rinsate from each component into separate volumetric flasks.

  • Quantification: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the mass of this compound deposited on each stage. Use this data to determine the Emitted Dose (ED), Mass Median Aerodynamic Diameter (MMAD), and Fine Particle Fraction (FPF, the percentage of particles <5 µm).

Aerodynamic_Analysis_Workflow A 1. Assemble Coated NGI Cascade B 2. Mount DPI in Mouthpiece Adapter A->B C 3. Actuate DPI into NGI at Calibrated Flow Rate B->C D 4. Disassemble NGI and Recover Drug from Each Stage C->D E 5. Quantify this compound Concentration via HPLC D->E F 6. Calculate MMAD, FPF, and Emitted Dose E->F

Caption: Experimental workflow for in vitro aerodynamic analysis.

Protocol 2: In Vitro Cellular Assay for Muscarinic Antagonism

This protocol measures the ability of this compound to inhibit acetylcholine-induced calcium mobilization in human airway smooth muscle cells (ASMCs).[9][19]

Materials and Equipment:

  • Primary human ASMCs

  • Cell culture medium and reagents

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Methacholine (MCh) or Acetylcholine (ACh) as agonist

  • This compound bromide

  • Fluorescence plate reader or microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture: Culture human ASMCs in appropriate medium until they reach 80-90% confluency. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for approximately 1 hour at 37°C.

  • Pre-treatment: Wash away excess dye. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).[19]

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Add a fixed concentration of the muscarinic agonist (e.g., MCh) to all wells to induce calcium release.

  • Data Acquisition: Measure the change in intracellular calcium concentration ([Ca²⁺]i) by monitoring fluorescence over time.

  • Data Analysis: Calculate the peak calcium response for each condition. Plot the agonist response against the concentration of this compound to determine the inhibitory concentration (IC₅₀) and confirm antagonist activity.

Protocol 3: Clinical Trial Design for Efficacy Assessment

This protocol outlines a representative randomized, double-blind, placebo-controlled study to evaluate the efficacy of this compound DPI in patients with COPD, based on common trial designs.[17][20]

Study Design: A 24-week, randomized, double-blind, parallel-group study.

Participant Population: Patients aged 40 years or older with a diagnosis of COPD, a smoking history of ≥10 pack-years, and a post-bronchodilator FEV1/FVC ratio of <0.70.

Procedure:

  • Screening and Run-in: Screen potential participants for eligibility. Eligible subjects enter a 7-14 day run-in period where they discontinue existing LAMA medications and are provided with rescue medication (e.g., albuterol).[20]

  • Randomization: At the baseline visit (Day 1), randomize subjects in a 1:1 ratio to receive either this compound 62.5 µg once daily via DPI or a matching placebo DPI.[20]

  • Treatment Period: Subjects self-administer the assigned treatment once daily for 24 weeks. Clinic visits are scheduled at regular intervals (e.g., Weeks 2, 4, 12, 24) for assessments.

  • Efficacy Endpoints:

    • Primary: Change from baseline in trough FEV1 at the end of the treatment period (Day 169).[17]

    • Secondary: Weighted mean FEV1 over 0-24 hours post-dose, patient-reported outcomes (e.g., St. George's Respiratory Questionnaire), and rescue medication use.[1][17]

  • Safety Assessment: Monitor and record all adverse events (AEs), serious adverse events (SAEs), vital signs, and ECGs throughout the study.

  • Follow-up: A final safety follow-up visit is conducted approximately 7 days after the last dose of the study drug.[20]

Clinical_Trial_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Period (24 Weeks) Screening Screening Visit (Inclusion/Exclusion Criteria) RunIn 7-14 Day Run-In Period Screening->RunIn Randomization Randomization (Day 1) RunIn->Randomization GroupA Group A: This compound 62.5 µg DPI Randomization->GroupA 1:1 GroupB Group B: Placebo DPI Randomization->GroupB Assessments Clinic Visits & Efficacy/Safety Assessments GroupA->Assessments GroupB->Assessments FollowUp Safety Follow-Up (7 Days Post-Treatment) Assessments->FollowUp End Study Completion FollowUp->End

Caption: Representative workflow for a COPD clinical trial design.

References

Investigating the Tissue-Specific Effects of Umeclidinium in Lung Slices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action is the competitive and reversible inhibition of acetylcholine at muscarinic receptors, particularly the M3 subtype, which is abundant in the smooth muscle of the respiratory tract.[1] This antagonism leads to bronchodilation by preventing acetylcholine-induced airway smooth muscle contraction. Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for respiratory research, preserving the complex three-dimensional architecture and cellular heterogeneity of the lung. This allows for the investigation of drug effects in a physiologically relevant environment, bridging the gap between in vitro cell culture and in vivo animal studies.

These application notes provide a comprehensive guide to investigating the tissue-specific effects of this compound in PCLS, covering experimental protocols, data presentation, and visualization of key pathways and workflows.

Data Presentation

This compound Receptor Binding Affinity and Efficacy
ParameterValueSpecies/SystemReference
Ki (nM) for human muscarinic receptors
M10.16Recombinant human--INVALID-LINK--
M20.15Recombinant human--INVALID-LINK--
M30.06Recombinant human--INVALID-LINK--
M40.05Recombinant human--INVALID-LINK--
M50.13Recombinant human--INVALID-LINK--
Functional Potency (-log pA2) 23.9 pMCHO cells with recombinant human M3 receptors (Acetylcholine-mediated Ca2+ mobilization)--INVALID-LINK--
Functional Antagonism (-log pA2) 316 pMIsolated human bronchial strips (vs. carbachol)--INVALID-LINK--
Clinical Efficacy of this compound in COPD Patients
Study EndpointThis compound DoseImprovement vs. PlaceboReference
Trough FEV1 (Day 85)62.5 µg127 mL (p<0.001)Donohue et al., 2013[2]
Trough FEV1 (Day 85)125 µg152 mL (p<0.001)Donohue et al., 2013[2]
0-6h Weighted Mean FEV1 (Day 84)62.5 µg166 mL (p<0.001)Donohue et al., 2013[2]
0-6h Weighted Mean FEV1 (Day 84)125 µg191 mL (p<0.001)Donohue et al., 2013[2]
SGRQ Total Score (Week 12)62.5 µg-7.9 units (p<0.001)Donohue et al., 2013[2]
SGRQ Total Score (Week 12)125 µg-10.87 units (p<0.001)Donohue et al., 2013[2]

FEV1: Forced Expiratory Volume in 1 second; SGRQ: St. George's Respiratory Questionnaire.

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on Ca_release SR->Ca_release Induces Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to

Caption: this compound blocks acetylcholine-induced bronchoconstriction.

Experimental Workflow for Investigating this compound in PCLS

PCLS_Workflow cluster_endpoints Endpoint Analysis start Start: Obtain Lung Tissue prep Prepare Precision-Cut Lung Slices (PCLS) start->prep culture Culture PCLS Overnight prep->culture treatment Treat with this compound (Dose-Response) culture->treatment challenge Challenge with Acetylcholine treatment->challenge contraction Measure Airway Contraction (Videomicroscopy) challenge->contraction calcium Calcium Imaging (Confocal Microscopy) challenge->calcium ihc Immunohistochemistry (M3 Receptor Localization) challenge->ihc analysis Data Analysis and Interpretation contraction->analysis calcium->analysis ihc->analysis end End: Characterize Tissue-Specific Effects analysis->end

Caption: Workflow for assessing this compound's effects in PCLS.

Experimental Protocols

Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)

Materials:

  • Fresh human or animal lung tissue

  • Low-melting-point agarose (1.5-2% in sterile PBS or culture medium)

  • Vibrating microtome (vibratome)

  • Culture medium (e.g., DMEM/F12 supplemented with antibiotics and fetal bovine serum)

  • Sterile dissection tools

  • 24-well culture plates

Procedure:

  • Tissue Inflation: Gently inflate the lung lobe or a section of the lung with warm (37-40°C) low-melting-point agarose solution via a cannula inserted into a bronchus. Continue inflation until the lung is fully expanded.

  • Solidification: Place the inflated lung tissue on ice or at 4°C for 15-20 minutes to allow the agarose to solidify.

  • Coring and Slicing: Using a tissue corer, obtain cylindrical cores of the agarose-inflated lung tissue. Mount the tissue core onto the vibratome specimen holder.

  • Sectioning: Submerge the tissue in ice-cold buffer and cut slices of 200-300 µm thickness using the vibratome.

  • Washing and Culture: Immediately transfer the PCLS into 24-well plates containing pre-warmed culture medium. Wash the slices several times with fresh medium to remove debris and agarose remnants.

  • Incubation: Incubate the PCLS overnight at 37°C and 5% CO2 to allow for tissue recovery before initiating experiments.

Protocol 2: Measurement of Airway Contraction

Materials:

  • PCLS in culture

  • This compound stock solution

  • Acetylcholine (ACh) or other contractile agonist (e.g., methacholine)

  • Inverted microscope with a digital camera and image analysis software

Procedure:

  • Baseline Imaging: Place a 24-well plate with PCLS on the microscope stage. Identify and capture baseline images of individual airways of different sizes within the slices.

  • This compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30-60 minutes).

  • Acetylcholine Challenge: Introduce a concentration of ACh known to induce submaximal contraction.

  • Time-Lapse Imaging: Capture images of the airways at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) to record the contractile response.

  • Data Analysis: Using image analysis software, measure the luminal area of the airways in each image. Calculate the percentage of airway contraction relative to the baseline area for each this compound concentration. Construct dose-response curves to determine the IC50 of this compound for inhibiting ACh-induced contraction in different airway sizes.

Protocol 3: Calcium Imaging in Airway Smooth Muscle Cells

Materials:

  • PCLS in culture

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Confocal microscope with time-lapse imaging capabilities

  • This compound and acetylcholine solutions

Procedure:

  • Dye Loading: Incubate the PCLS with a calcium-sensitive fluorescent dye according to the manufacturer's instructions to load the airway smooth muscle cells.

  • Baseline Imaging: Mount the PCLS on the confocal microscope and acquire baseline fluorescence images of the airway smooth muscle.

  • This compound Treatment: Perfuse the PCLS with a solution containing this compound.

  • Acetylcholine Stimulation: After a brief incubation with this compound, stimulate the PCLS with acetylcholine.

  • Time-Lapse Imaging: Record the changes in intracellular calcium concentration by acquiring fluorescence images over time.

  • Data Analysis: Analyze the fluorescence intensity changes in regions of interest corresponding to individual airway smooth muscle cells. Quantify the effect of this compound on the magnitude and kinetics of the acetylcholine-induced calcium response.

Protocol 4: Immunohistochemistry for M3 Muscarinic Receptor Localization

Materials:

  • PCLS

  • Paraformaldehyde (4%) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against M3 muscarinic receptor

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the PCLS in 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: If the M3 receptor epitope is intracellular, permeabilize the tissue with permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating the slices in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the PCLS with the primary antibody against the M3 receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slices and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slices on microscope slides.

  • Imaging: Visualize the localization of the M3 receptor in different tissue compartments (e.g., large vs. small airway smooth muscle, alveolar walls) using a fluorescence microscope.

Conclusion

The use of precision-cut lung slices provides a powerful platform to investigate the tissue-specific effects of this compound. By employing the protocols outlined in these application notes, researchers can gain valuable insights into the differential effects of this important COPD therapeutic on various components of the lung, contributing to a deeper understanding of its mechanism of action and informing the development of future respiratory medicines.

References

Application Notes and Protocols: Investigating the Efficacy of Umeclidinium on Mucus Hypersecretion In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucus hypersecretion is a significant pathophysiological feature of chronic obstructive pulmonary disease (COPD), contributing to airflow limitation, recurrent infections, and disease progression.[1][2] The primary gel-forming mucins in the airways are MUC5AC and MUC5B.[3][4] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, plays a dominant role in stimulating mucus secretion in the central airways by acting on muscarinic receptors.[5][6] Umeclidinium is a long-acting muscarinic antagonist (LAMA) that functions by blocking muscarinic receptors, particularly the M3 subtype, leading to bronchodilation.[7][8] This protocol provides a detailed in vitro methodology to investigate the effect of this compound on mucus hypersecretion, with a focus on MUC5AC production and secretion from airway epithelial cells.

Principle

This protocol utilizes an established in vitro model of human airway epithelial cells to induce mucus hypersecretion. The effect of this compound on mitigating this hypersecretion is quantified by measuring the levels of MUC5AC, a major airway mucin. The experimental design involves stimulating the cells with a secretagogue to mimic a disease state and then treating them with varying concentrations of this compound. The subsequent analysis of MUC5AC protein and gene expression will elucidate the inhibitory potential of this compound on mucus production and secretion.

Materials and Reagents

ReagentSupplierCatalog No.
NCI-H292 CellsATCCCRL-1848
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
This compound BromideSelleckchemS2177
MUC5AC Human ELISA KitInvitrogenBMS2090
Anti-MUC5AC AntibodySanta Cruz Biotechnologysc-21701
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
BCA Protein Assay KitThermo Fisher Scientific23225
TRIzol ReagentInvitrogen15596026
High-Capacity cDNA Reverse Transcription KitApplied Biosystems4368814
TaqMan Gene Expression Assay (MUC5AC)Applied BiosystemsHs00873651_mH
TaqMan Gene Expression Master MixApplied Biosystems4369016

Experimental Protocols

Cell Culture and Maintenance

The NCI-H292 human mucoepidermoid pulmonary carcinoma cell line is a suitable model for these studies as it is known to produce mucins.[9]

  • Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Induction of Mucus Hypersecretion and this compound Treatment
  • Seed NCI-H292 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with serum-free RPMI-1640 for 24 hours to starve the cells.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

  • Induce mucus hypersecretion by stimulating the cells with a secretagogue such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 ng/mL for 24 hours. A non-stimulated control group and a PMA-only group should be included.

Quantification of Secreted MUC5AC by ELISA

This assay measures the amount of MUC5AC protein secreted into the cell culture supernatant.

  • After the 24-hour incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Quantify the MUC5AC concentration in the supernatants using a human MUC5AC ELISA kit according to the manufacturer's instructions.

  • Generate a standard curve to determine the concentration of MUC5AC in the samples.

Analysis of Intracellular MUC5AC by Western Blot

This method is for the detection and semi-quantitative analysis of intracellular MUC5AC protein.

  • After collecting the supernatants, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MUC5AC overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software.

MUC5AC Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying MUC5AC mRNA levels.

  • After treatment, lyse the cells directly in the culture wells using TRIzol reagent.

  • Extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using a TaqMan gene expression assay for MUC5AC.

  • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative MUC5AC gene expression using the ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on PMA-Induced MUC5AC Secretion
TreatmentMUC5AC Concentration (ng/mL)% Inhibition
ControlBaseline ValueN/A
PMA (10 ng/mL)Increased Value0%
PMA + this compound (1 nM)Measured ValueCalculated Value
PMA + this compound (10 nM)Measured ValueCalculated Value
PMA + this compound (100 nM)Measured ValueCalculated Value
Table 2: Effect of this compound on Intracellular MUC5AC Protein Levels
TreatmentRelative MUC5AC Protein Expression (Fold Change)
Control1.0
PMA (10 ng/mL)>1.0
PMA + this compound (1 nM)Measured Value
PMA + this compound (10 nM)Measured Value
PMA + this compound (100 nM)Measured Value
Table 3: Effect of this compound on MUC5AC Gene Expression
TreatmentRelative MUC5AC mRNA Expression (Fold Change)
Control1.0
PMA (10 ng/mL)>1.0
PMA + this compound (1 nM)Measured Value
PMA + this compound (10 nM)Measured Value
PMA + this compound (100 nM)Measured Value

Visualizations

G cluster_0 Muscarinic Receptor Signaling Pathway in Mucus Secretion Acetylcholine Acetylcholine M3_Muscarinic_Receptor M3_Muscarinic_Receptor Acetylcholine->M3_Muscarinic_Receptor Gq_Protein Gq_Protein M3_Muscarinic_Receptor->Gq_Protein PLC PLC Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2_Release Ca2+ Release IP3->Ca2_Release PKC PKC DAG->PKC Mucus_Secretion Mucus Secretion Ca2_Release->Mucus_Secretion Mucin_Gene_Expression Mucin Gene Expression (e.g., MUC5AC) PKC->Mucin_Gene_Expression Mucin_Gene_Expression->Mucus_Secretion This compound This compound This compound->M3_Muscarinic_Receptor Inhibition

Caption: Muscarinic Receptor Signaling Pathway in Mucus Secretion.

cluster_workflow Experimental Workflow cluster_analysis Data Analysis arrow arrow start Start: NCI-H292 Cell Culture seed Seed Cells in 24-well Plates start->seed starve Serum Starvation (24h) seed->starve treat This compound Pre-treatment (1h) starve->treat stimulate PMA Stimulation (24h) treat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect elisa ELISA for Secreted MUC5AC collect->elisa western Western Blot for Intracellular MUC5AC collect->western qpcr RT-qPCR for MUC5AC mRNA collect->qpcr

Caption: Experimental Workflow for In Vitro this compound Study.

Conclusion

This protocol provides a comprehensive framework for evaluating the in vitro efficacy of this compound in reducing mucus hypersecretion. The use of multiple assays to assess both secreted and intracellular MUC5AC, as well as MUC5AC gene expression, will offer a robust understanding of the compound's mechanism of action. The data generated from these experiments can be instrumental in the preclinical development of novel therapies for muco-obstructive lung diseases.

References

Application Notes and Protocols for the Use of Umeclidinium in Primary Human Bronchial Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established pharmacology of umeclidinium as a long-acting muscarinic antagonist (LAMA) and the known function of muscarinic receptors in airway epithelial cells. As of the last update, direct studies detailing the effects of this compound on primary human bronchial epithelial (HBE) cells are limited in published literature. Therefore, these protocols are provided as a foundational guide for researchers to design and conduct their own investigations.

Application Notes

Introduction

This compound is a long-acting muscarinic M3 receptor antagonist used clinically as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary mechanism of action involves the inhibition of acetylcholine-induced bronchoconstriction in airway smooth muscle.[1][2] However, primary human bronchial epithelial (HBE) cells, which form the first line of defense in the airways, also express muscarinic receptors, predominantly the M3 subtype.[4][5]

Acetylcholine, the natural ligand for these receptors, can stimulate HBE cells to release inflammatory mediators and secrete mucus.[2][5][6] Therefore, this compound, by blocking these M3 receptors on epithelial cells, has the potential to modulate these crucial pathological processes in airway diseases. These notes provide a theoretical framework and practical protocols for investigating the effects of this compound on HBE cell cultures.

Principle of Action in HBE Cells (Theoretical)

In HBE cells, acetylcholine binding to M3 muscarinic receptors activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[3][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+.[3] This signaling cascade can activate downstream pathways, including protein kinase C (PKC) and transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines (e.g., IL-8, IL-6) and the expression of mucin genes (e.g., MUC5AC).[5]

This compound is expected to act as a competitive antagonist at these M3 receptors, preventing acetylcholine from initiating this cascade. Consequently, this compound could potentially inhibit or reduce cholinergically-driven inflammation and mucus production from the airway epithelium.

Potential Research Applications
  • Investigating Cholinergic Control of Airway Inflammation: this compound can be used as a pharmacological tool to probe the contribution of M3 receptor signaling to the production and release of inflammatory mediators (e.g., IL-8, GM-CSF) from HBE cells in response to cholinergic agonists or other stimuli.

  • Studying the Regulation of Mucin Dynamics: The effect of M3 receptor blockade by this compound on the gene expression and protein secretion of key airway mucins, MUC5AC and MUC5B, can be quantified.[8][9] This is highly relevant for understanding mucus hypersecretion in diseases like COPD and asthma.

  • Modeling Therapeutic Interventions: HBE cell cultures treated with this compound can serve as an in vitro model to explore the direct epithelial effects of inhaled anticholinergic therapies, complementing studies on smooth muscle relaxation.

Experimental Protocols

Primary HBE Cell Culture at Air-Liquid Interface (ALI)

This protocol describes the standard method for culturing primary HBE cells to form a differentiated, pseudostratified mucociliary epithelium.

Materials:

  • Cryopreserved primary Human Bronchial Epithelial cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • Air-Liquid Interface (ALI) medium

  • Collagen-coated permeable supports (e.g., Transwells®)

  • Culture plates

  • PBS, Trypsin/EDTA, Trypan Blue

Procedure:

  • Thawing and Seeding: Rapidly thaw cryopreserved HBE cells in a 37°C water bath. Transfer to a conical tube with pre-warmed BEGM and centrifuge. Resuspend the cell pellet in BEGM and perform a cell count using Trypan Blue.

  • Seed the cells onto collagen-coated plastic flasks or plates at a density of 2,500-5,000 cells/cm². Culture at 37°C and 5% CO2, changing the medium every 48 hours until 80-90% confluency.

  • Expansion and Seeding on Inserts: Harvest the cells using Trypsin/EDTA. Seed the HBE cells onto the apical surface of the collagen-coated permeable supports at a density of 100,000-250,000 cells/cm².

  • Add BEGM to both the apical and basolateral chambers and culture until a confluent monolayer is formed (typically 2-5 days).

  • Establishing ALI: Once confluent, remove the medium from the apical chamber. Change the medium in the basolateral chamber to ALI medium.

  • Differentiation: Maintain the cultures at 37°C and 5% CO2 for 3-4 weeks to allow for full differentiation. Change the basolateral ALI medium every 2-3 days. The apical surface can be washed with PBS weekly to remove accumulated mucus.

This compound Treatment for Inflammatory and Mucin Response

This protocol outlines a general procedure to assess the inhibitory effect of this compound on cholinergic-stimulated responses in differentiated HBE cells.

Procedure:

  • Preparation: Prepare a stock solution of this compound bromide in sterile DMSO or water. Further dilute to desired working concentrations in ALI medium. Prepare a stock solution of a cholinergic agonist (e.g., acetylcholine, carbachol, or methacholine).

  • Pre-treatment: After HBE cells have fully differentiated at ALI (day 21-28), replace the basolateral medium with fresh ALI medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at the same final concentration). Suggested concentration range for this compound: 1 nM to 1 µM.

  • Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the cholinergic agonist to the basolateral medium at a predetermined effective concentration (e.g., 10 µM methacholine). An agonist-only control (no this compound pre-treatment) and a negative control (vehicle only, no agonist) should be included.

  • Incubation: Incubate the cells for a specified duration based on the endpoint:

    • Cytokine Release: 6-24 hours.

    • Mucin Gene Expression (mRNA): 4-8 hours.

    • Mucin Secretion (Protein): 24 hours.

  • Sample Collection:

    • Basolateral Medium: Collect for cytokine analysis by ELISA.

    • Apical Surface Wash: Collect by adding 200-300 µL of PBS to the apical surface, incubating for 10 minutes, and then gently aspirating. Use this sample for mucin protein analysis (ELISA or Dot Blot).

    • Cell Lysate: Wash cells with cold PBS and lyse using an appropriate buffer for RNA isolation (for qPCR) or protein extraction (for Western Blot).

Key Experimental Assays
  • Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentration of cytokines like IL-8 and IL-6 in the collected basolateral medium according to the manufacturer's instructions.

  • Mucin Gene Expression (RT-qPCR): Isolate total RNA from cell lysates using a commercial kit. Synthesize cDNA and perform quantitative PCR using validated primers for MUC5AC, MUC5B, and a suitable housekeeping gene (e.g., GAPDH or ACTB).

  • Mucin Protein Quantification (Dot Blot/ELISA): Use specific antibodies to detect MUC5AC and MUC5B protein in the apical wash samples. For dot blot, spot samples onto a nitrocellulose membrane, block, and probe with the primary antibody followed by a labeled secondary antibody.

Data Presentation (Template Tables)

The following tables are templates for organizing potential experimental data.

Table 1: Effect of this compound on Acetylcholine-Induced IL-8 Release from HBE Cells

Treatment GroupThis compound Conc. (nM)Acetylcholine (10 µM)IL-8 Concentration (pg/mL)% Inhibition
Vehicle Control0-N/A
Agonist Control0+0%
This compound1+
This compound10+
This compound100+
This compound1000+

Table 2: Effect of this compound on Acetylcholine-Induced MUC5AC Gene Expression

Treatment GroupThis compound Conc. (nM)Acetylcholine (10 µM)MUC5AC Fold Change (vs. Vehicle)
Vehicle Control0-1.0
Agonist Control0+
This compound10+
This compound100+

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 HBE Cell Culture & Differentiation cluster_1 This compound Treatment & Stimulation cluster_2 Endpoint Analysis Thaw Thaw & Seed Primary HBE Cells Expand Expand in Flask Thaw->Expand Seed_Insert Seed on Permeable Supports Expand->Seed_Insert ALI Establish Air-Liquid Interface (ALI) Seed_Insert->ALI Differentiate Differentiate for 3-4 Weeks ALI->Differentiate Pretreat Pre-treat with this compound (Basolateral, 1-2h) Differentiate->Pretreat Stimulate Stimulate with Acetylcholine (Basolateral, 4-24h) Pretreat->Stimulate Collect Collect Samples: - Apical Wash (Mucin) - Basolateral Media (Cytokines) - Cell Lysate (RNA/Protein) Stimulate->Collect ELISA ELISA Collect->ELISA qPCR RT-qPCR Collect->qPCR DotBlot Dot Blot / Western Collect->DotBlot

Caption: Experimental workflow for treating primary HBE cells.

G ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds UMEC This compound UMEC->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC NFkB NF-κB / Other Transcription Factors Ca->NFkB Activates PKC->NFkB Activates Response ↑ MUC5AC Expression ↑ IL-8, IL-6 Release NFkB->Response Leads to

Caption: Hypothesized M3 receptor signaling in HBE cells.

References

Troubleshooting & Optimization

Optimizing Umeclidinium Concentration for In Vitro Cell Viability Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of umeclidinium for in vitro cell viability assays. This compound is a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves blocking acetylcholine-mediated bronchoconstriction. When using this compound in in vitro studies, particularly in cell viability assays, it is crucial to determine an optimal concentration that avoids off-target cytotoxic effects while still achieving the desired experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro systems?

A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with high affinity for M1, M2, M3, M4, and M5 subtypes.[1] In the context of airway smooth muscle cells, it primarily blocks M3 receptors, inhibiting the downstream signaling cascade that leads to calcium mobilization and cell contraction.[2]

Q2: What is a typical starting concentration range for this compound in in vitro cell viability assays?

A2: A starting concentration range for this compound in cell viability assays can be guided by its known effective concentrations in functional assays. These typically fall within the nanomolar to low micromolar range. For initial dose-response experiments to determine potential cytotoxicity, a broad range from 1 nM to 100 µM is recommended to identify the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: Can this compound be cytotoxic to cells in culture?

A3: While this compound has a good safety profile in its therapeutic use, like any compound, it can exhibit cytotoxicity at high concentrations in vitro. Nonclinical studies have shown it to be negative in genotoxicity assays.[1] However, it is essential to perform a cytotoxicity assay to determine the specific IC50 value for your cell line and experimental conditions to distinguish between pharmacological effects and cytotoxic responses.

Q4: What are the key considerations when preparing this compound bromide for cell culture experiments?

A4: this compound bromide is typically soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO and then serially dilute it in your cell culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture wells is minimal (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in in vitro cell viability assays.

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity observed at low concentrations. Cell line is highly sensitive to muscarinic receptor blockade or the compound itself.- Verify the identity and purity of your this compound compound.- Perform a thorough dose-response curve starting from a very low concentration (e.g., picomolar range).- Reduce the incubation time of the assay.- Consider using a different cell line with known muscarinic receptor expression levels.
No observable effect on cell viability even at high concentrations. - The cell line may lack significant expression of muscarinic receptors.- The incubation time may be too short for cytotoxic effects to manifest.- Confirm muscarinic receptor expression in your cell line using techniques like RT-qPCR or Western blotting.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Use a positive control known to induce cytotoxicity in your cell line to validate the assay.
High variability between replicate wells. - Inconsistent cell seeding density.- Pipetting errors during compound addition.- Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.
Discrepancy between results from different viability assays (e.g., MTT vs. LDH). Different assays measure different cellular parameters (metabolic activity vs. membrane integrity).- Understand the mechanism of each assay. This compound might affect mitochondrial function (and thus MTT assay results) without causing membrane damage (LDH release).- Use a multi-parametric approach by combining two or more different types of viability assays to get a more comprehensive picture.

Data Presentation: this compound Concentrations in Functional In Vitro Assays

Direct cytotoxic IC50 values for this compound across a wide range of cell lines are not extensively published. The following table provides examples of this compound concentrations used in functional in vitro assays, which can serve as a starting point for designing your experiments. It is crucial to determine the specific cytotoxic IC50 in your experimental system.

Cell Type Assay This compound Concentration Observed Effect
Human Airway Smooth Muscle CellscAMP production assay10 nMRestoration of forskolin-stimulated cAMP levels in the presence of a muscarinic agonist.
Human Airway Smooth Muscle CellsCalcium influx assay10 pM - 100 nMInhibition of carbachol-induced calcium signaling.
CHO cells expressing human M3 receptorsRadioligand binding assaypKi of 9.4High-affinity binding to the M3 muscarinic receptor.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound bromide

  • Cell line of interest (e.g., A549, BEAS-2B)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium. A suggested starting range is 200 µM down to 2 nM. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_ume Prepare this compound Serial Dilutions prep_ume->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates ACh Acetylcholine ACh->mAChR Activates Ume This compound Ume->mAChR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Contraction Cellular Response (e.g., Contraction) Ca_release->Contraction troubleshooting_guide start Start: Unexpected Cell Viability Results q_high_tox High cytotoxicity at low concentrations? start->q_high_tox s_check_compound Verify compound purity & concentration. Reduce incubation time. q_high_tox->s_check_compound Yes q_no_effect No effect at high concentrations? q_high_tox->q_no_effect No end End: Optimized Assay s_check_compound->end s_check_receptors Confirm muscarinic receptor expression. Increase incubation time. q_no_effect->s_check_receptors Yes q_high_variability High variability between wells? q_no_effect->q_high_variability No s_check_receptors->end s_check_technique Review cell seeding and pipetting techniques. Avoid edge effects. q_high_variability->s_check_technique Yes q_high_variability->end No s_check_technique->end

References

Technical Support Center: Umeclidinium Dose-Response Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Umeclidinium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments that may lead to inconsistent dose-response curves.

Understanding this compound's Mechanism of Action

This compound is a long-acting muscarinic antagonist (LAMA) with a high affinity for muscarinic acetylcholine receptors, particularly the M3 subtype.[1] In airways, it acts as a competitive and reversible antagonist to acetylcholine, inhibiting M3 receptor-mediated bronchoconstriction.[1] The M3 receptor is predominantly coupled to the Gq class of G proteins.[2]

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 receptor by an agonist like acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. This compound blocks this pathway at the receptor level.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Ume This compound (Antagonist) Ume->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Figure 1. M3 Muscarinic Receptor Signaling Pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to inconsistent this compound dose-response curves.

Q1: Why am I observing high variability between replicate wells for the same this compound concentration?

High variability is often due to technical inconsistencies. Consider the following:

  • Pipetting Inaccuracy: Ensure pipettes are calibrated. For serial dilutions, inaccuracies in early steps can propagate. Use reverse pipetting for any viscous solutions.

  • Uneven Cell Seeding: A non-homogenous cell suspension during plating can lead to different cell numbers per well. Gently mix the cell suspension before and during plating.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate this compound and media components. It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

  • Compound Solubility: this compound bromide is slightly soluble in water and aqueous buffers.[3][4] At higher concentrations, it may precipitate. Visually inspect stock solutions and wells for any signs of precipitation.

Q2: My this compound dose-response curve is flat or has a very shallow slope.

This may indicate several issues:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to define the sigmoidal portion of the curve. Test a wider range of concentrations, spanning several orders of magnitude.

  • Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

  • Reagent Variability: Lot-to-lot variations in serum, media, and other critical reagents can impact cellular responses.

  • Incubation Time: Ensure the incubation time with this compound is consistent across experiments and sufficient to reach equilibrium.

Q3: I am seeing a "U-shaped" or biphasic dose-response curve. What could be the cause?

Biphasic curves can be complex to interpret and may arise from:

  • Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular components, leading to unexpected responses.

  • Cytotoxicity: High concentrations of any compound can induce cell death, which can confound the results of functional assays. It is advisable to run a separate cytotoxicity assay to determine the concentration range at which this compound is well-tolerated by the cells.

  • Assay Artifacts: Some assay reagents or detection methods can be affected by high concentrations of test compounds. Review the technical specifications of your assay kit.

Q4: My calculated IC50/EC50 values for this compound are inconsistent between experiments.

In addition to the points above, consider:

  • Agonist Concentration (for antagonist assays): When determining the IC50 of this compound, the concentration of the agonist used is critical. Using an agonist concentration at its EC80 is a common practice to ensure a robust signal window. Inconsistencies in the agonist concentration will lead to shifts in the calculated IC50.

  • Data Normalization: Ensure that data is consistently normalized between experiments. Typically, responses are normalized to a vehicle control (0% inhibition) and a maximal agonist response (100% response, for antagonist curves).

  • Curve Fitting Algorithm: Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to analyze your data.

Quantitative Data: In Vitro Pharmacology of this compound

The following table summarizes key in vitro pharmacological parameters for this compound. Note that values can vary depending on the specific experimental conditions (e.g., cell line, radioligand, temperature).

ParameterReceptor SubtypeValueCell Line/SystemReference
Ki (nM) M10.05 - 0.16Human recombinant receptors[5]
M20.05 - 0.16Human recombinant receptors[5]
M30.05 - 0.16Human recombinant receptors[5]
M40.05 - 0.16Human recombinant receptors[5]
M50.05 - 0.16Human recombinant receptors[5]
IC50 (nM) M3<10CHO cell membranes (acetylcholine-induced activation)[5]
EC50 (µM) -10Human airway smooth muscle cells (methacholine-induced calcium release)[5]

Experimental Protocols and Workflows

In Vitro Characterization Workflow

A typical workflow for characterizing a muscarinic antagonist like this compound involves a series of experiments to determine its binding affinity and functional potency.

experimental_workflow cluster_workflow Experimental Workflow for this compound Characterization prep Prepare Cell Membranes (e.g., from CHO or HEK293 cells expressing M3 receptors) radioligand Radioligand Binding Assay (Competition) prep->radioligand functional Functional Assays (e.g., Calcium Mobilization) prep->functional calc_ki Calculate Ki (Binding Affinity) radioligand->calc_ki data_analysis Comprehensive Dose-Response Analysis calc_ki->data_analysis calc_ic50 Calculate IC50 (Functional Potency) functional->calc_ic50 calc_ic50->data_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cytotoxicity->data_analysis Define non-toxic concentration range

Figure 2. In Vitro Characterization Workflow.

Detailed Methodologies

This assay determines the binding affinity (Ki) of this compound for the M3 muscarinic receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the human M3 receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • This compound bromide

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL Assay Buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL Atropine, and 150 µL of membrane suspension.

    • Competition: 50 µL [³H]-NMS, 50 µL of this compound dilution, and 150 µL of membrane suspension.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filter mat using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a measure of its functional potency (IC50).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M3 receptor.

  • Black-wall, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage from cells).

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • This compound bromide.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the M3-expressing cells into the microplates 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound dilutions to the corresponding wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the instrument's liquid handler, add the agonist (at its EC80 concentration) to all wells.

    • Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a vehicle control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the curve to determine the IC50 value.

While the primary M3 signaling pathway is Gq-mediated, some muscarinic receptors can also couple to Gi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels. This assay can be used to investigate potential this compound effects on Gi-coupled pathways.

Materials:

  • Cells expressing a Gi-coupled muscarinic receptor (e.g., M2 or M4).

  • Forskolin (to stimulate basal cAMP production).

  • This compound bromide.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (provided with the kit).

Protocol:

  • Cell Treatment:

    • Seed cells in a suitable microplate and allow them to adhere.

    • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

    • Add a fixed concentration of a muscarinic agonist followed by a fixed concentration of forsklin to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided in the cAMP kit.

    • Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection technology.

  • Data Analysis:

    • The signal will be inversely proportional to the inhibition of adenylyl cyclase.

    • Normalize the data and plot the response against the log concentration of this compound to determine its IC50 for the inhibition of the agonist effect on cAMP production.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Technical Support Center: Umeclidinium Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with umeclidinium bromide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound bromide?

A1: this compound bromide is a crystalline solid that is sparingly soluble in aqueous buffers and slightly soluble in water.[1][2][3] It is, however, soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[1] The complex structure of this compound, containing both hydrophobic and ionic components, influences its solubility characteristics.[4]

Q2: I am having trouble dissolving this compound bromide directly into my aqueous experimental buffer. What am I doing wrong?

A2: Direct dissolution in aqueous buffers can be challenging due to the compound's low water solubility. A common and effective technique is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with your aqueous buffer of choice.[1]

Q3: What is the recommended procedure for preparing a working solution of this compound bromide in an aqueous buffer?

A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound bromide in DMSO to create a stock solution. This stock solution can then be diluted with the aqueous buffer to the desired final concentration.[1] For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1] It is advisable not to store the final aqueous solution for more than one day.[1]

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

Q5: Are there other methods to enhance the solubility of this compound bromide?

A5: General techniques for enhancing the solubility of poorly soluble drugs that could be explored include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[5][6] For instance, sulfobutylether beta-cyclodextrin sodium has been shown to significantly improve the solubility of this compound bromide.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation observed after diluting DMSO stock solution with aqueous buffer. The final concentration of this compound bromide exceeds its solubility limit in the final buffer composition.- Increase the proportion of DMSO in the final solution (note: consider the potential effects of DMSO on your experimental system).- Decrease the final concentration of this compound bromide.- Warm the solution gently (ensure temperature stability for your experiment).
Cloudiness or incomplete dissolution of the powder in the initial solvent. The solvent is not suitable or the concentration is too high.- Ensure you are using a recommended organic solvent like DMSO, ethanol, or dimethylformamide.[1]- Increase the volume of the solvent to lower the concentration.- Gently warm and vortex the solution to aid dissolution.
Inconsistent experimental results. Potential degradation or precipitation of this compound bromide in the aqueous solution over time.- Prepare fresh aqueous solutions of this compound bromide for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]- Store the DMSO stock solution at -20°C for long-term stability.[1]

Quantitative Solubility Data

Solvent/Buffer System Approximate Solubility Reference
Ethanol~0.14 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]
WaterSlightly soluble[2][3]
MethanolSlightly soluble[2][3]
AcetonitrileSlightly soluble[2][3]
Propan-1-olSlightly soluble[2][3]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Bromide Stock Solution in DMSO

  • Materials:

    • This compound bromide (MW: 508.5 g/mol )[1]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 5.085 mg of this compound bromide powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound bromide is completely dissolved. Gentle warming may be applied if necessary.

    • Store the 10 mM stock solution at -20°C.

Protocol for Preparing a 10 µM Working Solution in PBS from a 10 mM DMSO Stock

  • Materials:

    • 10 mM this compound bromide stock solution in DMSO

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile conical tubes

  • Procedure:

    • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of PBS in a sterile conical tube. This results in a 100 µM solution in 1% DMSO/PBS.

    • Prepare the final 10 µM working solution by performing a 1:10 dilution of the intermediate solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of PBS. The final DMSO concentration will be 0.1%.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_solvent Using an appropriate organic solvent (DMSO, Ethanol, DMF)? start->check_solvent use_organic Dissolve this compound in recommended organic solvent first. check_solvent->use_organic No check_concentration Is precipitation occurring after dilution in aqueous buffer? check_solvent->check_concentration Yes use_organic->check_concentration adjust_concentration Decrease final concentration or increase co-solvent ratio. check_concentration->adjust_concentration Yes prepare_fresh Prepare fresh solutions daily. Do not store aqueous solutions. check_concentration->prepare_fresh No adjust_concentration->prepare_fresh end_fail Issue Persists: Consider alternative solubilization techniques. adjust_concentration->end_fail end_success Success: Soluble Solution prepare_fresh->end_success SignalingPathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Antagonist PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

References

Investigating potential off-target effects of Umeclidinium in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Umeclidinium in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5). Its primary therapeutic effect in Chronic Obstructive Pulmonary Disease (COPD) is achieved through competitive inhibition of acetylcholine at M3 receptors on airway smooth muscle, leading to bronchodilation.[1]

Q2: How selective is this compound for the M3 receptor over other muscarinic subtypes?

A2: this compound displays high affinity for all five muscarinic receptor subtypes. However, it exhibits kinetic selectivity for the M3 receptor over the M2 receptor. This is characterized by a significantly slower dissociation rate from the M3 receptor compared to the M2 receptor, leading to a longer duration of action at its primary target.[2] This kinetic selectivity is a key factor in its pharmacological profile.

Q3: What are the known downstream signaling pathways affected by this compound's on-target (M3) activity?

A3: The M3 receptor is a Gq/11 protein-coupled receptor. Its activation stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), causing smooth muscle contraction. By blocking the M3 receptor, this compound inhibits this entire cascade, preventing the rise in intracellular Ca2+ and leading to muscle relaxation.[3]

Q4: Can this compound affect non-respiratory cells? What are the potential off-target effects?

A4: Yes. Since muscarinic receptors are widely distributed throughout the body, this compound can theoretically affect other systems. The most common off-target effects are class-specific anticholinergic effects. For example:

  • Cardiovascular: Inhibition of M2 receptors in the heart can interfere with the parasympathetic regulation of heart rate, potentially leading to tachycardia (increased heart rate).[4] Clinical studies have monitored cardiovascular adverse events, though they have not shown a significant increase compared to placebo.[5][6]

  • Bladder: Muscarinic receptors play a role in detrusor smooth muscle contraction. Antagonism at these receptors can lead to urinary retention, a known side effect of anticholinergic medications.[7][8]

  • Central Nervous System (CNS): As a quaternary amine, this compound has low systemic absorption and limited ability to cross the blood-brain barrier, reducing the likelihood of central anticholinergic effects.

Quantitative Data Summary

The following tables summarize the binding and functional characteristics of this compound at human muscarinic receptors.

Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki) in nM
M10.16
M20.15
M30.06
M40.05
M50.13

Data sourced from radioligand binding assays using cloned human receptors expressed in CHO cells.

Table 2: this compound Kinetic Selectivity Profile

Receptor SubtypeDissociation Half-Life (t½) in minutes
M29
M382

This demonstrates an approximately 9-fold slower dissociation from the target M3 receptor compared to the M2 receptor.[2]

Troubleshooting Guide

Problem 1: I am observing an unexpected increase in heart rate in my cardiac cell model after applying this compound.

  • Possible Cause: This is a potential on-target effect in a non-target tissue. This compound has a high affinity for M2 receptors, which are abundant in cardiac tissue and regulate heart rate. Although it dissociates faster from M2 than M3 receptors, at sufficient concentrations, it can still cause a blockade.

  • Troubleshooting Steps:

    • Confirm M2 Expression: Verify that your cardiac cell model expresses M2 receptors using qRT-PCR or western blotting.

    • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 for the observed tachycardia. Compare this to the Ki value for the M2 receptor.

    • Use a More Selective Antagonist: As a control, use an M2-selective antagonist to confirm the effect is mediated by this receptor subtype.

Problem 2: My non-airway smooth muscle cells (e.g., bladder or gut) are showing relaxation in response to this compound.

  • Possible Cause: This is an expected off-target effect. M3 receptors are widely expressed in various smooth muscle tissues and mediate contraction. This compound's primary mechanism is to block these receptors.

  • Troubleshooting Steps:

    • Functional Assays: Characterize this effect using a functional assay, such as a calcium mobilization assay, in response to a muscarinic agonist (e.g., carbachol) with and without this compound.

    • Quantify Potency: Determine the pA2 value for this compound in your specific cell model to quantify its antagonist potency. This can help in comparing its effect across different tissues.

Problem 3: I am seeing unexpected changes in gene expression (e.g., RGS2) in my airway smooth muscle cells treated with this compound.

  • Possible Cause: This may be due to crosstalk between signaling pathways. For instance, studies have shown that this compound can enhance the expression of Regulator of G-protein Signaling 2 (RGS2) mRNA induced by β2-agonists like Vilanterol.[9][10]

  • Troubleshooting Steps:

    • Isolate the Effect: Test this compound alone and in combination with other relevant compounds (like β2-agonists) used in your experiments.

    • Time-Course Analysis: Perform a time-course experiment using qRT-PCR to understand the dynamics of the gene expression change.

    • Pathway Analysis: Investigate upstream signaling pathways that could lead to the observed gene expression changes. For RGS2, this could involve the cAMP/PKA pathway.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO-M1, CHO-M2, etc.). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay buffer.[11]

  • Assay Setup: In a 96-well plate, set up reactions in triplicate:

    • Total Binding: Membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to saturate all receptors.[2]

    • Competition: Membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[1]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

  • Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]

Protocol 2: Calcium Mobilization Assay

This protocol measures the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

  • Cell Preparation: Plate cells expressing the target receptor (e.g., HEK293-M3) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[12]

  • Compound Preparation: Prepare serial dilutions of this compound (the antagonist). Also, prepare a fixed concentration of a muscarinic agonist (e.g., carbachol) that will be used for stimulation (typically the EC80 concentration).

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

    • Add the this compound dilutions to the wells and incubate for a specified pre-incubation time.

    • Measure the baseline fluorescence.

    • Add the agonist (carbachol) to all wells and immediately begin recording the fluorescence intensity over time.[13]

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration in the presence and absence of different concentrations of this compound. The data can be used to calculate the pA2 value, which quantifies the potency of the antagonist.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of specific genes that may be affected by off-target signaling.

  • Cell Culture and Treatment: Culture the cells of interest (e.g., human bladder smooth muscle cells) and treat them with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • RNA Isolation: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using a spectrophotometer.[14]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

  • qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH for normalization), and a fluorescent dye-based master mix (e.g., SYBR Green).[16]

  • Thermocycling: Run the reaction in a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Determine the threshold cycle (Ct) for each sample. Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene's expression to the housekeeping gene and comparing the treated samples to the vehicle control.[14]

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to ACh Acetylcholine ACh->M3 Activates This compound This compound This compound->M3 Blocks

Caption: this compound's primary on-target M3 receptor signaling pathway.

Off_Target_Workflow start Hypothesize Potential Off-Target Effect select_model Select Relevant Cellular Model (e.g., Cardiomyocytes, Bladder Cells) start->select_model receptor_exp Confirm Target Receptor Expression (e.g., M2, M3 via qRT-PCR) select_model->receptor_exp dose_response Perform Dose-Response Functional Assay (e.g., Ca²⁺ Mobilization, Contraction) receptor_exp->dose_response quantify Quantify Potency (IC₅₀ / pA₂) dose_response->quantify downstream Investigate Downstream Effects (cAMP levels, Gene Expression) quantify->downstream end Characterize Off-Target Profile downstream->end

Caption: Experimental workflow for investigating potential off-target effects.

Kinetic_Selectivity cluster_receptors Muscarinic Receptors This compound This compound Binding High Affinity Binding (Ki < 1 nM) This compound->Binding M3 M3 Receptor (Airway Smooth Muscle) Dissociation Dissociation Rate M3->Dissociation Slow (t½ = 82 min) M2 M2 Receptor (Cardiac Tissue, Presynaptic) M2->Dissociation Fast (t½ = 9 min) Binding->M3 Binding->M2 Effect_M3 Prolonged Bronchodilation (Therapeutic Effect) Dissociation->Effect_M3 Effect_M2 Transient Off-Target Effects (e.g., Tachycardia) Dissociation->Effect_M2

Caption: Logical relationship of this compound's kinetic selectivity.

References

Strategies to minimize experimental variability in Umeclidinium studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving Umeclidinium.

Troubleshooting Guides

In Vitro Assays

Issue 1: High Variability in Radioligand Binding Assays

  • Question: My Ki values for this compound show significant well-to-well and day-to-day variability. What are the potential causes and solutions?

  • Answer: High variability in radioligand binding assays can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality and Consistency:

      • Radioligand Integrity: Ensure the radioligand ([³H]-N-methyl scopolamine is commonly used) has not degraded. Check the expiration date and store it appropriately. Aliquot the radioligand to avoid repeated freeze-thaw cycles.

      • This compound Stock Solution: Prepare fresh stock solutions of this compound bromide. This compound bromide is slightly soluble in water.[1] Ensure complete dissolution. Sonication may be helpful. Validate the concentration of your stock solution.

      • Membrane Preparation: Inconsistent membrane preparation is a major source of variability. Ensure a standardized protocol for cell culture, harvesting, and membrane isolation. Perform protein concentration assays (e.g., BCA assay) on each batch of membranes to ensure equal amounts are used in each well.

    • Assay Conditions:

      • Incubation Time and Temperature: Ensure that the assay has reached equilibrium. Determine the optimal incubation time by performing association and dissociation experiments. Maintain a constant and uniform temperature during incubation.

      • Buffer Composition: Use a consistent buffer system. pH and ionic strength can influence ligand binding.

      • Nonspecific Binding: High nonspecific binding can obscure the specific binding signal. Use a high concentration of a competing non-radiolabeled ligand (e.g., atropine) to accurately determine nonspecific binding. Consider using filter plates pre-treated with polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.

    • Technical Execution:

      • Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of this compound.

      • Washing Steps: In filtration assays, inconsistent or inadequate washing can leave unbound radioligand on the filter, increasing background noise. Optimize the number and volume of washes with ice-cold buffer.

Issue 2: Low Signal-to-Noise Ratio in Functional Assays (e.g., Calcium Flux, cAMP)

  • Question: I am not observing a clear dose-response curve for this compound in my functional assay due to a low signal-to-noise ratio. How can I improve my assay window?

  • Answer: A low signal-to-noise ratio can make it difficult to determine accurate potency values. Consider the following optimization strategies:

    • Cell Line and Receptor Expression:

      • Receptor Density: The level of muscarinic receptor expression in your chosen cell line (e.g., CHO-K1, HEK293) is critical. Low receptor numbers will result in a weak signal. Confirm receptor expression levels using techniques like radioligand binding or flow cytometry.

      • G-Protein Coupling: Ensure that the expressed muscarinic receptors are efficiently coupled to the appropriate G-protein signaling pathway (e.g., Gαq for M3 receptors leading to calcium mobilization). Co-expression of promiscuous G-proteins like Gα15 or Gα16 can enhance the signal in recombinant systems.

    • Agonist Concentration:

      • Submaximal Agonist Stimulation: To construct a robust antagonist dose-response curve, use an agonist (e.g., acetylcholine, carbachol) concentration that produces approximately 80% of the maximal response (EC₈₀). This provides a sufficient window to observe inhibition by this compound.

    • Assay Reagents and Conditions:

      • Fluorescent Dyes (Calcium Assays): Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM). High concentrations can lead to high background fluorescence. Ensure complete de-esterification of the AM ester by optimizing the dye loading time and temperature.

      • Cell Density: Titrate the number of cells seeded per well. Too few cells will give a weak signal, while too many can lead to confluent monolayers with altered signaling and high background.

      • Assay Buffer: Use a buffer that maintains cell health and does not interfere with the assay chemistry.

    • Instrumentation:

      • Plate Reader Settings: Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, gain, and read height.

In Vivo Assays

Issue 3: High Variability in Bronchoprotection Studies

  • Question: The results from my in vivo bronchoprotection studies with this compound are highly variable between animals. How can I reduce this variability?

  • Answer: In vivo studies are inherently more variable than in vitro assays. The following steps can help minimize variability:

    • Animal Model and Handling:

      • Species and Strain: Choose an appropriate animal model that exhibits a clear bronchoconstrictor response to cholinergic agonists (e.g., methacholine, acetylcholine). Guinea pigs are a common model for this purpose. Use animals of the same sex, age, and weight to reduce inter-individual differences.

      • Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures to minimize stress-induced physiological changes.

    • Drug Administration:

      • Inhalation Delivery: For inhaled administration, ensure the delivery device (e.g., nebulizer, dry powder inhaler) provides a consistent and reproducible dose. Particle size distribution is a critical factor for lung deposition. In preclinical studies, intranasal or intratracheal administration can offer more precise dosing.

      • Technique: Standardize the administration technique to ensure consistent lung deposition. For intratracheal administration, ensure correct placement of the cannula.

    • Measurement of Bronchoconstriction:

      • Forced Expiratory Volume (FEV): When measuring lung function parameters like FEV, ensure that the measurement technique is consistent. The degree of lung inflation prior to the forced expiration can affect the FEV value.[2]

      • Airway Resistance: If using whole-body plethysmography, ensure a stable baseline before administering the bronchoconstrictor and this compound.

    • Experimental Design:

      • Blinding and Randomization: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.

      • Control Groups: Include appropriate vehicle and positive control groups in your study design.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic.[3] It competitively and reversibly inhibits the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, which is abundant in the smooth muscle of the airways.[3][4] Blockade of M3 receptors leads to bronchodilation.[5][6]

  • Q2: What are the binding affinities of this compound for the different muscarinic receptor subtypes?

    • A2: this compound has a high affinity for all five human muscarinic receptor subtypes (M1-M5).[3] The reported equilibrium dissociation constants (Ki) are in the sub-nanomolar range.

  • Q3: How should I prepare this compound bromide for in vitro experiments?

    • A3: this compound bromide is a white powder that is slightly soluble in water.[1] For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO or water. If using an aqueous solvent, ensure complete dissolution, which may be aided by gentle warming or sonication. For cell-based assays, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Q4: What are the key considerations for designing a Schild analysis for this compound?

    • A4: A Schild analysis is used to determine the pA₂ value, which is a measure of the affinity of a competitive antagonist. Key considerations include:

      • Parallel Shifts: Ensure that increasing concentrations of this compound cause a parallel rightward shift of the agonist dose-response curve with no reduction in the maximal response.

      • Equilibrium Conditions: Allow sufficient incubation time for both the agonist and this compound to reach equilibrium with the receptors.

      • Agonist Choice: Use a stable and well-characterized full agonist for the muscarinic receptor subtype of interest.

  • Q5: What are common sources of error when administering this compound via inhalation in animal models?

    • A5: Common errors include inconsistent dosing due to variability in the performance of the inhalation device, improper animal handling leading to stress and altered breathing patterns, and poor inhaler technique if a device designed for humans is adapted for animal use.[3][7] Exhaling into the device before inhalation and low inspiratory flow can significantly reduce drug delivery.[3][7]

Data Presentation

Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors

Receptor SubtypeReported Ki (nM)
M10.05 - 0.16
M20.15
M30.06
M40.05
M50.13

Table 2: this compound Functional Potency in In Vitro Assays

Assay TypeCell LineAgonistMeasured ParameterThis compound Potency
Calcium MobilizationCHO-K1 expressing hM3RAcetylcholineEC₅₀ ShiftpA₂ ≈ 9.4
cAMP InhibitionCHO-K1 expressing hM2RAcetylcholineIC₅₀Data not readily available
Contraction of Isolated Human BronchusHuman Bronchial RingsMethacholinepA₂≈ 9.1

Note: The exact potency values can vary depending on the specific experimental conditions, cell line, and agonist used.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]-N-methyl scopolamine (e.g., 0.3-0.5 nM), and varying concentrations of this compound bromide.

    • To determine nonspecific binding, use a high concentration of a non-radiolabeled antagonist like atropine (e.g., 1 µM).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Bronchoprotection Assay in Guinea Pigs
  • Animal Preparation:

    • Anesthetize male Dunkin-Hartley guinea pigs.

    • Intubate the animals and connect them to a ventilator to maintain normal breathing.

    • Measure airway resistance and compliance using a suitable lung function measurement system.

  • Drug Administration:

    • Administer this compound bromide or vehicle via intratracheal instillation or inhalation using a nebulizer.

    • Allow a sufficient pre-treatment time for the drug to exert its effect (e.g., 30-60 minutes).

  • Bronchoconstriction Challenge:

    • Administer a bronchoconstricting agent, such as acetylcholine or methacholine, intravenously or via inhalation.

    • Record the changes in airway resistance and compliance for a set period after the challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response in the this compound-treated group compared to the vehicle-treated group.

    • Construct a dose-response curve for this compound and determine the ED₅₀ (the dose that causes 50% inhibition of the bronchoconstrictor response).

Visualizations

Umeclidinium_Mechanism_of_Action ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on Airway Smooth Muscle) ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Block This compound This compound This compound->M3R Blocks Relaxation Bronchodilation This compound->Relaxation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to Block->Gq Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-hM3R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (this compound, Radioligand) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC₅₀ Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Troubleshooting_Logic Start High Variability in Results? Check_Reagents Check Reagent Quality (this compound, Radioligand, Buffers) Start->Check_Reagents Yes Resolved Variability Minimized Start->Resolved No Check_Membranes Standardize Membrane Prep & Protein Quantification Check_Reagents->Check_Membranes Check_Technique Verify Pipetting & Washing Technique Check_Membranes->Check_Technique Check_Conditions Optimize Assay Conditions (Time, Temperature) Check_Technique->Check_Conditions Check_Conditions->Resolved If successful Not_Resolved Issue Persists Check_Conditions->Not_Resolved If not successful

References

Technical Support Center: Refinement of Umeclidinium Administration Techniques in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing umeclidinium in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound bromide for in vivo administration?

A1: this compound bromide is sparingly soluble in aqueous buffers.[1] For administration routes requiring a solution, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide.[1][2] Subsequently, this stock solution can be diluted with an aqueous buffer of choice, such as phosphate-buffered saline (PBS).[1] A 1:3 solution of DMSO:PBS (pH 7.2) has been reported to achieve a solubility of approximately 0.25 mg/ml.[1] It is advised not to store the aqueous solution for more than one day.[1]

Q2: What are the key considerations for the formulation of this compound for inhalation studies?

A2: For inhalation studies, particularly those involving nebulization, the particle size of the aerosolized drug is critical for effective delivery to the lungs. For rodent models, a particle size of 1-3 µm is generally considered optimal for deep lung deposition.[3] The formulation should be a stable solution or a fine suspension to ensure consistent aerosolization. This compound bromide is slightly soluble in water, which should be considered when preparing aqueous solutions for nebulization.[4] The stability of this compound in the solution to be nebulized should also be assessed to ensure that the drug does not degrade during the administration process.

Q3: What are the expected physiological responses and potential adverse effects of this compound administration in rodents?

A3: this compound is a muscarinic receptor antagonist, and its primary pharmacological effect is bronchodilation.[5] In animal studies, single inhaled doses in rats have been shown to increase respiratory rate and decrease tidal volume.[6][7] As an anticholinergic, potential side effects can include mydriasis (dilated pupils), increased heart rate, and at higher doses, central nervous system effects such as excitement or restlessness.[6] Researchers should carefully monitor animals for these signs during and after administration.

Q4: How can I validate the delivery of this compound to the lungs of my animal models?

A4: Validation of drug delivery to the lungs can be achieved through several methods. One common technique is to perform a bronchoalveolar lavage (BAL) after administration to collect fluid from the lungs.[8][9] The concentration of this compound in the BAL fluid can then be quantified using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Additionally, whole-body imaging techniques, such as positron emission tomography (PET) with a radiolabeled form of this compound, can provide a non-invasive assessment of lung deposition.

Troubleshooting Guides

Issue 1: Uneven or Inconsistent Drug Delivery to the Lungs
Potential Cause Troubleshooting Step
Improper Administration Technique - Ensure proper restraint and positioning of the animal to maintain a clear airway.[10] - For intratracheal instillation, visualize the trachea to confirm correct placement of the delivery device.[11] - For intranasal administration, ensure the animal's head is properly positioned to facilitate delivery to the respiratory tract.
Inappropriate Particle Size (Nebulization) - Verify that the nebulizer is generating particles in the optimal range (1-3 µm for rodents).[3] - The formulation may need to be adjusted to achieve the desired particle size.
Drug Precipitation in the Delivery Device - Confirm the solubility of this compound in the chosen vehicle at the desired concentration. - Prepare fresh solutions for each experiment to avoid precipitation over time.[1]
Issue 2: Adverse Reactions or Unexpected Mortality in Animals
Potential Cause Troubleshooting Step
Anesthesia-Related Complications - Select an anesthetic protocol appropriate for respiratory studies that minimizes depression of breathing.[12][13] - Monitor the animal's vital signs (respiratory rate, heart rate, temperature) throughout the procedure.[14]
High Dose of this compound - Review the dose-response relationship for this compound in the specific animal model and adjust the dose if necessary. - Be aware of potential anticholinergic side effects such as tachycardia and CNS stimulation.[6]
Vehicle-Induced Toxicity - If using a co-solvent like DMSO, ensure the final concentration is below known toxic levels. - Run a vehicle-only control group to assess any effects of the delivery vehicle itself.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Species

Species Route of Administration Half-life (t½) Plasma Protein Binding Primary Metabolizing Enzyme
Rat Intravenous1.42 hours[6][7]74.7% - 88.8%[6][7]CYP2D6[15]
Dog Intravenous11.6 hours[6][7]74.7% - 88.8%[6][7]CYP2D6[15]
Mouse Inhalation (assumed)Data not available74.7% - 88.8%[6][7]CYP2D6[15]
Human Inhaled (62.5 µg)11 - 15 hours[6][7]89%[15]CYP2D6[15]

Table 2: Effects of Inhaled this compound on Respiratory Parameters in Rats

Dose (mcg/kg) Effect on Respiratory Rate Effect on Tidal Volume
21518% to 45% increase[6][7]3% to 17% decrease[6][7]
226018% to 45% increase[6][7]3% to 17% decrease[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Solution for Intratracheal Instillation or Nebulization
  • Materials:

    • This compound bromide powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile, amber microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound bromide powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a stock solution, dissolve this compound bromide to a concentration of 10 mg/mL in DMSO.

    • Vortex the solution until the powder is fully dissolved.

    • For the final working solution, dilute the DMSO stock solution with sterile PBS (pH 7.2). For example, to achieve a final concentration of 0.25 mg/mL, dilute the 10 mg/mL stock solution 1:40 in PBS (final DMSO concentration will be 2.5%).

    • Prepare the final solution fresh on the day of the experiment and protect it from light.

Protocol 2: Intratracheal Instillation in a Rat Model
  • Materials:

    • Anesthetized rat (e.g., with isoflurane or a ketamine/xylazine cocktail)

    • Intubation platform or a slanted surface

    • Light source (e.g., fiber optic light)

    • Small animal laryngoscope or otoscope

    • Intratracheal delivery device (e.g., MicroSprayer® Aerosolizer)

    • Syringe with prepared this compound bromide solution

  • Procedure:

    • Anesthetize the rat according to an approved institutional protocol. Monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Place the anesthetized rat in a supine position on an intubation platform with its head tilted back.

    • Gently pull the tongue to the side to visualize the epiglottis and vocal cords using a laryngoscope or otoscope.

    • Carefully insert the tip of the intratracheal delivery device past the vocal cords and into the trachea.

    • Administer the this compound bromide solution as a single bolus or aerosolized spray.

    • Monitor the animal's recovery from anesthesia on a warming pad.

Signaling Pathway and Experimental Workflow Diagrams

Umeclidinium_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Smooth_Muscle_Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Smooth_Muscle_Contraction Leads to This compound This compound This compound->M3_Receptor Antagonizes

Caption: this compound's mechanism of action via M3 receptor antagonism.

Experimental_Workflow start Start animal_prep Animal Preparation (Acclimatization, Anesthesia) start->animal_prep umeclidinium_prep This compound Formulation (Solubilization, Dilution) start->umeclidinium_prep administration Administration (Intratracheal, Intranasal, or Inhalation) animal_prep->administration umeclidinium_prep->administration monitoring Post-Administration Monitoring (Physiological & Adverse Effects) administration->monitoring data_collection Data Collection (e.g., Bronchoalveolar Lavage, Lung Function) monitoring->data_collection analysis Sample Analysis (e.g., LC-MS for this compound Quantification) data_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound administration.

References

Technical Support Center: Overcoming Challenges in Long-Term Umeclidinium Treatment Protocols In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing umeclidinium in long-term in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during prolonged experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our cell cultures over several days. What could be the cause?

A1: This phenomenon is likely due to muscarinic receptor desensitization or internalization.[1][2] Prolonged exposure to an antagonist can lead to a compensatory upregulation or sensitization of the receptors, which might manifest as a reduced effect of the drug when the cells are subsequently challenged with an agonist. It is also possible that the cells are metabolizing the compound, leading to a decrease in its effective concentration over time.

Q2: Our cell viability is decreasing after 72 hours of continuous this compound treatment. Is this compound cytotoxic?

A2: While high concentrations of any compound can be cytotoxic, this compound is not generally considered to have significant cytotoxic effects at therapeutic concentrations.[3] The observed decrease in viability could be due to secondary effects of long-term muscarinic receptor blockade, nutrient depletion in the culture medium, or accumulation of metabolic waste products.[][5] It is crucial to maintain a healthy cell culture environment during long-term experiments.

Q3: Can we use serum in our culture medium for long-term this compound studies?

A3: While serum is a common supplement in cell culture, it can introduce variability and may contain factors that interact with muscarinic receptors or the signaling pathways under investigation. For long-term studies aiming for reproducibility, a serum-free or reduced-serum medium is often recommended. If serum is necessary, it is important to use a consistent batch throughout the experiment to minimize variability.

Q4: How often should we replace the medium and re-supplement with this compound during a long-term experiment?

A4: For multi-day experiments, it is advisable to perform partial or full media changes every 48-72 hours.[3] Fresh this compound should be added with each media change to maintain a consistent concentration. The exact frequency will depend on the metabolic rate of your specific cell line and the stability of this compound in your culture conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during your long-term in vitro experiments with this compound.

Issue 1: Inconsistent results between experiments.
Possible Cause Solution
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
Serum Variability If using serum, use a single, pre-tested batch for the entire set of experiments. Consider switching to a serum-free medium if possible.
Inconsistent Seeding Density Ensure uniform cell seeding density across all wells and plates. Over-confluent or sparse cultures can respond differently to treatment.[]
Drug Potency Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation.
Issue 2: Apparent loss of this compound efficacy over time (Tachyphylaxis).
Possible Cause Solution
Receptor Desensitization/Internalization Design experiments to measure receptor expression levels on the cell surface over time using techniques like flow cytometry or ELISA with tagged receptors.[1] Consider intermittent dosing schedules if continuous exposure is not critical to the experimental question.
Drug Degradation Replenish this compound with each media change. Analyze the concentration of this compound in the culture supernatant over time using an appropriate analytical method (e.g., HPLC) to confirm its stability.
Cellular Efflux Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line, which could be actively removing this compound from the cells.
Issue 3: Decreased cell viability in long-term cultures.
Possible Cause Solution
Nutrient Depletion/Waste Accumulation Increase the frequency of media changes. Monitor the pH of the culture medium as an indicator of metabolic activity.
Off-Target Effects While this compound is selective for muscarinic receptors, high concentrations may have off-target effects. Perform a dose-response curve to determine the optimal, non-toxic concentration for your long-term studies.
Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants, as these can affect cell health and drug response.[6]

Quantitative Data Summary

The following tables provide illustrative quantitative data that might be expected from in vitro studies with this compound. Note that these are example values and will vary depending on the cell line and experimental conditions.

Table 1: Illustrative Effect of this compound on Agonist-Induced Intracellular Calcium Mobilization over Time

Treatment DurationThis compound ConcentrationAgonist (Carbachol) EC50 (nM)
24 hours10 nM15
72 hours10 nM25
120 hours10 nM40

Table 2: Example Data on the Effect of Long-Term this compound Treatment on Cell Viability

Treatment DurationThis compound ConcentrationCell Viability (% of Control)
48 hours100 nM98%
96 hours100 nM95%
144 hours100 nM92%

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay (MTS Assay)

This protocol outlines a method for assessing cell viability over several days of this compound treatment.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound bromide

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density determined to not reach over-confluence by the end of the experiment.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, 96, 120 hours).

  • Media and Drug Replenishment: Every 48 hours, carefully remove half of the medium from each well and replace it with fresh medium containing the corresponding concentration of this compound.

  • MTS Assay: At each time point, add MTS reagent to a set of wells according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[7]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells.

Protocol 2: Muscarinic Receptor Desensitization Assay (Calcium Mobilization)

This protocol measures the functional response of muscarinic receptors after long-term exposure to this compound.

Materials:

  • Cells expressing M3 muscarinic receptors

  • This compound bromide

  • Carbachol (or other muscarinic agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Long-Term Treatment: Culture cells in the presence of this compound or vehicle control for the desired duration (e.g., 72 hours), replenishing the medium and drug every 48 hours.

  • Dye Loading: On the day of the assay, wash the cells with a balanced salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive dye like Fluo-4 AM, as per the manufacturer's protocol.[8]

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Add varying concentrations of carbachol to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: Determine the EC50 of carbachol for inducing calcium mobilization in both this compound-treated and control cells. An increase in the EC50 value in the treated cells suggests receptor desensitization.

Visualizations

This compound Signaling Pathway

Umeclidinium_Signaling cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates This compound This compound This compound->M3R Blocks ACh Acetylcholine ACh->M3R Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: this compound blocks the M3 muscarinic receptor, preventing acetylcholine-induced signaling.

Experimental Workflow for Troubleshooting Decreased Cell Viability

Troubleshooting_Viability start Start: Decreased Cell Viability Observed check_culture Check Culture Conditions (Media pH, Confluency) start->check_culture check_contamination Test for Mycoplasma and Bacteria start->check_contamination dose_response Perform Dose-Response Curve (24h) start->dose_response media_change Increase Media Change Frequency check_culture->media_change sterilize Sterilize Incubator and Hood check_contamination->sterilize lower_dose Use Lower, Non-toxic Dose for Long-term Study dose_response->lower_dose evaluate_viability Re-evaluate Viability media_change->evaluate_viability sterilize->evaluate_viability lower_dose->evaluate_viability resolved Issue Resolved evaluate_viability->resolved Improved further_investigation Further Investigation Needed (e.g., Apoptosis Assay) evaluate_viability->further_investigation Not Improved

Caption: A logical workflow for troubleshooting decreased cell viability in long-term cultures.

Logical Relationship: Receptor Desensitization and Experimental Outcome

Desensitization_Logic prolonged_exposure Prolonged this compound Exposure receptor_internalization Muscarinic Receptor Internalization prolonged_exposure->receptor_internalization receptor_downregulation Muscarinic Receptor Downregulation prolonged_exposure->receptor_downregulation reduced_surface_receptors Reduced Surface Receptor Density receptor_internalization->reduced_surface_receptors receptor_downregulation->reduced_surface_receptors diminished_response Diminished Cellular Response to Agonist Challenge reduced_surface_receptors->diminished_response

Caption: The relationship between long-term antagonist exposure and diminished cellular response.

References

Identifying and mitigating potential Umeclidinium resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to umeclidinium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a diminished response to this compound in our primary airway smooth muscle cell cultures over time. What could be the primary cause?

A1: A diminished response to this compound, a long-acting muscarinic antagonist (LAMA), can stem from several factors. One key mechanism to investigate is a change in the target receptor, the M3 muscarinic acetylcholine receptor (M3R). Potential causes include:

  • Receptor Downregulation: Prolonged exposure to an antagonist can sometimes lead to a decrease in the total number of receptors expressed on the cell surface.

  • Receptor Desensitization/Internalization: The cell may internalize the M3 receptors from the cell surface, making them unavailable for binding to this compound. This is a common mechanism for regulating G-protein coupled receptor (GPCR) signaling.

  • Genetic Alterations: Although less common in short-term cultures, mutations in the CHRM3 gene (encoding the M3R) could alter the drug's binding affinity.

Troubleshooting Steps:

  • Confirm Cell Viability: Ensure the diminished response is not due to poor cell health. Perform a standard cell viability assay (e.g., Trypan Blue or MTT assay).

  • Quantify M3R Expression: Use techniques like qPCR to measure CHRM3 mRNA levels or Western Blot/ELISA to quantify total M3R protein levels.

  • Assess Receptor Localization: Employ immunofluorescence or cell surface biotinylation assays to determine if M3R is being internalized from the plasma membrane.

Q2: Our calcium flux assay, used to measure M3R activation, is showing high background noise after adding a cholinergic agonist (e.g., carbachol) in the presence of this compound. How can we reduce this noise?

A2: High background noise in a calcium flux assay can obscure the inhibitory effect of this compound. The issue often lies with the assay conditions or cell handling.

Troubleshooting Steps:

  • Optimize Agonist Concentration: You may be using a supra-maximal concentration of the agonist. Perform a dose-response curve to find the EC80 (the concentration that produces 80% of the maximal response). Using the EC80 concentration for inhibition studies can provide a better window to observe the antagonist's effect.

  • Check Dye Loading Conditions: Inconsistent loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) can lead to variable baseline fluorescence. Ensure uniform dye concentration, incubation time, and temperature. A wash step after loading is critical to remove extracellular dye.

  • Review Buffer Composition: Ensure your assay buffer contains an adequate concentration of calcium and is free of interfering substances. Some media components can autofluoresce.

  • Automate Liquid Handling: Use automated liquid handling for adding the agonist and antagonist to ensure consistent timing and mixing across all wells, which is critical for minimizing variability.

Q3: We suspect alterations in downstream signaling pathways are compensating for M3R blockade by this compound. Which pathways should we investigate first?

A3: This is a plausible mechanism of functional resistance. While this compound blocks the canonical Gαq/11 pathway, cells can adapt by upregulating parallel or alternative signaling cascades that promote smooth muscle contraction or cell proliferation.

Key Pathways to Investigate:

  • RhoA/Rho-kinase (ROCK) Pathway: This pathway is a critical regulator of calcium sensitization in smooth muscle cells. Upregulation of this pathway can lead to contraction even at low intracellular calcium levels.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, growth, and proliferation. Its activation could contribute to airway remodeling, a feature of chronic respiratory diseases.

  • Mitogen-activated protein kinase (MAPK) Pathways (e.g., ERK1/2): These pathways are involved in a wide range of cellular processes, including inflammation and proliferation, which can be dysregulated in respiratory diseases.

A diagram illustrating these potential compensatory pathways is provided below.

G cluster_0 M3R Signaling & this compound Blockade cluster_1 Potential Compensatory Pathways (Resistance) This compound This compound M3R M3 Muscarinic Receptor (M3R) This compound->M3R Blocks Gaq Gαq/11 M3R->Gaq Activates PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction OtherReceptor Other GPCRs or Receptor Tyrosine Kinases RhoA RhoA/ROCK Pathway OtherReceptor->RhoA PI3K PI3K/Akt Pathway OtherReceptor->PI3K RhoA->Contraction Ca²⁺ Sensitization PI3K->Contraction Modulates

Caption: this compound blocks the M3R-Gαq pathway, but resistance may arise from compensatory signaling.

Experimental Protocols & Data

Experiment 1: Competitive Radioligand Binding Assay to Determine this compound Affinity

This assay is used to determine the binding affinity (Ki) of this compound for the M3 receptor in both sensitive and potentially resistant cells.

Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters quickly with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Sample this compound Binding Affinity Data

Cell Line/ConditionRadioligand ([3H]-NMS) Kd (nM)This compound IC50 (nM)This compound Ki (nM)
Control (Sensitive)0.51.20.40
Putative Resistant0.515.85.27

A significant increase in the Ki value in the resistant line suggests a modification at the receptor's binding site.

Experiment 2: Troubleshooting Workflow for Diminished this compound Response

The following workflow can be used to systematically diagnose the cause of an apparent loss of this compound efficacy in an in-vitro model.

G Start Start: Diminished This compound Response Observed Viability 1. Check Cell Viability (e.g., MTT Assay) Start->Viability ViabilityOK Viability OK Viability->ViabilityOK Yes ViabilityBad Poor Viability (Troubleshoot Culture Conditions) Viability->ViabilityBad No ReceptorLevel 2. Assess M3 Receptor Levels (qPCR, Western Blot) ViabilityOK->ReceptorLevel LevelOK Levels Unchanged ReceptorLevel->LevelOK Yes LevelDown Levels Decreased (Investigate Gene/Protein Regulation) ReceptorLevel->LevelDown No BindingAssay 3. Perform Binding Assay (Determine Ki) LevelOK->BindingAssay BindingOK Binding Affinity Unchanged BindingAssay->BindingOK Yes BindingBad Binding Affinity Reduced (Sequence CHRM3 Gene for Mutations) BindingAssay->BindingBad No SignalingAssay 4. Analyze Downstream Signaling (Western Blot for p-ERK, RhoA activity) BindingOK->SignalingAssay SignalingOK No Change Detected SignalingAssay->SignalingOK No SignalingComp Compensatory Pathway Upregulated (Functional Resistance Mechanism) SignalingAssay->SignalingComp Yes

Caption: A step-by-step workflow for troubleshooting potential this compound resistance in cell-based assays.

Improving the reproducibility of Umeclidinium-based experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experimental results involving Umeclidinium. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound bromide is a long-acting muscarinic antagonist (LAMA).[1][2] Its primary mechanism of action is the competitive and reversible inhibition of acetylcholine at muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly found in the smooth muscle of the respiratory tract.[1][2][3] By blocking M3 receptors, this compound prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1][2][3]

Q2: What are the binding affinities of this compound for the different muscarinic receptor subtypes?

A2: this compound displays high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2] The affinity (Ki) of this compound for the cloned human M1-M5 mAChRs has been reported to be in the nanomolar range.[1]

Q3: How should I prepare and store this compound bromide for in vitro experiments?

A3: this compound bromide is typically supplied as a crystalline solid.[4] For in vitro assays, it is often dissolved in an organic solvent like DMSO to create a stock solution.[4] The solubility in DMSO is approximately 15 mg/mL.[4] For aqueous buffers, it is sparingly soluble, so it's recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice.[4] It is advisable to not store the aqueous solution for more than one day.[4] Stock solutions in DMSO can generally be stored at -20°C for up to three months.

Q4: What are the key experimental readouts to measure this compound's efficacy in vitro?

A4: The most common in vitro assays to characterize this compound's efficacy include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to muscarinic receptors.

  • Functional Assays: To measure the antagonist effect of this compound on agonist-induced cellular responses. A common example is the measurement of intracellular calcium mobilization in response to a muscarinic agonist like acetylcholine or carbachol in human airway smooth muscle cells.[1] Another functional assay involves measuring the relaxation of pre-contracted airway smooth muscle strips.

Troubleshooting Guides

Radioligand Binding Assays
Issue Potential Causes Troubleshooting Steps
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or plates.1. Use a radioligand concentration at or below its Kd value. 2. Increase the number and volume of washes with ice-cold wash buffer. 3. Pre-treat filters and plates with a blocking agent (e.g., polyethyleneimine).
Low Specific Binding 1. Low receptor expression in the cell line or tissue preparation. 2. Degraded radioligand. 3. Incorrect assay conditions (e.g., pH, temperature).1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 2. Check the age and storage conditions of the radioligand; consider using a fresh batch. 3. Optimize the assay buffer pH and incubation temperature.
Inconsistent Results Between Experiments 1. Variability in membrane preparation. 2. Pipetting errors. 3. Inconsistent cell passage number.1. Prepare a large batch of cell membranes and store aliquots at -80°C for consistent use across multiple experiments. 2. Ensure pipettes are calibrated and use proper pipetting techniques. 3. Maintain a consistent range of cell passage numbers for all experiments, as receptor expression can change with passage.[5]
Functional Assays (Calcium Mobilization)
Issue Potential Causes Troubleshooting Steps
No or Low Response to Agonist 1. Low receptor expression in cells. 2. Inactive agonist. 3. Receptor desensitization.1. Use a cell line known to express functional M3 receptors (e.g., CHO-M3, human airway smooth muscle cells). 2. Check the purity and storage of the agonist; prepare fresh solutions. 3. Serum-starve cells for several hours before the experiment to reduce basal receptor activation.
High Background Fluorescence 1. Incomplete removal of Fluo-4 AM loading buffer. 2. Dye compartmentalization into organelles.1. Ensure thorough washing of cells after Fluo-4 AM loading. 2. Try loading the dye at a lower temperature (e.g., room temperature instead of 37°C).
Inconsistent IC50 Values for this compound 1. Variability in cell seeding density. 2. Inconsistent incubation times with this compound. 3. Edge effects in the microplate.1. Ensure a uniform cell monolayer by optimizing cell seeding protocols. 2. Use a consistent pre-incubation time for this compound before adding the agonist. 3. Avoid using the outermost wells of the microplate for experimental samples; fill them with buffer to minimize evaporation.

Quantitative Data Summary

Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M10.16[6]
M20.15[6]
M30.06[6]
M40.16 (range 0.05-0.16 for M1-M5)[1]
M50.16 (range 0.05-0.16 for M1-M5)[1]

Table 2: Comparative Efficacy of this compound in Clinical Studies (COPD Patients)

ParameterThis compound 62.5 µg (vs. Placebo)This compound 125 µg (vs. Placebo)
Change in Trough FEV1 (mL)+128 to +168+150 to +152
SGRQ Total Score Change-4.69 to -5.5-4.8 to -7.4
TDI Focal Score Improvement1.0 to 1.21.0 to 1.4

FEV1: Forced Expiratory Volume in 1 second; SGRQ: St. George's Respiratory Questionnaire; TDI: Transition Dyspnea Index. Data compiled from multiple clinical trials.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

Objective: To determine the inhibitory constant (Ki) of this compound at the human M3 muscarinic receptor.

Materials:

  • Cell membranes from a cell line overexpressing the human M3 receptor (e.g., CHO-M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound bromide.

  • Atropine (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]-NMS (at a concentration close to its Kd, e.g., 0.5 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-Specific Binding: 50 µL of [³H]-NMS, 50 µL of atropine (1 µM final concentration), and 100 µL of membrane suspension.

    • Competition: 50 µL of [³H]-NMS, 50 µL of this compound (at various concentrations, e.g., 10⁻¹² to 10⁻⁶ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium increase in human airway smooth muscle cells (hASMCs).

Materials:

  • Primary hASMCs.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • This compound bromide.

  • Muscarinic agonist (e.g., Acetylcholine or Carbachol).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injector.

Methodology:

  • Cell Culture: Culture hASMCs in T75 flasks. Passage cells when they reach 80-90% confluency. For experiments, seed cells in 96-well plates at a density of 40,000-80,000 cells/well and grow overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C.

  • This compound Incubation:

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) to the respective wells.

    • Incubate for 15-20 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject the muscarinic agonist (e.g., acetylcholine to a final concentration of 1 µM) and continue recording the fluorescence for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist alone (100%).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

Umeclidinium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Binds & Blocks

Caption: this compound's mechanism of action at the M3 muscarinic receptor.

Experimental_Workflow_Calcium_Assay Start Start: hASMCs in 96-well plate Dye_Loading Load cells with Fluo-4 AM Start->Dye_Loading Wash1 Wash cells Dye_Loading->Wash1 Umeclidinium_Incubation Incubate with this compound Wash1->Umeclidinium_Incubation Plate_Reader Place plate in reader Umeclidinium_Incubation->Plate_Reader Baseline Record baseline fluorescence Plate_Reader->Baseline Agonist_Injection Inject muscarinic agonist Baseline->Agonist_Injection Record_Response Record fluorescence change Agonist_Injection->Record_Response Data_Analysis Analyze data (IC50 determination) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the intracellular calcium mobilization assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Reagents Check Reagent Stability & Purity Inconsistent_Results->Check_Reagents Check_Protocols Review Experimental Protocols Inconsistent_Results->Check_Protocols Check_Cells Assess Cell Health & Passage Number Inconsistent_Results->Check_Cells Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocols Followed Correctly? Check_Protocols->Protocol_OK Cells_OK Cells Healthy & Low Passage? Check_Cells->Cells_OK Reagent_OK->Protocol_OK Yes Replace_Reagents Replace/Prepare Fresh Reagents Reagent_OK->Replace_Reagents No Protocol_OK->Cells_OK Yes Optimize_Protocol Optimize Protocol Steps (e.g., incubation times, concentrations) Protocol_OK->Optimize_Protocol No New_Cells Use New Batch of Cells Cells_OK->New_Cells No Reproducible Results are Reproducible Cells_OK->Reproducible Yes Replace_Reagents->Inconsistent_Results Optimize_Protocol->Inconsistent_Results New_Cells->Inconsistent_Results

References

Validation & Comparative

Head-to-head comparison of Umeclidinium and tiotropium in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical pharmacological profiles of umeclidinium and tiotropium, two long-acting muscarinic antagonists (LAMAs) pivotal in the management of chronic obstructive pulmonary disease (COPD). The following sections detail their interactions with muscarinic receptors, their functional effects in preclinical models, and the experimental protocols used to derive these findings.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

Both this compound and tiotropium exert their primary therapeutic effect by acting as competitive antagonists at the muscarinic M3 receptor located on airway smooth muscle cells. Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, normally binds to these M3 receptors, triggering a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. By blocking acetylcholine from binding, this compound and tiotropium inhibit this contractile signal, resulting in bronchodilation and improved airflow.[1][2] The sustained action of these drugs is largely attributed to their slow dissociation from the M3 receptor.[3]

Muscarinic_Receptor_Signaling_Pathway cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release Contraction Bronchoconstriction Ca2->Contraction Leads to LAMA This compound / Tiotropium LAMA->M3R Blocks

Figure 1: Muscarinic M3 Receptor Signaling Pathway in Bronchoconstriction.

Pharmacological Profile: A Comparative Analysis

The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the pharmacological properties of this compound and tiotropium.

Table 1: Muscarinic Receptor Binding Affinity

This table presents the equilibrium dissociation constants (Ki) of this compound and tiotropium for human muscarinic receptor subtypes M1, M2, and M3. Lower Ki values indicate higher binding affinity.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
This compound 0.16[4]0.15[4]0.06[4]
Tiotropium ~0.03 (pKi 10.5)¹~0.06 (pKi 10.2)¹~0.03 (pKi 10.5)¹

¹ Data for tiotropium affinity is often presented as pKi. The approximate Ki value has been calculated for comparative purposes. Tiotropium has been shown to have high affinity for all five muscarinic receptor subtypes.[5]

Table 2: Muscarinic Receptor Dissociation Kinetics

The duration of action of LAMAs is closely linked to their dissociation rate from the M3 receptor. This table compares the dissociation half-lives (t½) of this compound and tiotropium.

CompoundM2 Receptor t½ (minutes)M3 Receptor t½ (minutes)Kinetic Selectivity (M3 t½ / M2 t½)
This compound 9[6]82[6][7]9.1
Tiotropium 39[7]273[7] (>24 hours reported elsewhere[8])7.0

Table 3: In Vivo Bronchoprotection

This table summarizes the protective effects of this compound and tiotropium against agonist-induced bronchoconstriction in preclinical animal models.

CompoundAnimal ModelAgonistKey Findings
This compound MouseMethacholineDose-dependent inhibition of bronchoconstriction; a single dose provided ≥50% inhibition for up to 72 hours.[6]
Tiotropium Anesthetized DogAcetylcholineAt an equieffective dose, provided 35% bronchoprotection 24 hours after administration.[3]
Tiotropium Guinea Pig & Human Airways (in vitro)Cholinergic Nerve StimulationPotent and long-lasting inhibitory effect with extremely slow dissociation after washout.[5]

Note: The data presented is derived from different studies and animal models, which should be considered when making direct comparisons.

Experimental Protocols and Workflows

The data presented above were generated using established preclinical experimental models. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3).

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or tiotropium).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Dissociation Kinetic Assays

Objective: To measure the rate at which a compound dissociates from its receptor, providing an indication of its duration of action.

Methodology:

  • Receptor Saturation: Cell membranes expressing the target receptor are incubated with a radiolabeled form of the test compound (e.g., [³H]-umeclidinium) to allow for receptor binding to reach equilibrium.

  • Initiation of Dissociation: Dissociation is initiated by adding a high concentration of an unlabeled antagonist (e.g., atropine) to prevent the re-binding of the radiolabeled compound that dissociates from the receptor.

  • Time-Course Sampling: At various time points, samples are taken, and the amount of radioligand still bound to the receptor is measured via filtration and scintillation counting.

  • Data Analysis: The natural logarithm of the percentage of bound radioligand is plotted against time. The dissociation rate constant (k-off) is determined from the slope of this plot, and the dissociation half-life (t½) is calculated as ln(2)/k-off.

In Vivo Bronchoprotection Studies

Objective: To evaluate the efficacy and duration of action of a compound in a living animal model.

Methodology:

  • Animal Model: Anesthetized and ventilated animals, such as guinea pigs or dogs, are commonly used.

  • Measurement of Airway Resistance: A baseline measurement of airway resistance is established.

  • Drug Administration: The test compound (this compound or tiotropium) is administered, typically via inhalation or intratracheal instillation.

  • Bronchoconstrictor Challenge: At various time points after drug administration, a bronchoconstricting agent (e.g., acetylcholine or methacholine) is administered intravenously or via inhalation.

  • Efficacy Measurement: The increase in airway resistance caused by the bronchoconstrictor is measured. The ability of the test compound to inhibit this increase is calculated as the percentage of bronchoprotection.

  • Duration of Action: The bronchoconstrictor challenge is repeated at several time points (e.g., 1, 4, 8, 24 hours) to determine the duration of the bronchoprotective effect.

LAMA_Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding Receptor Binding Assays (Affinity - Ki) Kinetics Dissociation Kinetic Assays (Duration - t½) Binding->Kinetics Functional Functional Assays (Potency - pA2) Isolated Tissues Kinetics->Functional Broncho Bronchoprotection Models (Efficacy & Duration) Functional->Broncho Lead Compound Selection Safety Safety & Toxicology Studies Broncho->Safety

Figure 2: General Experimental Workflow for Preclinical LAMA Evaluation.

Summary and Conclusion

The preclinical data indicate that both this compound and tiotropium are potent muscarinic antagonists with high affinity for the M3 receptor, consistent with their role as effective bronchodilators.

A key differentiator lies in their receptor dissociation kinetics. Tiotropium exhibits a significantly slower dissociation from the M3 receptor compared to this compound, which is a primary determinant of its long duration of action.[3][7] this compound, while also a long-acting agent, has a comparatively faster dissociation rate.[6][7] Both compounds demonstrate kinetic selectivity for the M3 receptor over the M2 receptor, a desirable property that may minimize potential cardiac side effects associated with M2 receptor blockade.

In vivo studies confirm the long-lasting bronchoprotective effects of both compounds.[3][6] While direct head-to-head in vivo comparisons in the same model are not extensively reported in the public domain, the available evidence supports the once-daily dosing profile of both drugs. Furthermore, some research suggests that tiotropium may possess a second binding site on the M3 receptor, contributing to an insurmountable antagonism, a feature that has not been described for this compound.

References

Validating Umeclidinium's Therapeutic Effect in Primary Cells from COPD Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of umeclidinium and other long-acting muscarinic antagonists (LAMAs) on primary cells derived from patients with Chronic Obstructive Pulmonary Disease (COPD). The information is intended to support research and drug development efforts by presenting available experimental data, detailing relevant methodologies, and illustrating key signaling pathways.

Introduction

This compound is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of COPD.[1] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic M3 receptors on airway smooth muscle cells, leading to bronchodilation.[2] While extensive clinical data supports its efficacy, this guide focuses on the validation of its therapeutic effects at a cellular level, specifically within primary cells isolated from COPD patients. Understanding these effects is crucial for elucidating the full therapeutic potential of this compound and for the development of novel COPD therapies.

Direct experimental data on the effects of this compound on primary cells from COPD patients is limited in the currently available literature. Therefore, this guide presents a comparative overview, including data from studies on other LAMAs, such as tiotropium and aclidinium, in primary COPD cells, as well as mechanistic data for this compound from studies on healthy primary human airway smooth muscle cells.

Comparative Efficacy in Primary Lung Cells

The following tables summarize the observed effects of different LAMAs on key pathological processes in COPD at a cellular level, based on studies utilizing primary cells from COPD patients or relevant in vitro models.

Table 1: Effect of LAMAs on Airway Smooth Muscle (ASM) Cell Proliferation and Extracellular Matrix (ECM) Deposition

DrugPrimary Cell TypeKey FindingsQuantitative Data
This compound Human Airway Smooth Muscle Cells (healthy donors)Attenuated methacholine-induced increase in intracellular calcium ([Ca2+]i).[3]Concentration-dependent attenuation of MCh-induced [Ca2+]i increase.[3]
Tiotropium Human Airway Smooth Muscle Cells (COPD patients)Reduced methacholine-induced collagen I protein expression and mRNA abundance of collagen I, fibronectin, and versican.[4]Statistically significant reduction in ECM gene expression.[4]
Aclidinium Human Bronchial Fibroblasts (COPD patients)Inhibited cigarette smoke extract-induced fibroblast-to-myofibroblast transition, as indicated by reduced collagen type I and α-smooth muscle actin (α-SMA) expression.[5]Dose-dependent reversal of CSE-induced myofibroblast markers.[5]

Table 2: Anti-inflammatory Effects of LAMAs in Primary Lung Cells

DrugPrimary Cell TypeKey FindingsQuantitative Data
This compound Data from primary COPD cells not available in searched literature.
Tiotropium Human Bronchial Epithelial Cells (COPD patients)Limited data on direct anti-inflammatory effects in primary epithelial cells. Clinical and in vivo studies suggest potential anti-inflammatory properties.
Aclidinium Human Bronchial Epithelial Cells (COPD patients)Inhibited cigarette smoke-induced MUC5AC expression.[6]Statistically significant reduction in MUC5AC mRNA levels.[6]

Signaling Pathways and Mechanisms of Action

This compound, as a muscarinic antagonist, primarily interferes with the acetylcholine-mediated signaling cascade in airway smooth muscle cells. This action leads to bronchodilation and may also have anti-proliferative and anti-inflammatory effects.

This compound Signaling Pathway in Airway Smooth Muscle Cells

Umeclidinium_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction This compound This compound This compound->M3_Receptor Blocks ASMC_Isolation_Workflow Lung_Tissue Lung Tissue from COPD Patient (resection) Dissection Dissect Bronchi Lung_Tissue->Dissection Digestion Enzymatic Digestion (e.g., collagenase, dispase) Dissection->Digestion Filtration Filter to Remove Debris Digestion->Filtration Centrifugation Centrifuge and Resuspend Cell Pellet Filtration->Centrifugation Plating Plate Cells in Culture Flasks Centrifugation->Plating Culture Culture in Smooth Muscle Growth Medium (supplemented with growth factors) Plating->Culture Characterization Characterize Cells (e.g., α-smooth muscle actin staining) Culture->Characterization Experimentation Ready for Experimentation Characterization->Experimentation

References

A Comparative Guide to Long-Acting Muscarinic Antagonists (LAMAs) in COPD, Featuring Umeclidinium: A Network Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of umeclidinium with other long-acting muscarinic antagonists (LAMAs)—aclidinium, glycopyrronium, and tiotropium—for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). The core of this analysis is derived from a comprehensive network meta-analysis, offering an objective, data-driven perspective for researchers, scientists, and drug development professionals.

Executive Summary

Long-acting muscarinic antagonists are a cornerstone of maintenance therapy for COPD, achieving bronchodilation by blocking acetylcholine's effect on muscarinic receptors in the airways. This guide synthesizes evidence from a major network meta-analysis to compare the efficacy of four key LAMAs: this compound, aclidinium, glycopyrronium, and tiotropium. The analysis indicates that while all LAMAs demonstrate significant efficacy compared to placebo, there are nuances in their performance across different clinical endpoints. This compound showed favorable results, particularly in lung function improvements at 12 weeks.

Experimental Protocols

The primary data cited in this guide is from a network meta-analysis conducted by Ismaila et al. (2015), which compared the efficacy of LAMA monotherapies in adults with COPD.[1][2][3][4]

Systematic Literature Review:

  • Search Strategy: A comprehensive search was conducted to identify randomized controlled trials (RCTs) of adult patients with COPD receiving LAMA monotherapies.

  • Inclusion Criteria: The review included RCTs comparing aclidinium (400 µg twice-daily), glycopyrronium (50 µg once-daily), tiotropium (18 µg once-daily), and this compound (62.5 µg once-daily) with each other or with a placebo.[2][3]

  • Data Extraction: Key data extracted included study design, patient characteristics, and outcomes of interest. Patient populations across the 24 included studies were generally similar in mean age (60–67 years) and baseline spirometry measures.[2][4]

Network Meta-Analysis (NMA):

  • Framework: A Bayesian network meta-analysis was employed to synthesize direct and indirect evidence from the selected RCTs.[1][4]

  • Primary Endpoint: The primary outcome was the change from baseline in trough forced expiratory volume in 1 second (FEV1) at 12 weeks.[2][3]

  • Secondary Endpoints: Other efficacy outcomes included trough FEV1 at 24 weeks, St. George's Respiratory Questionnaire (SGRQ) total score at 24 weeks, Transitional Dyspnea Index (TDI) focal score at 24 weeks, and rescue medication use at 24 weeks.[1][3][4]

Below is a workflow diagram illustrating the methodology of the network meta-analysis.

NMA_Workflow cluster_0 Phase 1: Evidence Gathering cluster_1 Phase 2: Analysis cluster_2 Phase 3: Output A Systematic Literature Review (Identification of RCTs) B Study Selection (Application of Inclusion/Exclusion Criteria) A->B C Data Extraction (Baseline characteristics, Outcomes) B->C D Network of Evidence Construction C->D E Bayesian Network Meta-Analysis (NMA) D->E F Assessment of Relative Efficacy (FEV1, SGRQ, TDI) E->F G Comparative Efficacy Results (Tables and Summaries) F->G Signaling_Pathway cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to UMEC This compound UMEC->M3R Blocks Gq Gq Protein M3R->Gq Activates Relaxation Bronchodilation (Muscle Relaxation) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Increased Intracellular Ca²⁺ IP3->Ca Leads to Constriction Bronchoconstriction (Muscle Contraction) Ca->Constriction Causes

References

Preclinical Showdown: Umeclidinium Monotherapy Versus Combination Therapy in Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of umeclidinium monotherapy against combination therapies in preclinical respiratory models. Supported by experimental data, this analysis delves into the mechanisms, efficacy, and synergistic effects observed in vitro and in vivo, offering valuable insights for respiratory drug development.

This compound, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its efficacy as a monotherapy is well-established, but its combination with long-acting beta-agonists (LABAs) like vilanterol has garnered significant attention for potentially superior bronchodilator effects. This guide synthesizes preclinical data to compare this compound monotherapy with combination approaches, providing a detailed look at the underlying science.

In Vitro Efficacy: Human Airway Smooth Muscle Cells

A pivotal preclinical model for evaluating bronchodilators involves the use of human airway smooth muscle cells (ASMCs). Studies in this model provide insights into the direct effects of drugs on the target cells responsible for airway constriction.

A key study investigated the intracellular mechanisms of this compound (UMEC) and the LABA vilanterol (VI), both alone and in combination, on human ASMCs. The findings reveal a synergistic interaction between the two drugs, enhancing their bronchodilator effects through complementary signaling pathways.

Key Findings from In Vitro Studies:
  • Cyclic Adenosine Monophosphate (cAMP) Production: Vilanterol, as a LABA, stimulates the production of cAMP, a key intracellular messenger that leads to smooth muscle relaxation. The study found that methacholine (MCh), a substance that mimics the effects of acetylcholine and causes bronchoconstriction, attenuated the cAMP production induced by vilanterol. However, pretreatment with this compound restored the levels of vilanterol-induced cAMP production in the presence of MCh. This indicates that this compound can counteract the inhibitory effects of cholinergic stimulation on the beneficial signaling pathway activated by vilanterol.[1]

  • Intracellular Calcium ([Ca2+]i) Mobilization: Cholinergic stimulation by MCh leads to an increase in intracellular calcium, a primary trigger for muscle contraction. This compound monotherapy effectively attenuated this MCh-induced calcium release in a concentration-dependent manner. Notably, the combination of this compound and vilanterol resulted in a greater reduction of MCh-induced calcium release compared to this compound alone, suggesting a synergistic effect in preventing bronchoconstriction.[1]

Quantitative Data from In Vitro Human ASMC Studies
Treatment GroupOutcome MeasureKey Finding
Vilanterol (VI) alonecAMP Production (EC50)7.6 x 10⁻¹⁰ M
Vilanterol (VI) alonecAMP Production (Emax)12.1 ± 1.8 pmol/mL
This compound (UMEC) + VIcAMP Production (EC50)2.6 x 10⁻¹⁰ M
This compound (UMEC) + VIcAMP Production (Emax)14.2 ± 3.8 pmol/mL
UMEC + VI + MChcAMP Production (EC50)2.0 x 10⁻¹⁰ M
UMEC + VI + MChcAMP Production (Emax)12.4 ± 2.04 pmol/mL
This compound (UMEC) aloneAttenuation of MCh-induced [Ca2+]iConcentration-dependent attenuation
This compound (UMEC) + VIAttenuation of MCh-induced [Ca2+]iGreater reduction than UMEC alone

Ex Vivo Efficacy: Isolated Human Bronchi

Studies on isolated human bronchi provide a translational bridge between cellular assays and in vivo models by examining the drug's effect on intact airway tissue.

Research by Calzetta et al. (2017) investigated the interaction between this compound and vilanterol on the cholinergic contractile tone of human isolated airways. This study demonstrated that while both drugs individually induced concentration-dependent relaxation of the bronchi, their combined effect depended on the concentration ratio. A synergistic effect, meaning the combined effect is greater than the sum of the individual effects, was observed at low isoeffective concentrations, leading to a submaximal relaxant effect.[2]

Quantitative Data from Ex Vivo Human Bronchi Studies
Treatment GroupOutcome MeasurePotency (pEC50) at 10HzMaximal Effect (Emax) at 10Hz
This compoundRelaxation8.6 ± 0.4102.6 ± 6.8%
VilanterolRelaxation6.9 ± 0.675.1 ± 13.8%
This compound + Vilanterol (55:22 ratio)Relaxation8.2 ± 0.499.6 ± 8.0%
This compound + Vilanterol (low isoeffective concentrations)Synergistic Relaxation-+41.4 ± 5.8% vs. monocomponents

In Vivo Preclinical Models

While in vitro and ex vivo studies provide crucial mechanistic data, in vivo animal models are essential for understanding the integrated physiological response to a drug. The guinea pig is a commonly used model for asthma and COPD research due to the anatomical and physiological similarities of its airways to humans.[3][4]

One preclinical study in conscious guinea pigs demonstrated that intratracheal administration of this compound dose-dependently blocked acetylcholine-induced bronchoconstriction with a long duration of action, comparable to tiotropium.[5] Specifically, a 2.5 μg dose of this compound provided 50% bronchoprotection for over 24 hours.[5]

Experimental Protocols

In Vitro Human Airway Smooth Muscle Cell (ASMC) Assays
  • Cell Culture: Primary human ASMCs are isolated from tracheas of healthy lung transplant donors and cultured. For experiments, cells are plated and serum-starved for 24 hours.

  • cAMP Production Assay:

    • ASMCs are plated at a density of 4 x 10⁴ cells/well.

    • For combination studies, cells are pretreated with this compound (e.g., 10⁻⁸ M) for 1 hour, followed by methacholine (e.g., 5 x 10⁻⁶ M) for 30 minutes.

    • Vilanterol is then added at a range of concentrations (e.g., 10⁻¹²–10⁻⁶ M) for a further 1 hour.

    • The concentration of cAMP is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

  • Intracellular Calcium ([Ca²⁺]i) Measurement:

    • ASMCs are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pretreated with this compound alone or in combination with vilanterol for 2 minutes.

    • Cells are then stimulated with methacholine (e.g., 10⁻¹¹–5 x 10⁻⁶ M).

    • Changes in fluorescence, indicating changes in intracellular calcium concentration, are measured using a fluorescence plate reader.[1]

Ex Vivo Isolated Human Bronchi Assay
  • Tissue Preparation: Human bronchial rings are obtained from lung resection surgeries.

  • Organ Bath Setup: The bronchial rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

  • Induction of Contraction: A cholinergic contractile tone is induced by electrical field stimulation to mimic parasympathetic activation.

  • Drug Application: this compound and vilanterol are added to the organ baths, either alone or in combination at various concentration ratios.

  • Data Analysis: The relaxation of the bronchial rings is measured and quantified. The interaction between the two drugs is analyzed using models such as the Bliss Independence and Unified Theory to determine if the effect is additive, synergistic, or antagonistic.[2]

In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
  • Animal Preparation: Male Hartley guinea pigs are used.

  • Drug Administration: this compound or the combination therapy is administered, typically via intratracheal instillation.

  • Induction of Bronchoconstriction: Bronchoconstriction is induced by an intravenous infusion of acetylcholine.

  • Measurement of Bronchoconstriction: Airway resistance and other lung function parameters are measured to quantify the degree of bronchoconstriction and the protective effect of the administered drugs.[5][6]

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and vilanterol can be attributed to their interaction at the level of intracellular signaling pathways.

Signaling_Pathway cluster_cholinergic Cholinergic Pathway cluster_adrenergic Adrenergic Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq Gq Protein M3_Receptor->Gq AC Adenylyl Cyclase M3_Receptor->AC Inhibits PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Vilanterol Vilanterol Beta2_Receptor β2-Adrenergic Receptor Vilanterol->Beta2_Receptor Gs Gs Protein Beta2_Receptor->Gs Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation This compound This compound This compound->M3_Receptor Inhibits Experimental_Workflow cluster_invitro In Vitro: Human ASMCs cluster_exvivo Ex Vivo: Isolated Human Bronchi cluster_invivo In Vivo: Guinea Pig Model cell_culture Culture Human ASMCs drug_treatment_vitro Treat with this compound, Vilanterol, or Combination cell_culture->drug_treatment_vitro measurement_vitro Measure cAMP Production & [Ca²⁺]i drug_treatment_vitro->measurement_vitro tissue_prep Prepare Human Bronchial Rings organ_bath Mount in Organ Bath & Induce Contraction tissue_prep->organ_bath drug_treatment_exvivo Apply this compound, Vilanterol, or Combination organ_bath->drug_treatment_exvivo measurement_exvivo Measure Bronchial Relaxation drug_treatment_exvivo->measurement_exvivo animal_prep Prepare Anesthetized Guinea Pigs drug_admin_invivo Administer this compound or Combination animal_prep->drug_admin_invivo broncho_induce Induce Bronchoconstriction (e.g., with Acetylcholine) drug_admin_invivo->broncho_induce measurement_invivo Measure Lung Function (e.g., Airway Resistance) broncho_induce->measurement_invivo

References

Comparative Analysis of Umeclidinium's Duration of Action Against Other Long-Acting Muscarinic Antagonists (LAMAs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of umeclidinium, a long-acting muscarinic antagonist (LAMA), against other key LAMAs such as tiotropium, glycopyrronium, and aclidinium. This guide provides a detailed analysis of their duration of action, supported by experimental data, methodologies, and visual representations of key biological pathways and workflows.

Long-acting muscarinic antagonists (LAMAs) are a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy is intrinsically linked to their duration of action, which is primarily governed by their kinetic properties at the muscarinic M3 receptor in the airway smooth muscle. This compound is a LAMA that exhibits a prolonged duration of action, making it suitable for once-daily dosing. This guide provides a comparative analysis of the kinetic and pharmacodynamic properties of this compound against other commonly used LAMAs.

Data Presentation: Comparative Kinetic Data of LAMAs at Muscarinic M3 and M2 Receptors

The duration of action of LAMAs is critically dependent on their dissociation rate from the M3 muscarinic receptor. A slower dissociation rate, indicated by a lower k_off value and a longer residence half-life (t½), results in a more sustained bronchodilatory effect. The following table summarizes the key kinetic parameters for this compound and other LAMAs.

LAMAReceptorDissociation Half-Life (t½)Dissociation Rate Constant (k_off) (min⁻¹)Onset of Action
This compound M3 ~82 minutes [1][2]Slower than M2 [1][2][3]Rapid [4]
M2 ~9 minutes [1][2][3]-
Tiotropium M3 ~27-62 hours [5][6]Very Slow [7]Slower than Aclidinium & Glycopyrronium [8][9]
M2 ~2.6-3.6 hours [10]-
Glycopyrronium M3 Extended intrapulmonary residence time [11][12]Slow [13]Rapid, faster than Tiotropium
M2 Lower affinity than M3 -
Aclidinium M3 ~29 hours [5][8]Slightly faster than Tiotropium [5][8]Faster than Tiotropium [8][9]
M2 Shorter than M3 [5][8]-

Experimental Protocols: Determining the Duration of Action

The kinetic parameters presented above are typically determined through in vitro experimental assays. The primary methods employed are radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This assay is fundamental for determining the affinity (Ki) and dissociation rate (k_off) of an unlabeled LAMA by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Objective: To determine the kinetic parameters (k_on, k_off, and residence time) of LAMAs at muscarinic receptors.

Materials:

  • Cell membranes from cell lines expressing human muscarinic M3 receptors (e.g., CHO or HEK cells).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: this compound, tiotropium, glycopyrronium, and aclidinium.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.

  • Glass fiber filters and a cell harvester for filtration.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation of the cells. The protein concentration of the membrane preparation is determined.

  • Saturation Binding (to determine Kd of radioligand):

    • Incubate a fixed amount of cell membranes with increasing concentrations of the radioligand.

    • Include parallel incubations with an excess of a non-labeled antagonist to determine non-specific binding.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand are calculated by analyzing the saturation curve.

  • Competition Binding Assay (to determine Ki of LAMA):

    • Incubate a fixed concentration of the radioligand (typically at its Kd value) and a fixed amount of cell membranes with a range of concentrations of the unlabeled LAMA.

    • After incubation to equilibrium, separate bound and free radioligand by filtration.

    • Measure the radioactivity.

    • The concentration of the LAMA that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

  • Kinetic Dissociation Assay (to determine k_off):

    • Pre-incubate the cell membranes with the radiolabeled LAMA to allow for receptor-ligand complex formation.

    • Initiate dissociation by adding a high concentration of a non-labeled antagonist (to prevent re-binding of the radioligand).

    • At various time points, filter the samples to separate bound from free radioligand and measure the remaining radioactivity.

    • The dissociation rate constant (k_off) is determined by fitting the data to a mono-exponential decay curve. The residence half-life (t½) is calculated as ln(2)/k_off.

Functional Assays in Airway Smooth Muscle

These assays measure the ability of a LAMA to inhibit agonist-induced contraction of airway smooth muscle tissue, providing a more physiologically relevant measure of its duration of action.

Objective: To assess the functional antagonist activity and duration of action of LAMAs on smooth muscle contraction.

Materials:

  • Isolated tracheal or bronchial smooth muscle strips from an appropriate animal model (e.g., guinea pig).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., acetylcholine or carbachol).

  • Test LAMAs.

  • Force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Tracheal or bronchial rings are prepared and mounted in organ baths under a resting tension.

  • Equilibration: The tissues are allowed to equilibrate in the physiological salt solution for a set period.

  • Control Agonist Response: A cumulative concentration-response curve to a muscarinic agonist is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of the LAMA for a predetermined duration.

  • Post-Antagonist Agonist Response: The agonist concentration-response curve is repeated in the presence of the LAMA.

  • Washout and Recovery: To assess the duration of action, the tissues are subjected to repeated washing to remove the LAMA, and agonist-induced contractions are measured at various time points post-washout. A slower recovery of the contractile response indicates a longer duration of action.

Mandatory Visualization

Signaling Pathway of Bronchoconstriction and LAMA Action

Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction (Bronchoconstriction) Ca->Contraction Initiates LAMA This compound & other LAMAs LAMA->M3R Competitively Inhibits

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by LAMAs.

Experimental Workflow for Determining LAMA Dissociation Rate

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation & Dissociation cluster_Measurement 3. Measurement & Analysis Membrane_Prep Prepare Cell Membranes with M3 Receptors Incubate Incubate Membranes with Radiolabeled LAMA to Equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled LAMA Solution Radioligand_Prep->Incubate Antagonist_Prep Prepare High Concentration Non-labeled Antagonist Add_Antagonist Initiate Dissociation by adding excess Non-labeled Antagonist Antagonist_Prep->Add_Antagonist Incubate->Add_Antagonist Filter Filter Samples at Various Time Points Add_Antagonist->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Plot Data and Fit to Exponential Decay Curve Count->Analyze Calculate Calculate k_off and t½ Analyze->Calculate

Caption: Experimental workflow for determining the dissociation rate (k_off) of a LAMA.

References

Cross-study comparison of Umeclidinium's safety and efficacy data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Umeclidinium for Chronic Obstructive Pulmonary Disease

This guide provides a detailed comparison of the safety and efficacy of this compound (UMEC), a long-acting muscarinic antagonist (LAMA), against other LAMA monotherapies used in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). The data presented is compiled from a range of head-to-head clinical trials and network meta-analyses to support researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an inhaled anticholinergic drug that functions as a long-acting muscarinic antagonist.[1] Its therapeutic effect is achieved through the competitive inhibition of acetylcholine at the M3 muscarinic receptors located in the smooth muscles of the respiratory tract.[2][3] Acetylcholine binding to M3 receptors triggers bronchoconstriction; by blocking this interaction, this compound promotes relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.[2][4] The pharmacokinetics of this compound support a once-daily administration schedule.[5]

cluster_pathway Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Leads to

Caption: this compound's antagonistic action on the M3 receptor pathway.

Efficacy Comparison

The efficacy of this compound has been evaluated against other LAMAs, primarily tiotropium and glycopyrronium, and placebo. The primary endpoint in most of these studies is the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1).

Table 1: this compound vs. Tiotropium - Key Efficacy Data
EndpointStudy DurationThis compound (UMEC) 62.5 µgTiotropium (TIO) 18 µgTreatment Difference (95% CI)p-valueCitation
Trough FEV1 at Day 85 (mL) 12 WeeksSuperior to TIO-59 mL (29 to 88)<0.001[6][7]
Weighted Mean FEV1 (0-12h, Day 84) (mL) 12 WeeksSimilar to TIO---[6]
Weighted Mean FEV1 (12-24h, Day 84) (mL) 12 WeeksSuperior to TIO-70 mL0.015[6][7]
SGRQ Total Score at 24 Weeks 24 Weeks-4.69-2.43-2.26-[8][9][10]
TDI Focal Score at 24 Weeks 24 Weeks1.000.820.18-[8][9][10]

SGRQ: St George's Respiratory Questionnaire; TDI: Transition Dyspnea Index. A ≥4-unit decrease in SGRQ score and a ≥1-unit increase in TDI score are considered clinically meaningful.

Table 2: this compound vs. Glycopyrronium - Key Efficacy Data
EndpointStudy DurationThis compound (UMEC) 62.5 µgGlycopyrronium (GLYCO) 50 µgTreatment Difference (95% CI)Non-inferiorityCitation
Trough FEV1 at Day 85 (mL) 12 Weeks123 (LS Mean Change)99 (LS Mean Change)24 mL (-5 to 54)Yes (Margin: -50 mL)[11][12]
SGRQ Total Score 12 WeeksSimilar to GLYCOSimilar to UMEC--[11]
Rescue Medication Use 12 WeeksSimilar to GLYCOSimilar to UMEC-0.1 puffs/day (-0.2 to 0.1)-[12]
Table 3: this compound vs. Placebo - Key Efficacy Data
EndpointStudy DurationThis compound (UMEC) 62.5 µg vs. Placebop-valueCitation
Trough FEV1 at Day 85 (mL) 12 Weeks127 mL improvement<0.001[13]
Trough FEV1 at Day 169 (mL) (Asian Population) 24 Weeks154 mL improvement<0.001[14]
SGRQ Total Score at Week 12 12 Weeks-7.9 unit improvement<0.001[13]
TDI Focal Score at Day 168 (Asian Population) 24 Weeks0.9 unit improvement0.004[14]

A network meta-analysis of 24 studies concluded that newer LAMAs, including this compound, have at least comparable efficacy to tiotropium.[10] In this analysis, this compound showed the highest mean change from baseline in trough FEV1 at 12 weeks compared to placebo.[8][9][10] Furthermore, studies on the combination of this compound/vilanterol (UMEC/VI) have shown greater improvements in lung function compared to LAMA monotherapies.[15][16][17]

Safety and Tolerability Comparison

Across multiple clinical trials, this compound has demonstrated a safety profile that is comparable to other LAMAs and placebo.[5]

Table 4: Comparative Safety Overview
ComparisonOverall Incidence of Adverse Events (AEs)Common Adverse EventsSerious Adverse Events (SAEs)Citation
UMEC vs. Tiotropium Similar between groupsHeadache, nasopharyngitisSimilar incidence[6][7]
UMEC vs. Glycopyrronium Similar between groups (UMEC: 37%; GLYCO: 36%)Headache, nasopharyngitis, coughSimilar incidence[11][12]
UMEC vs. Placebo (Asian Population) UMEC: 60%; Placebo: 55%Upper respiratory tract infection, nasopharyngitisSimilar incidence[14]

Known anticholinergic class effects, such as dry mouth and urinary retention, are potential side effects but were generally uncommon in clinical trials.[2][5] The overall incidence of cardiovascular adverse events was low and similar across treatment groups in comparative studies.[6][12] No new or unexpected safety concerns have been identified in studies involving diverse patient populations.[14][18]

Experimental Protocols

The data presented is derived from rigorously designed clinical trials. The general methodology for the head-to-head comparative studies is outlined below.

Screening Patient Screening (e.g., Age ≥40, COPD diagnosis, FEV1/FVC <0.70) RunIn Run-in Period (e.g., 2-4 weeks) Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization GroupA Group A: This compound 62.5 µg (Once Daily) Randomization->GroupA Arm 1 GroupB Group B: Comparator (e.g., Tiotropium 18 µg) (Once Daily) Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 12-24 Weeks) Double-Blind, Double-Dummy GroupA->Treatment GroupB->Treatment Visits Study Visits (e.g., Day 2, 28, 56, 85) Assessments: Spirometry, PROs, AEs Treatment->Visits Endpoint Primary Endpoint Analysis (e.g., Trough FEV1 at Day 85/169) Visits->Endpoint Secondary Secondary & Safety Analysis (e.g., SGRQ, TDI, AE incidence) Endpoint->Secondary

Caption: Generalized workflow for a LAMA comparative clinical trial.
  • Study Design : Studies were typically multicenter, randomized, blinded (often double-dummy to conceal treatment), and parallel-group, designed to test for non-inferiority or superiority.[6][12]

  • Patient Population : Participants were generally adult patients (≥40 years) with a clinical diagnosis of moderate-to-severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of <0.70.[6][11]

  • Interventions : Patients were randomized to receive once-daily inhaled this compound (62.5 µg) or an active comparator such as tiotropium (18 µg) or glycopyrronium (50 µg) for a predefined period, typically ranging from 12 to 24 weeks.[6][11][19]

  • Outcome Measures :

    • Primary Efficacy Endpoint : Change from baseline in trough FEV1 at the end of the treatment period (e.g., Day 85 or Week 24).[6][11][19]

    • Secondary Efficacy Endpoints : Included weighted mean FEV1 over specific time intervals, changes in patient-reported outcomes (PROs) like the St. George's Respiratory Questionnaire (SGRQ) and Transition Dyspnea Index (TDI), and daily rescue medication use.[6][19]

    • Safety Endpoints : Assessment of all adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the study.[6][12]

  • Statistical Analysis : The primary analysis was typically performed on the per-protocol (PP) population for non-inferiority endpoints and the intent-to-treat (ITT) population for superiority endpoints.[6] Non-inferiority was established if the lower bound of the 95% confidence interval for the treatment difference was above a pre-specified margin (e.g., -50 mL for FEV1).[11][12]

References

Umeclidinium/Vilanterol Combination Therapy Demonstrates Superior Efficacy Over Monotherapy in COPD Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data indicates that the dual bronchodilator Umeclidinium/Vilanterol (UMEC/VI) offers statistically significant improvements in lung function and health-related quality of life in patients with Chronic Obstructive Pulmonary Disease (COPD) when compared to either this compound or Vilanterol monotherapy. This superiority is attributed to the synergistic action of a long-acting muscarinic antagonist (LAMA) and a long-acting β2-agonist (LABA), which target different physiological pathways to induce bronchodilation.

The combination of this compound, a LAMA, and Vilanterol, a LABA, in a single inhaler provides a multifaceted approach to managing COPD. This compound works by blocking muscarinic receptors in the airways, which prevents bronchoconstriction, while Vilanterol stimulates beta-2 adrenergic receptors, leading to airway smooth muscle relaxation.[1][2] This dual mechanism of action has been shown to be more effective than treatment with either agent alone.

Quantitative Analysis of Clinical Endpoints

Clinical studies have consistently demonstrated the enhanced efficacy of the UMEC/VI combination across various key endpoints for COPD assessment. The primary measure of efficacy in these trials is often the change from baseline in trough forced expiratory volume in one second (FEV1), a critical indicator of lung function.

A 24-week, randomized, double-blind, placebo-controlled study involving 1,532 patients with moderate-to-severe COPD showed that UMEC/VI 62.5/25 mcg resulted in significant improvements in trough FEV1 compared to both this compound 62.5 mcg and Vilanterol 25 mcg monotherapies.[3] Specifically, the improvements in trough FEV1 for the combination therapy were 52-95 mL greater than with either monotherapy alone.[3]

Another key metric, the St. George's Respiratory Questionnaire (SGRQ) total score, which measures health-related quality of life, also showed greater improvement with the combination therapy. In a 12-week study, UMEC/VI 62.5/25 mcg provided a significant and clinically meaningful improvement in SGRQ total score compared to placebo.[4][5] Furthermore, a network meta-analysis of 49 studies concluded that UMEC/VI provided statistically significant greater improvements in FEV1 versus all monotherapy comparators at 24 weeks.[6][7][8]

The following tables summarize the quantitative data from key clinical trials, highlighting the superiority of the UMEC/VI combination.

Treatment GroupMean Change from Baseline in Trough FEV1 (mL) at Day 169
UMEC/VI 62.5/25 mcg 167
This compound 62.5 mcg115
Vilanterol 25 mcg72
Placebo-

Caption: Comparison of the mean change from baseline in trough FEV1 at day 169 for this compound/Vilanterol (UMEC/VI) combination therapy versus monotherapy and placebo. Data from a 24-week, randomized, double-blind, placebo-controlled trial.[9]

OutcomeUMEC/VI 62.5/25 mcg vs. Placebo (Difference at Day 84)
SGRQ Total Score -4.03
Trough FEV1 (mL) 122
Rescue Albuterol Use (puffs/day) -0.7

Caption: Clinically important improvements in SGRQ total score, trough FEV1, and rescue medication use with this compound/Vilanterol (UMEC/VI) versus placebo at 12 weeks.[4][5]

Experimental Protocols

The evidence supporting the superiority of UMEC/VI is derived from rigorously designed clinical trials. A representative pivotal study was a 24-week, multicenter, randomized, double-blind, parallel-group, placebo- and active-controlled trial.

Study Design:

  • Population: Patients aged 40 years or older with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 0.70 and a post-bronchodilator FEV1 of 70% or less of predicted normal values.[10]

  • Randomization: Eligible patients were randomized in a 3:3:3:2 ratio to receive one of the following treatments: UMEC/VI 62.5/25 mcg, this compound 62.5 mcg, Vilanterol 25 mcg, or placebo, all administered once daily via a dry powder inhaler.

  • Washout Period: A washout period of 12-17 days was implemented for patients to discontinue their usual COPD medications before the treatment period.[11]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in trough FEV1 on Day 169.[9]

  • Secondary Endpoints: Secondary endpoints included the weighted mean FEV1 over 0-6 hours post-dose, SGRQ total score, and the use of rescue medication.

  • Statistical Analysis: Efficacy was analyzed using an intent-to-treat population. A mixed model for repeated measures was used for the analysis of trough FEV1 and other continuous efficacy endpoints.

Signaling Pathways and Mechanism of Action

The enhanced efficacy of the UMEC/VI combination lies in its dual-pronged approach to bronchodilation, targeting two distinct signaling pathways in the airway smooth muscle cells.

This compound, as a LAMA, competitively and reversibly inhibits the action of acetylcholine at the M3 muscarinic receptors.[9] This blockade prevents the Gq protein-coupled signaling cascade that leads to phospholipase C activation, subsequent inositol trisphosphate (IP3) production, and an increase in intracellular calcium, which are all responsible for smooth muscle contraction and bronchoconstriction.[12][13]

Umeclidinium_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Acetylcholine Acetylcholine Acetylcholine->M3R Activates This compound This compound This compound->M3R Blocks Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Leads to Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Causes

Caption: this compound's mechanism of action via M3 muscarinic receptor antagonism.

Vilanterol, a LABA, stimulates the beta-2 adrenergic receptors, which are coupled to the Gs protein. This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Vilanterol_Signaling_Pathway cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces Vilanterol Vilanterol Vilanterol->B2AR Activates PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Vilanterol's mechanism of action via beta-2 adrenergic receptor agonism.

The combination of these two distinct and complementary pathways results in a more profound and sustained bronchodilator effect than can be achieved with either a LAMA or a LABA alone, providing a robust validation for the superiority of the this compound/Vilanterol combination therapy in the maintenance treatment of COPD.

References

A Comparative Benchmarking Guide to the Potency and Selectivity of Umeclidinium and Novel LAMA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of umeclidinium's pharmacological profile against other long-acting muscarinic antagonists (LAMAs). The data presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel respiratory therapeutics. All quantitative data is supported by detailed experimental protocols for key assays.

Data Presentation: Potency and Selectivity of LAMAs

The following table summarizes the binding affinities (Ki), functional potencies (pA₂), and receptor dissociation half-lives for this compound and other key LAMA compounds at human muscarinic acetylcholine receptors (mAChRs). Lower Ki and higher pA₂ values indicate greater potency.

CompoundM₁ Ki (nM)M₂ Ki (nM)M₃ Ki (nM)M₄ Ki (nM)M₅ Ki (nM)M₃ Functional Potency (pA₂)M₃/M₂ Kinetic Selectivity (t½ M₃ / t½ M₂)
This compound 0.16[1]0.15[1]0.06[1]N/AN/A9.5 (316 pM)¹[1][2]~9.1 (82 min / 9 min)[2][3]
Tiotropium N/AN/AN/AN/AN/A10.4¹[4]N/A (t½ M₃ = 27 h)[4]
Aclidinium 0.1[5]0.14[5]0.14[5]0.21[5]0.16[5]9.6¹[4]N/A (t½ M₃ = 10.7 h)[4]
Glycopyrrolate N/AN/AN/AN/AN/A9.7¹[4]N/A (t½ M₃ = 6.1 h)[4]
Imidafenacin N/A4.13 (IC₅₀)[5]0.317 (Kb)[5]N/AN/AN/AN/A

N/A: Data not available in the provided search results. ¹Determined in isolated human bronchial strips vs. carbachol.

Mandatory Visualizations

The following diagrams illustrate key biological and experimental pathways relevant to the assessment of LAMA compounds.

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M₁, M₃, M₅ Receptor Pathway cluster_M2_M4 M₂, M₄ Receptor Pathway ACh1 Acetylcholine M135 M₁, M₃, or M₅ Receptor ACh1->M135 Binds Gq11 Gq/11 Protein M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release PKC Activate PKC DAG->PKC Bronchoconstriction Bronchoconstriction Ca->Bronchoconstriction ACh2 Acetylcholine M24 M₂ or M₄ Receptor ACh2->M24 Binds Gio Gi/o Protein M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: G-protein coupled signaling pathways for muscarinic receptor subtypes.

LAMA_Potency_Workflow cluster_prep 1. Preparation cluster_assay 2. Competition Binding Assay cluster_analysis 3. Data Analysis Membranes Cell Membranes (Expressing mAChR subtype) Incubation Incubate reagents to reach equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation LAMA Unlabeled LAMA (Serial Dilutions) LAMA->Incubation Filtration Rapid Vacuum Filtration (Separates bound/unbound ligand) Incubation->Filtration Counting Liquid Scintillation Counting (Measures radioactivity) Filtration->Counting Calc Calculate Specific Binding (Total - Nonspecific) Counting->Calc Curve Generate Competition Curve (Binding vs. [LAMA]) Calc->Curve Ki Determine IC₅₀ and Ki values Curve->Ki

Caption: Experimental workflow for a radioligand competition binding assay.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize LAMA potency and selectivity are provided below.

This assay determines the affinity (Ki) of an unlabeled LAMA by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

  • Materials:

    • Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).[6]

    • Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[6][7]

    • Test Compound: Unlabeled LAMA (e.g., this compound) prepared in serial dilutions.

    • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

    • Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled antagonist, such as 1 µM Atropine, to determine background binding.[7]

    • Equipment: 96-well plates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.[6][7]

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (Radioligand + Membranes + Buffer), Non-specific Binding (Radioligand + Membranes + Atropine), and Competition (Radioligand + Membranes + LAMA dilution).[7]

    • Reaction Initiation: Add the cell membrane suspension to the wells to initiate the binding reaction. The final assay volume is typically 250 µL.[6]

    • Incubation: Seal the plate and incubate at room temperature (~25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

    • Termination & Filtration: Terminate the incubation by rapidly filtering the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.[6][7]

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

    • Radioactivity Counting: Dry the filter mat, place it in a scintillation vial with a suitable cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[6][7]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[6]

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the LAMA concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of LAMA that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional assays measure the ability of a LAMA to act as an antagonist by inhibiting the physiological response to an agonist. This can be performed in cell-based systems or isolated tissues.

  • Method A: Calcium (Ca²⁺) Mobilization Assay

    • Principle: M₃ receptors couple to the Gq/11 pathway, and their activation by an agonist (e.g., acetylcholine) leads to an increase in intracellular Ca²⁺.[7][8] A LAMA will inhibit this response.

    • Procedure:

      • Use CHO cells transfected with the recombinant human M₃ mAChR.[2]

      • Load cells with a Ca²⁺-sensitive fluorescent dye.

      • Pre-incubate the cells with varying concentrations of the LAMA.

      • Stimulate the cells with a fixed concentration of an agonist like acetylcholine.[2]

      • Measure the change in fluorescence, which corresponds to the intracellular Ca²⁺ concentration.

      • The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right. The results are often expressed as a pA₂ value.[2]

  • Method B: Isolated Human Bronchial Strip Assay

    • Principle: This ex vivo assay directly measures the physiological effect of bronchoconstriction and its inhibition in relevant human tissue.

    • Procedure:

      • Mount isolated human bronchial strips in an organ bath.

      • Induce contraction with a muscarinic agonist such as carbachol.[2]

      • Generate a cumulative concentration-response curve for the agonist in the absence and presence of fixed concentrations of the LAMA.

      • The antagonistic potency is expressed as the pA₂ value, derived from the rightward shift of the agonist's concentration-response curve.[2]

      • The reversibility and duration of action can be assessed by performing washout experiments and measuring the time to 50% restoration of the contractile response.[2][3]

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Umeclidinium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including pharmaceutical products like umeclidinium. Proper disposal of this compound, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD), is crucial to prevent environmental contamination and ensure public safety.[1][2] Adherence to established disposal protocols is not just a matter of compliance but a reflection of a commitment to sound scientific and ethical practices.

This compound is typically administered via a dry powder inhaler (DPI).[2] Unlike pressurized metered-dose inhalers (pMDIs), DPIs do not contain hydrofluorocarbon (HFC) propellants, which are potent greenhouse gases.[3] This inherently lower carbon footprint is a key environmental consideration.[3][4] However, the active pharmaceutical ingredient (API) and the device itself require careful disposal to mitigate risks.

Core Disposal Principles

The primary goal of pharmaceutical disposal is to prevent the release of active drug compounds into the ecosystem. Improper disposal, such as discarding in household trash or flushing, can lead to the contamination of soil and water systems.[5][6][7] Pressurized canisters, although not typical for this compound DPIs, pose an additional risk of explosion if incinerated or compacted.[5][6] Therefore, a structured approach to disposal is essential.

Recommended Disposal Procedures

The following step-by-step guide outlines the recommended procedures for the proper disposal of this compound-containing materials in a laboratory or research setting.

Step 1: Initial Assessment and Waste Classification

The first step is to correctly classify the waste. This compound inhalers, even when expired or empty, may contain residual medication.[5] Depending on the quantity and concentration, this may be classified as pharmaceutical or hazardous waste according to local and federal regulations.[5][8]

  • Unused or Expired Inhalers: These contain the highest concentration of the active ingredient and should be treated as pharmaceutical waste.

  • Used Inhalers: Even after the indicated doses have been used, a significant amount of medication can remain.[5] These should also be handled as pharmaceutical waste.

  • Contaminated Lab Materials: Any materials, such as gloves, bench paper, or glassware, that have come into direct contact with pure this compound powder or solutions should be segregated as hazardous waste.

Step 2: Segregation and Storage

Proper segregation is critical to ensure that different waste streams are handled correctly.

  • Designated Waste Containers: Use clearly labeled, separate containers for pharmaceutical waste. These containers should be leak-proof and tamper-resistant.

  • Secure Storage Area: Store the waste containers in a secure, designated area away from general lab traffic to prevent accidental exposure or diversion.

Step 3: Selecting the Appropriate Disposal Method

Several options are available for the final disposal of this compound waste. The preferred methods prioritize environmental safety and regulatory compliance.

  • Pharmacy Take-Back Programs: Many pharmacies offer programs to collect and properly dispose of used or expired inhalers.[6][9] This is one of the most effective and recommended methods.

  • Mail-Back Programs: Some organizations provide mail-back envelopes for sending used inhalers to a certified disposal facility.[9][10][11]

  • Hazardous Waste Collection Events: Community or municipal hazardous waste collection events are another viable option for disposing of medical waste.[9]

  • Licensed Waste Haulers: For larger quantities typical of a research or development setting, contracting with a licensed medical or hazardous waste disposal company is the standard and required practice.[5][12] These companies are equipped to handle and dispose of pharmaceutical waste in accordance with all regulations.

Disposal Methods to Avoid:

  • Do Not Throw in General Trash: This can lead to environmental contamination and poses a risk to sanitation workers.[6]

  • Do Not Flush: Unless explicitly stated on the packaging or by the FDA, medications should not be flushed down the toilet or drain, as wastewater treatment facilities are often not equipped to remove pharmaceutical compounds.[7] this compound is not on the FDA's flush list.[13]

Quantitative Comparison of Disposal Methods

Disposal MethodEnvironmental SafetyRegulatory ComplianceAccessibilityCost Consideration
Licensed Waste Hauler HighHighHigh (for institutions)High
Pharmacy Take-Back HighHighModerateLow/None
Mail-Back Program HighHighModerateLow/None
Household Trash LowLowHighNone
Flushing Very LowVery LowHighNone

Experimental Protocol: Not Applicable

The disposal of this compound is a procedural matter based on environmental and safety regulations, not an experimental protocol. Therefore, this section is not applicable.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a professional setting.

G cluster_start cluster_classification Step 1: Waste Classification cluster_segregation Step 2: Segregation & Storage cluster_disposal Step 3: Select Disposal Method cluster_end start This compound Waste Generated (Inhaler, API, Contaminated Labware) classify Classify Waste Stream start->classify segregate Segregate into Labeled, Secure Containers classify->segregate decision Is a licensed waste hauler or take-back program available? segregate->decision hauler Utilize Licensed Waste Hauler or Institutional Program decision->hauler Yes take_back Use Pharmacy Take-Back or Mail-Back Program decision->take_back No, for small quantities improper Improper Disposal (Trash/Sewer) - AVOID - decision->improper If No & Ignored proper_end Safe & Compliant Disposal

Caption: Decision workflow for this compound disposal.

By adhering to these guidelines, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Umeclidinium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Umeclidinium. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

This compound is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). In a research setting, it is imperative to handle this compound with appropriate care to avoid potential health risks. Safety data sheets (SDS) indicate that this compound bromide may be harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the foundation of safe handling. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[1][2]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Note: This table summarizes the primary hazards. Researchers should always consult the full Safety Data Sheet (SDS) before handling the substance.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.

Required PPE:

  • Gloves: Two pairs of powder-free chemotherapy-rated gloves should be worn.[4][5][6] The outer glove should extend over the cuff of the gown.[4][6] Gloves must be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[4]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6][7]

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[3][8] When there is a risk of splashes or aerosol generation, a full-face shield should be used in conjunction with goggles.[5][7]

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a potential for aerosolization or if handling larger quantities, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[8] Work should be conducted in a manner that minimizes the generation of dust or aerosols.

The following diagram outlines the procedural steps for donning and doffing PPE to ensure maximum protection.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Anteroom/Exit) Don1 Perform Hand Hygiene Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Outer Gloves (over cuff) Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Respiratory Protection (if required) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respiratory Protection Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Thorough Hand Hygiene Doff6->Doff7

PPE Donning and Doffing Procedure

Operational Plan: Handling and Storage

Engineering Controls:

  • All work involving this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.[3]

Procedural Steps for Handling:

  • Preparation: Cordon off the work area and ensure all necessary equipment, including PPE and spill kits, is available.

  • Weighing: If weighing the powder, use a containment balance enclosure or perform the task within a chemical fume hood. Use anti-static weigh boats.

  • Reconstitution: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully doff PPE as per the protocol.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • The recommended storage temperature is often -20°C.[8]

  • Protect from moisture and prolonged exposure to air.[8]

Emergency and Disposal Plan

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Call a poison center or doctor immediately.[2]

Spill Response:

In the event of a spill, follow these procedural steps and the logical workflow illustrated below.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of the powder.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For a powder spill, gently cover with a plastic sheet or use a spill kit with absorbent pads to minimize spreading.[8] Do not use dry sweeping methods.

  • Clean-Up: Carefully collect the material using a HEPA-filtered vacuum or by gently wetting the material with an appropriate solvent and using absorbent pads.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: All contaminated materials must be placed in a sealed, labeled hazardous waste container for proper disposal.

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Isolate Isolate & Secure Area Evacuate->Isolate PPE Don Full PPE (incl. Respirator) Isolate->PPE Contain Cover/Contain Spill PPE->Contain Cleanup Clean Up Spill (No Dry Sweeping) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Package & Label Waste Decon->Dispose Report Report Incident Dispose->Report

This compound Spill Response Workflow

Disposal Plan:

  • Waste Characterization: this compound is considered hazardous waste due to its toxicity to aquatic life.[1][2]

  • Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in general trash.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Outdated or unused medicine should also be disposed of as hazardous waste.[10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.